molecular formula C8H10BrN B1292103 5-Bromo-2-ethylaniline CAS No. 14922-91-9

5-Bromo-2-ethylaniline

Cat. No.: B1292103
CAS No.: 14922-91-9
M. Wt: 200.08 g/mol
InChI Key: LSDOCARYQOKKKP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDOCARYQOKKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-ethylaniline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Bromo-2-ethylaniline in Modern Synthesis

This compound is a substituted aniline that has emerged as a critical building block in the fields of pharmaceutical and materials science. Its unique structural features—a reactive amine group, a strategically placed bromine atom, and an ethyl substituent—offer a versatile platform for the synthesis of complex molecular architectures. The interplay of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀BrN--INVALID-LINK--[1]
Molecular Weight 200.08 g/mol --INVALID-LINK--[1]
CAS Number 14922-91-9--INVALID-LINK--[2]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Low water solubility is expected.
pKa Not available
LogP 2.7--INVALID-LINK--[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 4-Bromo-2-ethyl-1-nitrobenzene. The following protocol is a representative example of a common synthetic route.

Experimental Protocol: Reduction of 4-Bromo-2-ethyl-1-nitrobenzene

This protocol is based on established methods for the reduction of nitroarenes to anilines, a common and reliable transformation in organic synthesis.[3]

Materials:

  • 4-Bromo-2-ethyl-1-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-Bromo-2-ethyl-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Solvent Addition: Add a 1:1:1 mixture of ethanol, tetrahydrofuran, and water to the flask.

  • Degassing: Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts.

    • Wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the organic solvents.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Iron in the presence of ammonium chloride: This is a classic and cost-effective method for the reduction of nitroarenes. Iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction.

  • Mixed solvent system: The combination of ethanol, THF, and water ensures the solubility of both the organic substrate and the inorganic reagents, creating a homogeneous reaction environment.

  • Degassing: Removing dissolved oxygen from the reaction mixture is crucial to prevent the oxidation of the aniline product.

  • TLC monitoring: This allows for the real-time tracking of the reaction's progress, ensuring that the reaction is allowed to go to completion without unnecessary heating, which could lead to side reactions.

Key Reactions of this compound

The reactivity of this compound is dictated by its three key functional groups: the nucleophilic amino group, the bromine atom which can participate in cross-coupling reactions, and the aromatic ring which can undergo electrophilic substitution.

Reactions of the Amino Group

The amino group is a versatile handle for a variety of chemical transformations.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group during subsequent reactions or to introduce new functional groups.[4]

  • Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups, including hydroxyl, cyano, and iodo groups.

Reactions Involving the Bromine Atom

The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation.

  • Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: The bromine atom can be replaced by an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond. This is a widely used method for the synthesis of substituted anilines and other nitrogen-containing heterocycles.

References

5-Bromo-2-ethylaniline CAS number 14922-91-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2-ethylaniline (CAS: 14922-91-9)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted aniline that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an ethyl group ortho to the amine and a bromine atom para to the amine, provides two distinct points for chemical modification, making it a valuable building block for complex molecular architectures.[3][4]

Nomenclature and Identifiers
Identifier TypeValueSource
IUPAC Name This compound[5][6]
CAS Number 14922-91-9[5][6][7]
Molecular Formula C₈H₁₀BrN[5][6][7]
Synonyms 5-Bromo-2-ethyl-phenylamine, Benzenamine, 5-bromo-2-ethyl-[5]
PubChem CID 23346756[5][8]
MDL Number MFCD15474855[6]
Physicochemical and Computed Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. While specific experimental data for melting and boiling points are not widely published, data from analogous compounds and computed properties provide a reliable profile.

PropertyValueNotes
Molecular Weight 200.08 g/mol [5][6]
Appearance Light yellow liquid[9]
Density ~1.49 g/mL (estimated)Based on similar compounds like 5-Bromo-2-methylaniline[10]
Flash Point 110 °C / 230 °F (closed cup)Data for the analogous 5-Bromo-o-toluidine[10][11]
XLogP3 2.7A measure of lipophilicity, indicating good solubility in organic solvents[5]
Hydrogen Bond Donors 1 (from -NH₂)[5]
Hydrogen Bond Acceptors 1 (from -NH₂)[5]

Synthesis Pathway: Electrophilic Bromination of 2-Ethylaniline

The most direct and common synthesis route to this compound is the electrophilic aromatic substitution of 2-ethylaniline.[12] Understanding the causality behind the reaction conditions is critical for achieving high yield and regioselectivity.

Mechanistic Rationale

The aniline starting material contains two activating groups on the aromatic ring: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. Both are ortho, para-directors.

  • The amino group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it.

  • The ethyl group is a weak activating group, also directing to its ortho and para positions.

The substitution pattern is determined by the dominant directing effect of the highly activating amino group. The position para to the amino group (C5) is sterically accessible and electronically favored, leading to the desired 5-bromo isomer as the major product. The reaction is typically performed at low temperatures to control the high reactivity of the aniline ring and prevent polybromination.[13]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product Start 2-Ethylaniline Reaction Electrophilic Aromatic Substitution Start->Reaction Reacts with Reagents 1. Bromine (Br₂) or NBS 2. Dichloromethane (Solvent) 3. Low Temperature (0-10°C) Reagents->Reaction Under Workup Aqueous Base Wash (e.g., NaOH or NaHCO₃) Reaction->Workup Followed by Purification Distillation or Chromatography Workup->Purification Followed by Product This compound Purification->Product Yields

Caption: Synthesis workflow for this compound.

Field-Proven Experimental Protocol

This protocol is adapted from established methods for the selective bromination of ortho-alkylanilines.[13]

Objective: To synthesize this compound from 2-ethylaniline.

Materials:

  • 2-Ethylaniline (1.0 mole)

  • Bromine (1.05 moles)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Dissolve 2-ethylaniline (1.0 mole) in dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the mixture to 0-5 °C using an ice bath.

    • Causality: Using a non-polar solvent like DCM prevents side reactions. Low temperature is crucial to control the reaction's exothermicity and minimize the formation of di- and tri-brominated byproducts.[13]

  • Bromine Addition: Slowly add bromine (1.05 moles), dissolved in a small amount of DCM, to the stirred aniline solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition prevents localized high concentrations of bromine, which would lead to over-bromination.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching & Neutralization): Slowly add an aqueous solution of NaOH or NaHCO₃ to the reaction mixture.

    • Causality: This step neutralizes the hydrogen bromide (HBr) gas formed as a byproduct of the reaction, preventing it from protonating the aniline product and making extraction easier.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for subsequent chemical transformations: the nucleophilic amino group and the electrophilic C-Br bond. This dual reactivity makes it a powerful intermediate.[2][3]

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen makes the amino group a potent nucleophile. It readily participates in acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and condensation reactions.[12]

  • Bromo Group (-Br): The bromine atom is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.[3][14]

G cluster_amine Amine Group Reactions cluster_bromo Bromo Group Reactions center This compound Acylation N-Acylation (Amide Formation) center->Acylation RCOCl Diazotization Diazotization / Sandmeyer Rxn (e.g., -Br -> -CN, -OH) center->Diazotization NaNO₂, H⁺ Alkylation N-Alkylation center->Alkylation R-X Suzuki Suzuki Coupling (C-C Bond) center->Suzuki Ar-B(OH)₂ Pd Catalyst Heck Heck Coupling (C-C Bond) center->Heck Alkene Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond) center->Buchwald R₂NH Pd Catalyst

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated anilines are foundational building blocks in the synthesis of a wide range of biologically active molecules.[1][2]

  • Pharmaceutical Synthesis: this compound serves as a key precursor for constructing the core scaffolds of various therapeutic agents. Its structure is found in intermediates used to develop molecules for oncology, central nervous system disorders, and infectious diseases.[1][2] The ability to perform selective cross-coupling at the bromine position and functionalize the amine allows for the rapid generation of diverse compound libraries for high-throughput screening.

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to synthesize herbicides, fungicides, and insecticides.[13] The bromo-aniline moiety is a common feature in molecules designed to interact with specific biological targets in pests and weeds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets (SDS).[11][15]

GHS Hazard Classification
Hazard ClassStatementGHS Code
Acute Toxicity, Oral Harmful if swallowedH302
Acute Toxicity, Dermal Toxic in contact with skinH311
Acute Toxicity, Inhalation Toxic if inhaledH331
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT, Single Exposure May cause respiratory irritationH335
Aquatic Hazard Very toxic to aquatic life with long lasting effectsH410

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood at all times to avoid inhalation of vapors.[11][15]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15][16]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[11]

References

A Comprehensive Technical Guide to 5-Bromo-2-ethylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 5-Bromo-2-ethylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, logical synthesis strategies, analytical characterization, and its role as a versatile building block in the development of novel therapeutics.

Core Molecular and Physical Properties

This compound is an aromatic amine whose structure incorporates an ethyl group ortho to the amine and a bromine atom meta to the amine. This specific arrangement of substituents dictates its reactivity and utility as a chemical intermediate.

The foundational properties of this compound are summarized below. It is important to note that while core identifiers are well-established, specific experimental physical properties are not widely published. The data for the closely related compound, 5-Bromo-2-methylaniline, is provided for comparative context.

PropertyValue for this compoundReference / Note
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 14922-91-9[2]
Canonical SMILES CCC1=C(C=C(C=C1)Br)N[1]
Purity (Typical) >95% - 97%[2][3]
Boiling Point Data not availableFor 5-Bromo-2-methylaniline: 139 °C at 17 mmHg[4]
Melting Point Data not availableFor 5-Bromo-2-methylaniline: 33 °C[4]

Synthesis of this compound: A Strategic Approach

Route 1: Electrophilic Bromination of 2-Ethylaniline

The most direct approach involves the electrophilic aromatic substitution of the commercially available starting material, 2-ethylaniline. The ethyl group is an ortho-, para-director. Since the ortho-positions are sterically hindered by the ethyl group and the amine, and the para-position is the most electronically activated and sterically accessible, bromination is expected to occur predominantly at the position para to the amine group. However, direct bromination of anilines can be aggressive and lead to multiple brominations and oxidation. A common strategy to control the reaction and ensure mono-substitution is to first protect the highly activating amine group, typically through acetylation.

Diagram of Synthetic Workflow: Bromination Route

G A 2-Ethylaniline B Protection (Acetylation) Acetic Anhydride A->B C N-(2-ethylphenyl)acetamide B->C D Bromination Br2 in Acetic Acid C->D E N-(5-bromo-2-ethylphenyl)acetamide D->E F Deprotection (Hydrolysis) Acid or Base E->F G This compound F->G G A 5-Bromo-2-ethyl-1-nitrobenzene B Reduction (e.g., SnCl2, HCl or Fe, AcOH) A->B C Reaction Mixture B->C D Workup & Purification (Base, Extraction, Chromatography) C->D E This compound D->E G cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Validation Crude Crude Product Purified Purified Product (via Chromatography) Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final

References

An In-Depth Technical Guide to 5-Bromo-2-ethylaniline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-bromo-2-ethylaniline, a substituted aniline that serves as a valuable building block in synthetic and medicinal chemistry. We will delve into its chemical structure, nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is an aromatic amine characterized by an ethyl group at the ortho position and a bromine atom at the meta position relative to the amino group. This specific substitution pattern imparts unique reactivity and properties that are leveraged in organic synthesis.

Structure and IUPAC Nomenclature

The definitive structure of this compound is a benzene ring substituted with an amino group, an ethyl group, and a bromine atom at positions 1, 2, and 5, respectively.

  • IUPAC Name: this compound[1][2]

  • Systematic Name: 5-Bromo-2-ethylbenzenamine

Below is a 2D representation of the chemical structure: 5-Bromo-2-ethylaniline_small.png

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are used:

IdentifierValueSource
CAS Number 14922-91-9[2]
PubChem CID 23346756[1][2]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
InChI InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3[1][2]
InChIKey LSDOCARYQOKKKP-UHFFFAOYSA-N[1][2]
SMILES CCC1=C(C=C(C=C1)Br)N[1][2]

Synonyms: 5-bromo-2-ethyl-aniline, 5-BROMO-2-ETHYL-PHENYLAMINE, Benzenamine, 5-bromo-2-ethyl-[2].

Physicochemical Properties

PropertyValueSource
Boiling Point 275.3 ± 20.0 °C at 760 mmHg (Predicted)[3]
XLogP3 2.7[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 1[1][2]
Storage Keep in a dark place, store at 2-8°C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-ethylaniline. The directing effects of the amino and ethyl groups (both ortho, para-directing) necessitate a strategic approach to achieve the desired 5-bromo isomer. A common strategy involves the protection of the highly activating amino group to control the regioselectivity of the bromination reaction.

Synthetic Pathway Overview

A logical synthetic route involves the following key transformations:

Synthesis of this compound Start 2-Ethylaniline Step1 Protection (Acetylation) Start->Step1 Acetic Anhydride Intermediate1 N-(2-ethylphenyl)acetamide Step1->Intermediate1 Step2 Regioselective Bromination Intermediate1->Step2 Bromine in Acetic Acid Intermediate2 N-(5-bromo-2-ethylphenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Hydrolysis) Intermediate2->Step3 Acid or Base Hydrolysis End This compound Step3->End Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Drug A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Versatile Bromine Handle C Amide Bond Formation A->C Reactive Amino Group D Diverse Library of Substituted Anilines B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro & In vivo Biological Assays E->F G ADME/Tox Profiling F->G G->E Iterative Optimization H Preclinical Candidate G->H

References

physical characteristics of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethylaniline

This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound (CAS: 14922-91-9), a key halogenated aniline derivative. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data with practical insights to support its effective use in advanced chemical synthesis.

Core Identification and Structural Elucidation

This compound is an aromatic amine whose structure is characterized by an aniline core substituted with an ethyl group at the 2-position and a bromine atom at the 5-position.[1] This specific arrangement of an electron-donating group (ethyl) and an electron-withdrawing, yet sterically significant, halogen (bromine) imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2][3]

The first step in utilizing any chemical intermediate is unequivocal identification. The structure below is the definitive representation of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Comparative Summary

For ease of reference and comparison, the core physical and chemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and safe handling procedures.

PropertyValueSource(s)
CAS Number 14922-91-9[4][5][6][7]
Molecular Formula C₈H₁₀BrN[1][4][5][6]
Molecular Weight 200.08 g/mol [1][4][6][7]
Appearance Light yellow liquid[8]
Purity Typically ≥97%[4][7]
Storage Temperature 2-8°C recommended for long-term storage[9]
InChI Key LSDOCARYQOKKKP-UHFFFAOYSA-N[1][9]
SMILES CCC1=C(C=C(C=C1)Br)N[1][6]

In-Depth Analytical Characterization

The identity and purity of this compound must be confirmed using standard analytical techniques before its use in any synthesis. Spectroscopic data provides an unassailable fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm the arrangement of protons and carbon atoms. While specific spectral data is available from suppliers, the expected regions for proton signals would include aromatic protons, the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons, and the amine (-NH₂) protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. This provides definitive evidence of a monobrominated compound.

Workflow for Physicochemical Characterization

The logical flow for confirming the identity and purity of an incoming sample of an intermediate like this compound is crucial for quality control in a research and development setting.

G start Receive Sample (this compound) qc_check Visual Inspection (Color, Physical State) start->qc_check nmr ¹H and ¹³C NMR (Structural Confirmation) qc_check->nmr Analytical Testing ms LC-MS / GC-MS (Purity & MW Verification) qc_check->ms Analytical Testing ftir FT-IR Spectroscopy (Functional Group ID) qc_check->ftir Analytical Testing data_analysis Data Analysis & Comparison to Reference Spectra nmr->data_analysis ms->data_analysis ftir->data_analysis pass Sample Passes QC Release to Synthesis data_analysis->pass Data Conforms? fail Sample Fails QC Quarantine & Investigate data_analysis->fail Data Deviates? end Documentation Complete pass->end fail->end

Caption: Standard workflow for the quality control and characterization of chemical intermediates.

Safety, Handling, and Storage

As with all aniline derivatives, particularly halogenated ones, this compound must be handled with appropriate caution. The compound is classified as harmful and an irritant.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Skin Irritation: Causes skin irritation.[10]

  • Eye Irritation: Causes serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Protocol

A self-validating system of protocols ensures operator safety and experimental integrity.

  • Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[12]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[13]

    • Body Protection : A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[13]

  • Emergency Procedures : Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[11] In case of exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[14]

  • Spill Management : In the event of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Do not allow the material to enter drains.[13]

Storage and Stability
  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Long-term storage at 2-8°C is recommended.[9]

  • Incompatibilities : Keep away from strong oxidizing agents and acids.[11]

  • Atmosphere : For optimal stability and to prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

Applications in Synthesis

This compound is not typically an end-product but rather a versatile building block. Its functional groups—the amine and the bromo-substituted aromatic ring—are reactive sites for a variety of chemical transformations. It serves as a key precursor in the synthesis of more complex molecules, finding utility in:

  • Pharmaceuticals : As a crucial intermediate for active pharmaceutical ingredients (APIs). Halogenated anilines are common starting materials in the development of oncology and anti-inflammatory agents.[2][3]

  • Agrochemicals : Used in the synthesis of novel pesticides and herbicides.[2]

  • Material Science : Employed in the creation of specialty organic compounds and polymers.[15]

The strategic placement of the bromo and ethyl groups allows for regioselective reactions, providing chemists with precise control over the construction of the target molecular architecture.

References

Spectroscopic Data for 5-Bromo-2-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-2-ethylaniline (CAS No. 14922-91-9).[1][2][3] As a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[4][5][6] This document synthesizes predictive data based on the analysis of structurally similar compounds and fundamental spectroscopic principles, offering researchers and drug development professionals a robust reference for the characterization of this molecule.

While direct experimental spectra for this compound are not widely available in public repositories, this guide leverages data from closely related isomers and analogues, such as 4-Bromo-2-ethylaniline and 5-Bromo-2-methylaniline, to provide a reliable interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[7][8][9][10][11]

Molecular Structure and Key Features

This compound is an aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[12] Its structure, characterized by an ethyl group ortho to the amino group and a bromine atom meta to the amino group, dictates a unique electronic environment that is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent like CDCl₃ are detailed below. The chemical shifts are influenced by the electron-donating nature of the amino and ethyl groups and the electron-withdrawing and deshielding effect of the bromine atom.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The substitution pattern on the benzene ring will result in a specific splitting pattern for the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~ 7.0 - 7.2d~ 2.01H
H-4~ 6.8 - 7.0dd~ 8.0, 2.01H
H-3~ 6.5 - 6.7d~ 8.01H
-NH₂~ 3.5 - 4.5br s-2H
-CH₂-~ 2.5 - 2.7q~ 7.52H
-CH₃~ 1.2 - 1.4t~ 7.53H

Expert Interpretation:

  • The aromatic region will display an AMX spin system. The proton at C-6 (H-6) is expected to be a doublet due to coupling with H-4. The proton at C-4 (H-4) will appear as a doublet of doublets from coupling to both H-3 and H-6. The proton at C-3 (H-3) will be a doublet due to coupling with H-4.

  • The ethyl group will present as a quartet for the methylene (-CH₂-) protons, coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons.

  • The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-Et)~ 145 - 148
C-1 (C-NH₂)~ 142 - 145
C-5 (C-Br)~ 118 - 122
C-6~ 130 - 133
C-4~ 128 - 131
C-3~ 115 - 118
-CH₂-~ 24 - 27
-CH₃~ 13 - 16

Expert Interpretation:

  • The carbon atoms directly attached to the nitrogen (C-1) and the ethyl group (C-2) are expected to be downfield due to the deshielding effects of these substituents.

  • The carbon bearing the bromine atom (C-5) will also be significantly shifted.

  • The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds of the amine, the C-H bonds of the aromatic ring and the ethyl group, and the C-Br bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium-Strong
C=C Aromatic Ring Stretch1600 - 1620 and 1470 - 1500Medium-Strong
N-H Bend1550 - 1650Medium
C-N Stretch1250 - 1350Medium-Strong
C-Br Stretch500 - 600Strong

Expert Interpretation:

  • The presence of a primary amine is strongly indicated by the pair of bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed below 3000 cm⁻¹.

  • The characteristic C=C stretching bands of the benzene ring provide evidence of the aromatic core.

  • The C-N stretching vibration is a key indicator of the aniline structure.

  • A strong absorption in the far-IR region (500-600 cm⁻¹) is indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would be a common technique.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

m/z Proposed Fragment Significance
199/201[C₈H₁₀BrN]⁺Molecular Ion (M⁺, M+2)
184/186[C₇H₇BrN]⁺Loss of a methyl radical (•CH₃)
120[C₈H₁₀N]⁺Loss of a bromine radical (•Br)
104[C₇H₆N]⁺Loss of bromine and a methyl radical

Expert Interpretation:

  • The isotopic pattern of the molecular ion peak is a definitive indicator of the presence of one bromine atom.

  • A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 184/186.

  • Loss of the bromine radical would lead to a fragment at m/z 120.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized, best-practice protocols for the analysis of this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the neat sample is placed directly on the ATR crystal. For transmission, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

  • Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Analysis: The sample is injected into the GC, where it is separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is recorded.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₈H₁₀BrN]⁺˙ m/z = 199/201 Frag1 [C₇H₇BrN]⁺ m/z = 184/186 M->Frag1 - •CH₃ Frag2 [C₈H₁₀N]⁺ m/z = 120 M->Frag2 - •Br

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

storage and handling guidelines for 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Storage and Handling of 5-Bromo-2-ethylaniline

This guide serves as a comprehensive technical resource for the safe storage, handling, and disposal of this compound (CAS No. 14922-91-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data, field-proven protocols, and risk mitigation strategies. The principles outlined are derived from the known characteristics of this compound and its close structural analogs, ensuring a robust framework for laboratory safety and experimental integrity.

Chemical Profile and Hazard Identification

This compound is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring an amine group and a bromine atom on a benzene ring, dictates its reactivity and toxicological profile. While a comprehensive, peer-reviewed toxicological dataset for this specific compound is not widely published, a reliable hazard profile can be inferred from its structural analogs, such as 5-bromo-o-toluidine and the parent compound, aniline.[2][3][4]

The primary hazards are associated with its potential for acute toxicity via oral, dermal, and inhalation routes, as well as its classification as a skin and eye irritant.[2][5] Chronic exposure to anilines can lead to systemic effects, including damage to the blood through the formation of methemoglobin.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 14922-91-9[7][8][9]
Molecular Formula C₈H₁₀BrN[7][8]
Molecular Weight 200.08 g/mol [7][8][9]
IUPAC Name This compound[7][10]
Purity Typically >95%[9][10]

Table 2: Inferred GHS Hazard Classification (Based on data for 5-Bromo-2-methylaniline and other substituted anilines)

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls prioritizes engineering solutions over procedural and personal measures.

Hierarchy_of_Controls cluster_main Risk Mitigation for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Eng_Details • Certified Chemical Fume Hood • Local Exhaust Ventilation • Eyewash Stations & Safety Showers Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • User Training & Competency Admin->Admin_Details PPE_Details • Chemical Goggles & Face Shield • Nitrile or Neoprene Gloves • Lab Coat & Closed-Toe Shoes PPE->PPE_Details

Caption: Hierarchy of controls for safe handling.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4][11] This is non-negotiable and serves to capture vapors and aerosols at the source, preventing inhalation. The work area must also be equipped with easily accessible emergency eyewash stations and safety showers.[11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[13] Its selection must be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment (PPE)

CategorySpecificationRationale and Best PracticesSource(s)
Eye/Face Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects eyes from direct contact with solids or solutions, which can cause serious irritation.[2][11][14]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Prevents dermal absorption, a primary route of toxic exposure for anilines. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon contamination.[4][13][14]
Body Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is advised for handling larger quantities.Protects skin from accidental spills and contamination. Lab coats should never be worn outside the designated laboratory area.[4][15]
Respiratory A NIOSH/MSHA-approved respirator is required if work cannot be conducted within a fume hood or if exposure limits are exceeded.Prevents inhalation of toxic vapors or aerosols. Users must be fit-tested and trained in the respirator's use.[2][11][15]

Long-Term Storage and Chemical Stability

Proper storage is paramount to maintaining the chemical's integrity and ensuring laboratory safety. This compound is sensitive to light and air, which can cause degradation over time.[16][17]

Table 4: Recommended Storage Conditions

ParameterGuidelineRationaleSource(s)
Temperature 2°C to 8°CRefrigeration slows potential degradation pathways, ensuring long-term stability.[8][10]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and degradation from atmospheric components.[18]
Light Keep in a dark place or use an amber, light-blocking container.Prevents photochemical degradation.[4][8][16]
Container Keep container tightly closed and properly sealed.Prevents contamination and release of vapors into the storage area.[2][11][19]
Location Store in a dry, well-ventilated, designated chemical storage cabinet away from incompatible materials.Ensures containment and prevents accidental reactions.[4][11][20]
Incompatibilities

To prevent violent reactions, fires, or the release of toxic gases, this compound must be stored separately from the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[11][16]

  • Acids and Acid Chlorides: Can cause vigorous or violent exothermic reactions.[11][16]

  • Acid Anhydrides and Chloroformates [11]

  • Sources of Ignition: The compound is combustible.[11][16]

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating workflow that integrates safety checks at each stage.

I. Pre-Operational Checks

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as specified in Table 3.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Place a plastic-backed absorbent liner on the work surface to contain minor spills.

  • Assemble Equipment: Gather all necessary glassware, spatulas, solvent, and a designated, labeled waste container within the fume hood.

II. Weighing and Transfer

  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Aliquot Transfer: Inside the fume hood, carefully transfer the required amount of the compound from the storage container to a tared weighing vessel.

  • Secure Primary Container: Immediately and tightly reseal the main storage container and place it to the side.

  • Dissolution: Place the weighing vessel containing the aliquot into the final flask. Using a funnel, slowly add the desired solvent, ensuring the compound is fully dissolved.

III. Post-Operational Procedures

  • Decontamination: Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Waste Disposal: All contaminated consumables (weigh paper, gloves, liners) must be placed in a sealed, labeled hazardous waste container.[21]

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2][14]

Emergency Response Procedures

Rapid and correct response to an emergency is critical.

Spill Response

Spill_Response cluster_spill This compound Spill Decision Tree Start Spill Occurs Assess Assess Spill Size & Personal Competency Start->Assess Small Small Spill (<100 mL, Contained) Assess->Small Minor Large Large or Uncontained Spill Assess->Large Major Cleanup 1. Alert others in area. 2. Absorb with inert material (vermiculite). 3. Collect into sealed waste container. 4. Decontaminate area. Small->Cleanup Evacuate 1. Alert others & evacuate area. 2. Restrict access. 3. Call Emergency Response / EHS. 4. Do NOT attempt cleanup. Large->Evacuate

Caption: Decision workflow for chemical spills.

In the event of a small, manageable spill, trained personnel wearing appropriate PPE should absorb the material with an inert substance like vermiculite or sand, collect it into a sealed container for hazardous waste, and decontaminate the area.[16][20][21] For large spills, evacuate the area immediately, restrict access, and contact your institution's Environmental Health and Safety (EHS) office.[16]

First Aid Measures

Immediate action is required following any exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][22]

Waste Management and Disposal

This compound and any materials contaminated with it are considered hazardous waste.[6][19]

  • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[20]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[2][21]

References

electrophilic substitution reactions on 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-2-ethylaniline

Abstract: This technical guide provides a comprehensive analysis of the , a substituted aniline of interest to researchers, medicinal chemists, and drug development professionals. We delve into the foundational principles governing the reactivity and regioselectivity of this molecule, dictated by the interplay of its amino, ethyl, and bromo substituents. This document moves beyond theoretical prediction to provide field-proven, step-by-step protocols for key reactions, including halogenation and nitration, with a critical focus on mitigating the inherent challenges associated with highly activated aniline systems. The causality behind experimental choices, such as the strategic use of protecting groups, is explained in detail. All discussions are grounded in authoritative chemical principles, supported by citations to relevant literature. Visual aids in the form of diagrams and structured data tables are provided to enhance understanding and practical application.

Introduction: The this compound Scaffold

This compound (CAS No: 14922-91-9, Molecular Formula: C₈H₁₀BrN) is a disubstituted aniline that serves as a valuable building block in organic synthesis.[1][2][3][4][5] Its structure, featuring an activating amino group, a weakly activating ethyl group, and a deactivating but ortho-, para-directing bromo group, presents a unique and instructive case study in electrophilic aromatic substitution. Understanding how to selectively functionalize the remaining open positions on the aromatic ring is crucial for leveraging this scaffold in the synthesis of complex target molecules, particularly in the fields of pharmaceuticals and materials science. This guide will explore the electronic and steric factors that control these reactions and provide robust methodologies for their execution.

Theoretical Foundation: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present.[6][7] In the case of this compound, we must consider the directing effects of three distinct groups.

Electronic Effects of Substituents
  • Amino Group (-NH₂): Located at C1, the amino group is one of the most powerful activating groups.[8][9][10][11] Through resonance (+M effect), the nitrogen's lone pair of electrons dramatically increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to itself. This makes the ring highly nucleophilic and susceptible to attack by electrophiles. The amino group is, therefore, a strong ortho-, para-director.

  • Ethyl Group (-CH₂CH₃): Located at C2, the ethyl group is a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation.[9] Like the amino group, it is also an ortho-, para-director, influencing positions C1, C3, and C5 relative to its own position.

  • Bromo Group (-Br): Located at C5, the bromine atom presents a classic example of conflicting electronic effects. Due to its high electronegativity, it withdraws electron density from the ring via the sigma bond (inductive effect, -I), which deactivates the ring overall compared to benzene.[12][13] However, its lone pairs can be donated into the ring through resonance (+M effect). This resonance donation, while weaker than that of an amino group, is sufficient to direct incoming electrophiles to the ortho (C4, C6) and para (C1) positions.[9][13][14] Therefore, halogens are classified as deactivating, ortho-, para-directors.

Consensus Directive Effect and Predicted Outcomes

When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group.[15] In this compound, the amino group is the dominant directing influence.

Let's analyze the available positions for substitution: C3, C4, and C6.

  • -NH₂ group (at C1) directs to C6 (ortho) and C4 (para).

  • -Et group (at C2) directs to C3 (ortho) and C5 (para, blocked by Br).

  • -Br group (at C5) directs to C4 (ortho) and C6 (ortho).

As illustrated below, the directing vectors of all three substituents converge on positions C4 and C6. Therefore, electrophilic attack is strongly favored at these two sites. Steric hindrance from the adjacent ethyl group at C2 might slightly disfavor substitution at C6, potentially making C4 the major site of reaction in many cases.

G Directing Effects in this compound cluster_0 Substituent Analysis cluster_1 Predicted Regioselectivity NH2 -NH2 (Strong Activator) Ortho, Para-Director C4 Position C4 (Para to -NH2) (Ortho to -Br) NH2->C4 +M C6 Position C6 (Ortho to -NH2) (Ortho to -Br) NH2->C6 +M Et -Et (Weak Activator) Ortho, Para-Director Br -Br (Deactivator) Ortho, Para-Director Br->C4 +M Br->C6 +M Outcome Major Products Expected at C4 and C6 C4->Outcome C6->Outcome

Caption: Consensus directing effects on the this compound ring.

Core Electrophilic Substitution Protocols

The high activation of the ring by the amino group is a double-edged sword. While it facilitates reaction, it can also lead to over-reaction (e.g., polyhalogenation) and undesirable side reactions (e.g., oxidation). The most effective strategy to control the reactivity is the temporary protection of the amino group by converting it to an amide, typically an acetamide. This N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for controlled, monosubstitution.[16]

Halogenation (e.g., Bromination)

Direct bromination of anilines often leads to the formation of tri-bromo products.[17] To achieve selective monobromination of this compound at the C4 or C6 position, a protection-bromination-deprotection sequence is required.

G Workflow: Controlled Monobromination A Start: This compound B Step 1: N-Acetylation (Protection) A->B Acetic Anhydride C Intermediate: N-(5-bromo-2-ethylphenyl)acetamide B->C D Step 2: Bromination (Electrophilic Substitution) C->D Br2 in Acetic Acid E Intermediate: N-(4,5-dibromo-2-ethylphenyl)acetamide D->E F Step 3: Hydrolysis (Deprotection) E->F Acid or Base G Final Product: 4,5-Dibromo-2-ethylaniline F->G

Caption: Experimental workflow for controlled monobromination.

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of ice-cold water. The N-(5-bromo-2-ethylphenyl)acetamide product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Setup: Dissolve the dried N-(5-bromo-2-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Reagent Addition: In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred acetamide solution at room temperature.[16]

  • Reaction: Stir the mixture for 2-4 hours at room temperature. The disappearance of the bromine color may indicate the reaction is nearing completion. Confirm with TLC.

  • Workup: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine. The brominated acetamide will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.

  • Setup: Place the crude brominated acetamide product in a round-bottom flask with a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then neutralize it by carefully adding a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic. The free amine product will precipitate.

  • Isolation: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4,5-Dibromo-2-ethylaniline.

Nitration

Similar to bromination, direct nitration of anilines is problematic. The strongly acidic conditions (HNO₃/H₂SO₄) will protonate the basic amino group, forming an anilinium ion. This -NH₃⁺ group is a powerful deactivating and meta-directing group, leading to the wrong product and sluggish reaction rates.[8] Furthermore, the strong oxidizing nature of nitric acid can destroy the aniline ring.[10] The N-acetylation strategy is therefore mandatory for a successful nitration.

  • Protection: Prepare N-(5-bromo-2-ethylphenyl)acetamide as described in protocol 3.1.1.

  • Nitration: Dissolve the acetamide (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Reagent Addition: Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the reaction at low temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. The nitrated acetamide product will precipitate.

  • Isolation & Deprotection: Collect the solid by filtration, wash with cold water, and then hydrolyze the acetyl group as described in protocol 3.1.3 to yield the final 5-Bromo-2-ethyl-nitroaniline product (expected to be a mixture of 4-nitro and 6-nitro isomers).

Sulfonation

Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to form 4-aminobenzenesulfonic acid (sulfanilic acid).[8] A similar reaction is expected for this compound.

  • Setup: In a flask, carefully add this compound (1.0 eq) to an excess of concentrated sulfuric acid. An initial salt, the anilinium sulfate, will form.

  • Reaction: Heat the mixture in an oil bath to approximately 180-200 °C for several hours.

  • Workup: Cool the reaction mixture and carefully pour it into ice water. The sulfonic acid product, being zwitterionic, may precipitate from the solution.

  • Isolation: The product can be isolated by filtration. Purity can be checked, and if necessary, the product can be recrystallized from hot water.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not feasible on anilines or even N-acetylated anilines.[18] The basic nitrogen atom of the amino group (or the amide oxygen) acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[11] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring towards further electrophilic attack. Therefore, these reactions are not recommended for this substrate. Alternative synthetic routes are required to introduce alkyl or acyl groups.

Summary of Reactions and Expected Products

ReactionElectrophileReagents & ConditionsKey Challenge(s)StrategyPredicted Major Product(s)
Bromination Br⁺1. Ac₂O 2. Br₂ in CH₃COOH 3. H₃O⁺, heatOver-activation, polybrominationN-Acetylation protection4,5-Dibromo-2-ethylaniline
Nitration NO₂⁺1. Ac₂O 2. HNO₃, H₂SO₄, 0°C 3. H₃O⁺, heatRing oxidation, anilinium ion formationN-Acetylation protection5-Bromo-2-ethyl-4-nitroaniline and 5-Bromo-2-ethyl-6-nitroaniline
Sulfonation SO₃Conc. H₂SO₄, ~180-200°CHigh temperature requirementDirect reaction (bake process)4-Amino-2-bromo-5-ethylbenzenesulfonic acid
Friedel-Crafts R⁺ or RCO⁺R-Cl/AlCl₃ or RCOCl/AlCl₃Catalyst complexation with amineNot recommendedNo reaction

Conclusion

The are governed by the powerful activating and ortho-, para-directing nature of the amino group. This high reactivity, while beneficial, necessitates careful experimental design to prevent unwanted side reactions. The use of N-acetylation as a protecting group strategy is a cornerstone of synthetic chemistry involving anilines, enabling controlled and selective functionalization. By understanding the interplay of substituent effects and employing robust protocols, researchers can effectively utilize this compound as a versatile intermediate for the synthesis of more complex and valuable molecules.

References

A Technical Guide to the Basicity of 5-Bromo-2-ethylaniline: A Comparative Analysis with Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The basicity of an active pharmaceutical ingredient (API), quantified by its pKa value, is a cornerstone of drug design, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the basicity of 5-bromo-2-ethylaniline by comparing it to the parent compound, aniline. We dissect the competing electronic and steric effects exerted by the ortho-ethyl and meta-bromo substituents. The electron-donating inductive effect of the ethyl group is contrasted with its base-weakening steric hindrance (ortho-effect), while the powerful electron-withdrawing inductive effect of the meta-bromo group is evaluated. Based on empirical data from analogous monosubstituted compounds, this guide predicts that this compound is a significantly weaker base than aniline. A robust protocol for the experimental determination of pKa via potentiometric titration is also detailed, providing a clear pathway for the validation of this prediction.

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug discovery and development, the acid-base properties of a molecule are not mere chemical curiosities; they are critical determinants of a drug's ultimate success. The dissociation constant (pKa) governs the degree of ionization of a compound at a given pH.[1] This, in turn, dictates fundamental physicochemical properties such as aqueous solubility, lipophilicity, and membrane permeability.[2][3] Consequently, a molecule's pKa profile profoundly impacts its entire ADME (Absorption, Distribution, Metabolism, and Excretion) journey through the body.[3][4]

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. The basicity of the amino group is highly tunable through substitution on the aromatic ring, allowing medicinal chemists to optimize a molecule's properties for a specific biological target and delivery route.[2] Understanding how substituents alter the electron density of the aniline nitrogen is therefore a predictive tool of immense value. This guide focuses on this compound, exploring how the combination of an ortho-alkyl group and a meta-halogen influences its basicity relative to the unsubstituted aniline core.

The Fundamentals of Aniline Basicity

The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aliphatic amines like ethylamine, this lone pair is localized on the nitrogen, making it readily available for protonation.[5][6][7] Aniline, by contrast, is a substantially weaker base.[8][9] The pKa of its conjugate acid, the anilinium ion, is approximately 4.6, whereas the conjugate acid of a typical alkylamine has a pKa in the range of 10-11.[7][8]

This reduced basicity is a direct consequence of resonance. The nitrogen's lone pair is delocalized into the π-electron system of the aromatic ring, spreading the electron density across the molecule.[8][10][11] This delocalization stabilizes the parent molecule but reduces the availability of the lone pair for protonation. When the aniline nitrogen is protonated, this resonance stabilization is lost, making the process energetically less favorable compared to the protonation of an alkylamine.

Analysis of Substituent Effects on the Aniline Core

The basicity of a substituted aniline is determined by the interplay of inductive and resonance effects of the substituents.[9]

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (-I effect) pull electron density away from the ring and the nitrogen, decreasing basicity. Electron-donating groups (+I effect) push electron density towards the nitrogen, increasing basicity.[6]

  • Resonance Effects (R): These occur through the pi (π) system when a substituent's p-orbitals overlap with the p-orbitals of the aromatic ring, leading to electron delocalization.[9]

An ethyl group is classically considered an electron-donating group due to its positive inductive effect (+I).[6][7] This effect pushes electron density towards the ring, which should, in turn, increase the electron density on the nitrogen and enhance its basicity.

However, a substituent at the ortho position introduces steric hindrance, an influence known as the "ortho-effect." This steric bulk can physically impede the approach of a proton to the amino group and, perhaps more importantly, interfere with the solvation of the resulting anilinium cation, destabilizing it.[6]

Empirical data provides a clear verdict on the dominant influence. The pKa of the anilinium ion is ~4.6, while the pKa for the 2-ethylanilinium ion is reported to be between 4.30 and 4.42.[1][8][12] The lower pKa value for 2-ethylaniline demonstrates that it is a weaker base than aniline. Therefore, for the ortho-ethyl group, the base-weakening steric effect outweighs the base-strengthening inductive effect.[6]

Halogens like bromine exert two opposing electronic effects: a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+R) from their lone pairs.[8]

Crucially, the resonance effect primarily influences the ortho and para positions. When the bromo group is at the meta position relative to the amine, its resonance effect does not extend to the nitrogen atom. Consequently, only the strong -I effect operates, which withdraws electron density from the aromatic ring and significantly decreases the availability of the nitrogen's lone pair.

This is confirmed by experimental data. The pKa of the 3-bromoanilinium ion is 3.58, which is more than a full pKa unit lower than that of the anilinium ion (4.6).[4][8][13] This highlights the potent base-weakening character of a meta-bromo substituent.

Basicity Prediction for this compound

To predict the basicity of this compound, we must consider the additive effects of its substituents.

  • Starting Point (Aniline): pKa = 4.6

  • Effect of Ortho-Ethyl Group: This group makes the compound less basic (pKa of 2-ethylaniline is ~4.4).

  • Effect of Meta-Bromo Group: This group makes the compound significantly less basic (pKa of 3-bromoaniline is 3.58).

Both substituents present on the this compound ring act to decrease the basicity relative to aniline. The ortho-ethyl group imposes a base-weakening steric effect, and the meta-bromo group exerts a strong base-weakening inductive effect. Given that both vectors point towards decreased basicity, their combined influence will make this compound a substantially weaker base than aniline. The resulting pKa is predicted to be lower than that of both 2-ethylaniline (4.4) and 3-bromoaniline (3.58), likely in the range of 3.0-3.5.

CompoundpKa of Conjugate AcidEffect Relative to Aniline
Aniline~4.60[8]Baseline
2-Ethylaniline~4.42[2][12][14]Less Basic (Ortho-Effect)
3-Bromoaniline3.58[4][8][13]Much Less Basic (-I Effect)
This compound Predicted < 3.58 Significantly Less Basic (Combined Effects)

The following diagram illustrates the key electronic forces influencing the basicity of aniline and this compound.

G cluster_aniline Aniline cluster_substituted This compound A_N Nitrogen Lone Pair A_Ring Aromatic Ring (π-system) A_N->A_Ring Resonance (Delocalization) A_Base Basicity (pKa ≈ 4.6) A_Ring->A_Base Decreases Basicity S_N Nitrogen Lone Pair S_Ring Aromatic Ring (π-system) S_N->S_Ring Resonance S_Base Basicity (Predicted < 3.58) S_Ring->S_Base Decreases Basicity S_Ethyl ortho-Ethyl Group S_Ethyl->S_N Steric Hindrance (Ortho-Effect) S_Ethyl->S_Ring Inductive Donation (+I) S_Bromo meta-Bromo Group S_Bromo->S_Ring Inductive Withdrawal (-I)

Electronic forces governing aniline and substituted aniline basicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted pKa, potentiometric titration is the gold standard due to its precision and reliability.

Objective: To determine the pKa of the conjugate acid of this compound in an aqueous or mixed-solvent system.

Principle: The compound is first fully protonated by adding a strong acid. This anilinium salt solution is then titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated base (anilinium ion) and the free base (aniline derivative) are equal. This point corresponds to the inflection point of the titration curve.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., 0.1 mmol).

    • Dissolve the sample in a suitable solvent. Due to the potential for low water solubility, a co-solvent system (e.g., water/methanol or water/ethanol) may be necessary. Record the exact solvent composition.

    • Add a precise volume of standardized strong acid (e.g., 0.1 M HCl) in stoichiometric excess (e.g., 2.0 equivalents) to ensure complete protonation of the amine.

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as KCl to a final concentration of ~0.15 M.

  • Titration Procedure:

    • Place the solution in a jacketed beaker maintained at a constant temperature (25 ± 0.5 °C) and stir continuously with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin titrating with a standardized strong base solution (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant exactly halfway to the equivalence point. The pH at this specific volume is the pKa of the anilinium ion.

    • For higher accuracy, non-linear regression analysis can be used to fit the data to the theoretical Henderson-Hasselbalch equation.

This self-validating system, where the shape of the curve and the clarity of the inflection point confirm the quality of the data, provides a trustworthy and reproducible pKa value.

Conclusion and Implications for Drug Development

The theoretical analysis, supported by empirical data from analogous compounds, strongly predicts that this compound is a significantly weaker base than aniline. The combination of steric hindrance from the ortho-ethyl group and potent inductive withdrawal from the meta-bromo group synergistically reduces the availability of the nitrogen's lone pair for protonation.

For drug development professionals, this predicted low pKa (likely < 3.5) has critical implications:

  • Physiological Ionization: At physiological pH (~7.4), this compound would exist almost exclusively in its neutral, non-ionized form.

  • Solubility: The low basicity makes forming a stable, water-soluble hydrochloride salt challenging, which could complicate aqueous formulations.

  • Permeability: The predominantly neutral form would be more lipophilic, potentially leading to higher membrane permeability and absorption, but also potentially higher binding to plasma proteins or entry into unwanted tissues like the CNS.

Ultimately, the precise pKa value is a crucial piece of data that must be determined experimentally. The robust potentiometric titration protocol outlined herein provides the means to obtain this value, enabling informed decisions in lead optimization, salt form selection, and formulation development.

References

Unlocking the Potential of 5-Bromo-2-ethylaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Scion

In the landscape of synthetic chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful development of novel molecules with desired functionalities. 5-Bromo-2-ethylaniline, a halogenated aniline derivative, represents a key building block with significant, yet not fully exploited, potential. Its unique electronic and structural characteristics, arising from the interplay between the amino, ethyl, and bromo substituents on the aromatic ring, make it a versatile scaffold for the synthesis of a diverse array of compounds. This in-depth technical guide aims to illuminate the untapped research avenues involving this compound, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for its application in medicinal chemistry, materials science, and as a pivotal synthetic intermediate.

Core Physicochemical Properties and Reactivity

Before delving into its potential applications, a foundational understanding of this compound's properties is essential.

PropertyValueReference
Molecular Formula C₈H₁₀BrN--INVALID-LINK--[1][2]
Molecular Weight 200.08 g/mol --INVALID-LINK--[1][2]
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge of similar anilines
Solubility Expected to be soluble in common organic solventsGeneral knowledge of similar anilines

The reactivity of this compound is governed by its three key functional components:

  • The Bromo Group: This site is primed for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, providing a powerful tool for generating molecular diversity.

  • The Amino Group: The nucleophilicity of the amino group allows for a plethora of classic reactions, including acylation, alkylation, and diazotization, opening doors to the synthesis of amides, secondary/tertiary amines, and azo compounds.

  • The Aromatic Ring: The electron-donating nature of the amino and ethyl groups, combined with the electron-withdrawing and directing effects of the bromine atom, influences the regioselectivity of electrophilic aromatic substitution reactions.

Potential Research Areas: A Multi-pronged Approach

The unique chemical attributes of this compound position it as a valuable starting material for several cutting-edge research areas.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The bromoaniline motif is a well-established pharmacophore present in numerous biologically active compounds. The exploration of this compound derivatives as potential therapeutic agents is a highly promising research avenue.

Rationale: Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that has emerged as a critical regulator of metabolism, DNA repair, and inflammation.[3] Inhibition of SIRT6 has shown potential in the treatment of type 2 diabetes and certain cancers.[4][5] Notably, derivatives of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline have been identified as potent and selective SIRT6 inhibitors.[3][4] The structural similarity of this compound to these known inhibitors suggests that it could serve as a valuable scaffold for the development of novel SIRT6 modulators.

Proposed Research Workflow:

Caption: Workflow for the discovery of SIRT6 inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 eq.), the desired N-substituted piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand such as Xantphos (4 mol%).[6][7][8]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale: Bromoaniline derivatives have been reported to possess antibacterial activity.[1][9] Furthermore, various heterocyclic compounds derived from bromoanilines, such as those containing indole and furan moieties, have demonstrated both antimicrobial and anti-inflammatory properties.[10][11][12] The structural features of this compound make it an excellent precursor for the synthesis of novel heterocyclic systems with potential therapeutic value in infectious and inflammatory diseases.

Proposed Synthetic Pathways:

Caption: Potential pathways to heterocyclic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).[13][14][15][16]

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture in a microwave reactor to 100-150 °C for 15-60 minutes, or alternatively, heat conventionally at 80-100 °C for several hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Buchwald-Hartwig amination.

Materials Science: Building Blocks for Advanced Organic Materials

The unique electronic properties of halogenated anilines make them attractive building blocks for the synthesis of organic materials with applications in electronics and photonics.

Rationale: Arylamine derivatives are widely used as hole-transporting materials in OLEDs due to their electron-rich nature and ability to form stable radical cations.[17][18][19][20][21] The synthesis of larger, conjugated systems from this compound via cross-coupling reactions could lead to novel materials with tailored electronic properties for use in OLED devices.

Proposed Research Direction:

  • Synthesis of Triarylamine Derivatives: Utilize the Buchwald-Hartwig amination to couple this compound with various diarylamines to create triarylamine structures.

  • Synthesis of Extended Conjugated Systems: Employ the Suzuki-Miyaura coupling to introduce fluorescent or phosphorescent chromophores to the this compound core.

  • Device Fabrication and Characterization: Fabricate OLED devices incorporating the newly synthesized materials and characterize their performance, including efficiency, color purity, and lifetime.

Rationale: Polyaniline is one of the most studied conducting polymers. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The synthesis and characterization of poly(this compound) could lead to a new conducting polymer with unique properties. Research has been conducted on the synthesis of poly(o-bromoaniline) and its composites.[22][23]

Proposed Research Direction:

  • Polymerization: Investigate the chemical or electrochemical polymerization of this compound.

  • Characterization: Characterize the resulting polymer's structure, morphology, conductivity, and thermal stability.

  • Composite Materials: Explore the formation of composites of poly(this compound) with other materials, such as metal nanoparticles or other polymers, to enhance its properties.[24]

Computational Chemistry: In Silico Screening and Rational Design

Rationale: Computational methods, such as molecular docking and density functional theory (DFT), can be powerful tools to guide the rational design of novel compounds and to predict their biological activity or material properties.[1][25] An in-silico approach can be used to screen virtual libraries of this compound derivatives against various biological targets or to predict their electronic properties for materials science applications.[26][27][28]

Proposed Computational Workflow:

Caption: In-silico workflow for prioritizing synthetic targets.

Conclusion: A Call to Exploration

This compound is a commercially available and highly versatile building block that holds immense potential for the development of novel compounds in medicinal chemistry and materials science. This guide has outlined several promising research avenues, complete with the rationale and proposed experimental and computational workflows. By leveraging modern synthetic methodologies and a multidisciplinary approach, researchers can unlock the full potential of this valuable scaffold and contribute to the advancement of science and technology. The exploration of this compound and its derivatives is not merely an academic exercise but a strategic investment in the future of drug discovery and materials innovation.

References

From Serendipity to Rational Design: A Technical Guide to the Discovery and Enduring Legacy of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a deep dive into the rich history and scientific evolution of substituted anilines, a class of compounds that fundamentally reshaped the chemical industry and continues to be a cornerstone of modern drug discovery. We will journey from a serendipitous discovery in a 19th-century laboratory to the sophisticated, rational design of life-saving therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable molecular scaffold.

The Genesis: An Unforeseen Splash of Color

The story of substituted anilines begins not with a meticulously planned experiment, but with a fortuitous accident. In 1856, an 18-year-old chemist named William Henry Perkin was attempting to synthesize quinine, an antimalarial drug, in his home laboratory.[1][2][3] His endeavor, commissioned by his professor August Wilhelm von Hofmann, involved the oxidation of aniline derived from coal tar.[2][4] Instead of the colorless quinine, Perkin's experiment yielded a black, tarry sludge.[4][5] While cleaning the flask with alcohol, he noticed a brilliant purple solution.[1][5][6] This vivid hue, which he named "mauveine," was the world's first synthetic dye.[1][2][4]

Perkin's accidental discovery of mauveine, also known as aniline purple, marked a pivotal moment in the history of chemistry and industry.[1][4] He quickly recognized the commercial potential of his finding and, with his father's financial backing, established a factory to mass-produce the dye.[2][7] This not only made the previously rare and expensive color purple accessible to the masses but also gave birth to the synthetic dye industry.[2][3][4][6][8] The success of mauveine spurred a wave of research into other aniline-based dyes, leading to the development of a vast spectrum of colors and laying the groundwork for the modern chemical industry.[2][4][9]

The timeline below highlights the key milestones in the early history of aniline and its derivatives:

Aniline_Discovery_Timeline 1826 Otto Unverdorben first isolates aniline from the destructive distillation of indigo. 1834 Friedlieb Runge isolates a substance from coal tar that he names 'kyanol.' 1826->1834 1840 Carl Julius Fritzsche obtains an oil from treating indigo with caustic potash and names it 'aniline.' 1834->1840 1843 August Wilhelm von Hofmann demonstrates that Unverdorben's, Runge's, and Fritzsche's discoveries are the same substance. 1840->1843 1856 William Henry Perkin accidentally synthesizes the first synthetic dye, mauveine, from aniline. 1843->1856 1858 Johann Peter Griess discovers the diazo coupling reaction, opening the door for the synthesis of a vast array of azo dyes. 1856->1858

Caption: A timeline of the key discoveries in the early history of aniline.

The Chemistry of Anilines: Reactivity and Synthetic Evolution

Aniline's utility stems from the chemical reactivity of its structure: a benzene ring attached to an amino group (-NH₂). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly increasing the electron density at the ortho and para positions.[10][11] This makes aniline and its substituted derivatives highly reactive towards electrophilic aromatic substitution reactions.[10][12][13]

Electrophilic Aromatic Substitution: A Double-Edged Sword

The high reactivity of the aniline ring is both a blessing and a curse for synthetic chemists. While it facilitates reactions like halogenation, nitration, and sulfonation, it can also lead to over-reactivity and a lack of selectivity.[10][14] For instance, the reaction of aniline with bromine water proceeds uncontrollably to form 2,4,6-tribromoaniline.[10]

To control this reactivity and achieve desired substitution patterns, the amino group is often temporarily "protected" through acetylation. This is a crucial step in many synthetic pathways involving anilines. The acetyl group moderates the activating effect of the amino group, allowing for more controlled electrophilic substitution.

Experimental Protocol: Acetylation of Aniline to Acetanilide

  • Dissolution: Dissolve aniline in a mixture of glacial acetic acid and acetic anhydride.

  • Reaction: Gently heat the mixture under reflux for a short period.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure acetanilide.

The Challenge of Friedel-Crafts Reactions

A notable exception to the high reactivity of anilines in electrophilic substitution is the Friedel-Crafts reaction (both alkylation and acylation). Aniline does not undergo these reactions because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivating complex.[10][15] This salt formation effectively removes the catalyst from the reaction and deactivates the aromatic ring towards electrophilic attack.[15][16]

However, the Friedel-Crafts acylation of anilide derivatives (where the amino group is protected) can be achieved, providing a route to ketoaniline structures which are important in biologically active compounds.[17]

The Dawn of Azo Dyes: A New Chromatic World

In 1858, just two years after Perkin's discovery, Johann Peter Griess discovered the diazo coupling reaction.[18] He found that treating an aromatic amine with nitrous acid at low temperatures produces an unstable diazonium salt.[18] This salt can then react with an activated aromatic compound (a coupling component), such as another aniline or a phenol, to form a brightly colored azo compound.[18][19] This discovery led to the development of the largest class of synthetic dyes, the azo dyes, which are characterized by the -N=N- chromophore.[18][20][21]

The synthesis of an azo dye is a two-step process:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt.[20][21]

  • Azo Coupling: The reaction of the diazonium salt with a coupling component.[20][21]

Azo_Dye_Synthesis cluster_0 Diazotization cluster_1 Azo Coupling Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt NaNO₂, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component (e.g., N,N-dimethylaniline) Sulfanilamide_Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation 4-Acetamidobenzenesulfonyl chloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->4-Acetamidobenzenesulfonyl chloride Chlorosulfonation 4-Acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonyl chloride->4-Acetamidobenzenesulfonamide Amination Sulfanilamide Sulfanilamide 4-Acetamidobenzenesulfonamide->Sulfanilamide Hydrolysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Bromo-2-ethylaniline in Medicinal Chemistry

This compound is a key starting material in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide array of complex molecules. Its structure is endowed with two highly reactive functional groups: a primary aromatic amine and an aryl bromide. This unique combination allows for sequential or orthogonal functionalization, providing a powerful platform for generating diverse molecular libraries for biological screening. The aniline moiety is a common feature in pharmacologically active compounds, while the bromo-substituent serves as a versatile handle for modern cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-nitrogen bonds. This guide provides detailed, field-proven protocols for the synthesis of key derivatives from this compound, focusing on transformations of significant interest to the pharmaceutical industry.

I. N-Acylation: Synthesis of N-(5-bromo-2-ethylphenyl)acetamide

N-acylation of the aniline functionality is a fundamental transformation that serves multiple purposes in drug development. It can be employed to protect the amino group, modulate the electronic properties of the aromatic ring, or introduce an amide moiety that is crucial for biological activity. The resulting acetamide, N-(5-bromo-2-ethylphenyl)acetamide, is a valuable intermediate for further diversification.

Causality Behind Experimental Choices

The choice of acetic anhydride as the acylating agent in the presence of a base like sodium acetate provides a mild and efficient method for N-acetylation. Acetic anhydride is less corrosive and easier to handle than acetyl chloride. The reaction is typically carried out in an aqueous medium, which is environmentally benign. Sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Experimental Protocol: N-Acetylation of this compound

Objective: To synthesize N-(5-bromo-2-ethylphenyl)acetamide from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend this compound (1.0 eq) in 25 mL of water.

  • Slowly add concentrated hydrochloric acid (1.1 eq) to form the aniline hydrochloride salt, which should dissolve with stirring.

  • In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in 10 mL of water.

  • To the solution of the aniline hydrochloride, add acetic anhydride (1.2 eq) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A precipitate of N-(5-bromo-2-ethylphenyl)acetamide should form.

  • Stir the mixture at room temperature for 30 minutes to ensure complete reaction.

  • Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain pure N-(5-bromo-2-ethylphenyl)acetamide.

Data Presentation: N-Acetylation
ParameterValue
Starting MaterialThis compound
ProductN-(5-bromo-2-ethylphenyl)acetamide
Acylating AgentAcetic Anhydride
BaseSodium Acetate
SolventWater
Typical Yield>90%
Workflow Diagram: N-Acetylation```dot

N_Acetylation_Workflow

Caption: Workflow for the Sandmeyer Iodination of this compound.

III. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. [1]This protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid to generate a biaryl derivative, a scaffold of immense importance in medicinal chemistry.

Causality Behind Experimental Choices

The Suzuki-Miyaura reaction relies on a palladium catalyst, often in its Pd(0) oxidation state, to facilitate the coupling of an aryl halide with an organoboron compound. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A base is crucial for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored for specific substrates. For unprotected anilines, certain catalyst systems show enhanced performance. [2]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).

  • Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

Data Presentation: Suzuki-Miyaura Coupling
ParameterValue
Starting MaterialThis compound
Coupling PartnerArylboronic Acid
ProductBiaryl Derivative
CatalystPalladium-based
BaseK₂CO₃, Cs₂CO₃, etc.
Typical Yield60-95%

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_start Reaction Setup (Inert) cluster_reaction Coupling Reaction cluster_workup Work-up cluster_purification Purification Start Combine this compound, Arylboronic Acid, Base, & Catalyst React Add Degassed Solvent & Heat Start->React Inert Atmosphere Workup Cool, Dilute, & Extract React->Workup Monitoring Purify Column Chromatography Workup->Purify Crude Product Product Biaryl Derivative Purify->Product

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

IV. Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [3]It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to N-aryl and N-alkyl aniline derivatives that are of significant interest in drug discovery.

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a suitable ligand. The choice of ligand is crucial and often depends on the nature of the amine coupling partner. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. The reaction is performed under inert conditions to prevent the oxidation of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-substituted derivative from this compound and an amine (e.g., piperidine).

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the base (1.4 eq), this compound (1.0 eq), and the anhydrous solvent.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
ParameterValue
Starting MaterialThis compound
Coupling PartnerPrimary or Secondary Amine
ProductN-substituted Aniline Derivative
Catalyst SystemPalladium Precatalyst + Phosphine Ligand
BaseSodium tert-butoxide
Typical Yield65-90%
Workflow Diagram: Buchwald-Hartwig Amination```dot

Buchwald_Hartwig_Amination_Workflow

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Bromo-2-ethylaniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with high precision and efficiency is paramount. This compound serves as a critical building block, offering a versatile platform for the introduction of diverse aryl and heteroaryl moieties. The presence of the bromine atom at the 5-position, coupled with the ortho-ethyl group and the nucleophilic aniline functionality, makes it a sterically hindered yet electronically accessible substrate for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging such bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This guide provides an in-depth technical overview and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and can be influenced by the steric hindrance of the ortho-ethyl group.[1] The electron-donating nature of the aniline and ethyl groups can make this step more challenging compared to electron-deficient aryl bromides.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[5][6][7] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: The newly coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]

.dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->tm_complex Transmetalation (Ar'-B(OH)₂ + Base) tm_complex->pd0 Reductive Elimination (Ar-Ar') product 2-Ethyl-5-arylaniline (Ar-Ar') tm_complex->product arbr This compound (Ar-Br) arbr->oa_complex boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->tm_complex base Base base->tm_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategies

The successful coupling of a sterically hindered substrate like this compound hinges on the careful selection and optimization of several parameters. The ortho-ethyl group can impede the approach of the bulky palladium catalyst, necessitating specific conditions to achieve high yields.

ParameterRecommended Starting PointRationale and Optimization Insights
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or CataXCium® A Pd G3 (2-5 mol%)For sterically hindered anilines, catalysts with bulky, electron-rich phosphine ligands are often superior.[5] Pd(dppf)Cl₂ is a robust and widely used catalyst that has shown efficacy in similar systems.[3][8] CataXCium® A based palladacycles have been specifically developed for challenging couplings of unprotected ortho-substituted anilines, often providing excellent yields where other catalysts fail.[5]
Ligand dppf (if not using a pre-formed catalyst)The ligand is crucial for stabilizing the palladium center and modulating its reactivity. Bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos) can also be effective.[9]
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)An inorganic base is required to activate the boronic acid for transmetalation.[4] K₂CO₃ is a common and effective choice. For more challenging couplings or base-sensitive substrates, the slightly milder but often more effective K₃PO₄ is recommended.[4] The use of aqueous base solutions is common.
Solvent 1,4-Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1)A mixture of an organic solvent and water is typical, as water aids in dissolving the inorganic base and facilitates the catalytic cycle.[10] 1,4-Dioxane is a standard solvent for Suzuki couplings. For hindered substrates, 2-MeTHF has been shown to significantly improve yields.[5]
Temperature 70-100 °CIncreased temperature is often necessary to overcome the activation energy barrier for the oxidative addition of sterically hindered aryl bromides.[6] Monitoring the reaction for thermal decomposition of starting materials or products is advised.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion. However, a large excess can lead to increased homocoupling byproducts.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or reaction vial)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 200 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).

  • Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethyl-5-arylaniline.

Protocol 2: Optimized Procedure for Challenging Couplings using CataXCium® A Pd G3

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.5 equiv.)

  • CataXCium® A Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, combine this compound (0.5 mmol, 100 mg), the arylboronic acid pinacol ester (0.75 mmol), and K₃PO₄ (1.5 mmol, 318 mg).

  • Add CataXCium® A Pd G3 (0.01 mmol, 9.1 mg).

  • Seal the vial and purge with inert gas.

  • Add degassed 2-MeTHF (2.5 mL) and degassed water (0.25 mL).

  • Stir the mixture vigorously at 70 °C for 12-24 hours.

  • Follow the workup and purification steps as described in Protocol 1.

.dot

Workflow start Start setup Reaction Setup (Weigh Reactants, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (70-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions supplant classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[1][2] This application note provides a detailed guide for the successful execution of the Buchwald-Hartwig amination using 5-Bromo-2-ethylaniline, a substrate with steric considerations that necessitate careful optimization of reaction parameters.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species.[2] The key steps of this process are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[2][3][4] This is often the rate-determining step in the catalytic cycle.[5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. A stoichiometric amount of a strong, non-nucleophilic base is then used to deprotonate the coordinated amine, forming a palladium amido complex.[2][4]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][4]

A critical competing side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The judicious choice of a sterically hindered and electron-rich phosphine ligand is paramount to favor the desired reductive elimination pathway and suppress unwanted side reactions.[1][2]

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Product Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Product Reductive Elimination Ar-X Aryl Halide R'R''NH Amine L Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))[6]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)[4][7][8]

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).

  • Add the base (1.4-2.0 equiv).

  • The reaction vessel is sealed with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[9]

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Workup and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-aryl amine.

Key Reaction Parameters and Considerations

The success of the Buchwald-Hartwig amination of a sterically hindered substrate like this compound is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or commercially available precatalysts (e.g., XPhos Pd G3/G4).Precatalysts offer improved air stability and ease of handling. The choice of palladium source is often dictated by the chosen ligand.
Ligand Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[10]The steric bulk of the ligand promotes the crucial reductive elimination step and prevents catalyst decomposition. For primary amines, BrettPhos is often a good choice.[8]
Base NaOtBu, LHMDS, K₃PO₄, or Cs₂CO₃.[3][6]Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base should be compatible with the functional groups present in the substrates.
Solvent Anhydrous and degassed Toluene, Dioxane, or THF.[4][8]The solvent must be able to solubilize the reactants and intermediates. Aprotic solvents are generally preferred to avoid quenching the strong base.
Temperature 80-110 °C.[9]Higher temperatures are often required to overcome the steric hindrance of the ortho-ethyl group on the aniline.
Atmosphere Inert (Argon or Nitrogen).The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, wrong choice of ligand/base/solvent, low reaction temperature.Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. Screen different ligands, bases, and solvents. Increase the reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride elimination is competing with reductive elimination.Use a bulkier phosphine ligand to sterically disfavor β-hydride elimination.
Difficulty in Purification Complex reaction mixture with multiple byproducts.Optimize the reaction conditions to improve selectivity. Consider a different purification strategy (e.g., crystallization or preparative HPLC).
Inconsistent Results Variations in reagent quality, solvent purity, or reaction setup.Use high-purity reagents and solvents. Ensure a consistently inert atmosphere for each reaction.[11]

Diagram: Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base - Anhydrous/Degassed Solvent Reaction_Setup Reaction Setup: - Add solids to Schlenk flask - Seal and purge with inert gas Reagent_Prep->Reaction_Setup Solvent_Addition Add degassed solvent Reaction_Setup->Solvent_Addition Heating Heat to 80-110 °C (4-24 hours) Solvent_Addition->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and filter through Celite Cooling->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

The Strategic Role of 5-Bromo-2-ethylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Halogenated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated anilines stand as indispensable building blocks for the construction of complex molecular architectures found in a wide array of therapeutic agents. Their unique electronic properties and reactivity profiles allow for a diverse range of chemical transformations, making them highly valuable starting materials in multi-step synthetic sequences. Among these, 5-Bromo-2-ethylaniline emerges as a key intermediate, offering strategically positioned functional groups—an amine, a bromine atom, and an ethyl group—that can be selectively manipulated to build intricate scaffolds for drug candidates.

The presence of the bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone methodologies in contemporary drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino group at the 1-position and the ethyl group at the 2-position influence the molecule's reactivity and can be incorporated into the final active pharmaceutical ingredient (API), often contributing to the molecule's binding affinity and pharmacokinetic properties.

This guide provides a comprehensive overview of the applications of this compound in pharmaceutical intermediate synthesis, with a focus on a practical, multi-step synthesis of a key benzimidazolone scaffold. The protocols are designed to be robust and reproducible, offering insights into the causality behind experimental choices to aid researchers in their drug development endeavors.

Application Focus: Synthesis of 6-Bromo-7-ethyl-1,3-dihydro-2H-benzimidazol-2-one

A significant application of this compound is in the synthesis of substituted benzimidazolones. The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The target molecule, 6-Bromo-7-ethyl-1,3-dihydro-2H-benzimidazol-2-one, serves as a valuable intermediate for the development of various therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The synthetic strategy involves a three-step sequence starting from this compound:

  • Nitration: Introduction of a nitro group ortho to the amine.

  • Reduction: Conversion of the nitro group to a second amine, forming a diamine.

  • Cyclization: Formation of the benzimidazolone ring.

This sequence highlights the utility of this compound as a starting material for accessing complex heterocyclic systems.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-ethyl-2-nitroaniline

Principle:

The regioselective nitration of this compound is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aniline ring. The directing effects of the amino and ethyl groups favor substitution at the positions ortho and para to them. Due to steric hindrance from the ethyl group, the primary product is the desired 4-Bromo-5-ethyl-2-nitroaniline.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound14922-91-9200.0810.0 g
Sulfuric Acid (98%)7664-93-998.0850 mL
Nitric Acid (70%)7697-37-263.0110 mL
IceN/A18.02As needed
Dichloromethane75-09-284.93200 mL
Saturated Sodium Bicarbonate144-55-884.01100 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Addition of Starting Material: Slowly add 10.0 g of this compound to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 200-300 g) with vigorous stirring.

  • Neutralization and Extraction: Allow the ice to melt, then neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-Bromo-5-ethyl-2-nitroaniline as a yellow solid.

Expected Yield: 75-85%

Part 2: Synthesis of 4-Bromo-5-ethylbenzene-1,2-diamine

Principle:

The reduction of the nitro group in 4-Bromo-5-ethyl-2-nitroaniline to an amine is a critical step to form the required ortho-diamine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally clean and provides high yields.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-5-ethyl-2-nitroaniline245.09245.098.0 g
Palladium on Carbon (10%)7440-05-3N/A0.8 g
Ethanol64-17-546.07150 mL
Hydrogen Gas1333-74-02.02Balloon or cylinder

Protocol:

  • Reaction Setup: To a 250 mL hydrogenation flask, add 8.0 g of 4-Bromo-5-ethyl-2-nitroaniline and 150 mL of ethanol.

  • Catalyst Addition: Carefully add 0.8 g of 10% Pd/C to the flask under a stream of nitrogen or argon to prevent ignition of the catalyst.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4-Bromo-5-ethylbenzene-1,2-diamine. This product is often used in the next step without further purification.

Expected Yield: >95% (crude)

Part 3: Synthesis of 6-Bromo-7-ethyl-1,3-dihydro-2H-benzimidazol-2-one

Principle:

The final step is the cyclization of the ortho-diamine to form the benzimidazolone ring. This can be achieved using various carbonylating agents. 1,1'-Carbonyldiimidazole (CDI) is a mild and effective reagent for this transformation. It reacts with one of the amino groups to form an imidazole-carbamate intermediate, which then undergoes intramolecular cyclization with the second amino group to form the stable benzimidazolone ring, releasing imidazole as a byproduct.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-5-ethylbenzene-1,2-diamineN/A215.116.0 g
1,1'-Carbonyldiimidazole (CDI)530-62-1162.155.4 g
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.0 g of crude 4-Bromo-5-ethylbenzene-1,2-diamine in 100 mL of anhydrous THF.

  • Addition of CDI: Add 5.4 g of 1,1'-Carbonyldiimidazole (CDI) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold THF, and then with diethyl ether.

  • Work-up (if no precipitate): If the product remains in solution, remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield 6-Bromo-7-ethyl-1,3-dihydro-2H-benzimidazol-2-one as a solid.

Expected Yield: 80-90%

Visualization of the Synthetic Workflow

Synthetic_Workflow A This compound B 4-Bromo-5-ethyl-2-nitroaniline A->B Nitration (HNO3, H2SO4) C 4-Bromo-5-ethylbenzene-1,2-diamine B->C Reduction (H2, Pd/C) D 6-Bromo-7-ethyl-1,3-dihydro-2H-benzimidazol-2-one C->D Cyclization (CDI, THF)

The Strategic Application of Palladium-Catalyzed Reactions to 5-Bromo-2-ethylaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 5-Bromo-2-ethylaniline Scaffold

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound serves as a highly valuable and versatile building block, offering three key points for molecular elaboration: the bromine atom, the amino group, and the aromatic ring itself. The presence of the bromine atom, in particular, opens a gateway to a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth exploration of the most pertinent palladium-catalyzed reactions for this substrate, offering not just protocols, but the underlying chemical logic to empower researchers to adapt and innovate.

The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of palladium-catalyzed cross-coupling reactions on organic synthesis[1]. These reactions are renowned for their high functional group tolerance, mild reaction conditions, and broad applicability, making them indispensable tools in the synthesis of complex molecules[2][3]. For drug development professionals, the ability to rapidly diversify a core structure like this compound is a significant advantage in generating libraries of compounds for structure-activity relationship (SAR) studies[4].

This document will delve into four key palladium-catalyzed transformations as applied to this compound:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of complex diarylamines.

  • Heck Reaction: For the introduction of vinyl groups.

  • Sonogashira Coupling: For the installation of alkyne moieties.

Each section will provide a detailed protocol, a discussion of the critical parameters, and a mechanistic overview to provide a comprehensive understanding of the chemistry at play.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle that typically involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination[5]. The choice of palladium source, ligand, base, and solvent are critical variables that dictate the efficiency and outcome of the reaction.

  • Palladium Precatalyst: Common sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often employed to enhance the rate of both oxidative addition and reductive elimination, enabling the coupling of challenging substrates[2][5].

  • Base: The base plays a critical role in the catalytic cycle, most notably in the transmetalation step of the Suzuki-Miyaura and Sonogashira reactions, and in the deprotonation of the amine in the Buchwald-Hartwig amination. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

  • Solvent: The choice of solvent is dictated by the solubility of the reagents and the temperature requirements of the reaction. Common solvents include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).

Suzuki-Miyaura Coupling: Crafting Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide[6]. For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position.

Causality in Experimental Design

The unprotected aniline group in the substrate can be challenging, potentially requiring carefully optimized conditions to prevent side reactions[7]. The selection of a suitable base is critical to activate the boronic acid for transmetalation without promoting undesirable reactions of the aniline. Weaker bases like potassium carbonate are often a good starting point. The choice of a bulky, electron-rich phosphine ligand like SPhos is designed to accelerate the rate-limiting oxidative addition of the palladium(0) to the aryl bromide and facilitate the final reductive elimination step[5]. A mixed solvent system of dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents[6].

Detailed Protocol: Synthesis of 5-Aryl-2-ethylaniline

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos.

  • Seal the Schlenk flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium precursor and ligand to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethylaniline.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Cost-effective and readily available Pd(II) precursor.
Ligand SPhosBulky, electron-rich ligand promoting high catalytic activity.[5]
Base K₂CO₃ or K₃PO₄Moderately strong bases effective for transmetalation.
Solvent 1,4-Dioxane/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for efficient catalysis.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides[8][9]. This reaction is particularly useful for coupling this compound with a variety of primary and secondary amines.

Causality in Experimental Design

The success of the Buchwald-Hartwig amination of this compound hinges on the use of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand[10]. Sodium tert-butoxide (NaOt-Bu) is a common choice of base as it is strong enough to deprotonate the amine nucleophile without competing in the coupling reaction. A bulky ligand like BINAP or Xantphos is often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle[8]. Anhydrous toluene is a standard solvent, providing a non-polar environment and allowing for the necessary reaction temperatures.

Detailed Protocol: Synthesis of N-Substituted-5-amino-2-ethylaniline

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • BINAP or Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃.

  • Add anhydrous toluene, followed by this compound and the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A stable Pd(0) source, readily available.
Ligand BINAP or XantphosBulky, electron-rich ligands that promote efficient C-N bond formation.[8]
Base NaOt-BuStrong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneAnhydrous, non-polar solvent suitable for high temperatures.
Temperature 100-110 °CEnsures efficient catalytic turnover.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AmineCoord Amine Coordination (R₂NH) ArPdBr->AmineCoord ArPdAmine [Ar-Pd(II)L(NHR₂)]⁺Br⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)L(NR₂) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Introducing Alkenyl Moieties

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted anilines[11][12]. This reaction is particularly useful for installing styrenyl and acrylate groups onto the this compound scaffold.

Causality in Experimental Design

The Heck reaction typically requires a phosphine-free palladium catalyst or a simple phosphine ligand like triphenylphosphine (PPh₃)[13]. The choice of base is often an organic amine, such as triethylamine (Et₃N), which also serves to regenerate the active Pd(0) catalyst. A polar aprotic solvent like DMF is commonly used to facilitate the reaction. Higher temperatures are generally required to drive the reaction to completion[11].

Detailed Protocol: Synthesis of 5-Vinyl-2-ethylaniline Derivatives

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Seal the flask and purge with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precursor.
Ligand PPh₃ (optional)Can improve catalyst stability and activity.
Base Et₃N or K₂CO₃Neutralizes the HBr formed and regenerates the catalyst.
Solvent DMF or NMPPolar aprotic solvents that facilitate the reaction.
Temperature 100-120 °CNecessary for efficient reaction rates.

Sonogashira Coupling: Installation of Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide[14][15]. This reaction provides a powerful method for introducing an alkynyl group at the 5-position of this compound, creating a versatile handle for further transformations such as click chemistry or cyclization reactions.

Causality in Experimental Design

The Sonogashira reaction relies on a dual catalytic system. A palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[16][17]. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent[14][15]. Anhydrous and anaerobic conditions are typically required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Detailed Protocol: Synthesis of 5-Alkynyl-2-ethylaniline

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF or DMF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and commercially available Pd(II) complex.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[16]
Base Et₃N or DiisopropylamineActs as a base to deprotonate the alkyne and as a solvent.[14]
Solvent THF or DMFAnhydrous polar aprotic solvents are preferred.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this reaction.

Visualization: General Laboratory Workflow

General_Workflow Start Reaction Setup (Inert Atmosphere) AddReagents Add Substrate, Catalyst, Ligand, Base, and Solvent Start->AddReagents Reaction Reaction (Heating & Stirring) AddReagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a substrate of considerable synthetic potential. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a powerful and versatile toolkit for its elaboration into a diverse array of complex molecules. By understanding the fundamental principles of these reactions and the specific roles of each component, researchers can effectively harness these methods to advance their programs in drug discovery and materials science. The protocols provided serve as a robust starting point, and the accompanying rationale is intended to empower chemists to troubleshoot, optimize, and innovate.

References

Application Notes and Protocols for the N-Arylation of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylated Anilines

The construction of carbon-nitrogen (C-N) bonds to form N-arylated anilines is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and materials science sectors. These structural motifs are integral to a vast array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. Furthermore, they are key components in the design of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for forging these critical C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][2]

This guide provides a detailed experimental protocol for the N-arylation of 5-Bromo-2-ethylaniline, a valuable building block in organic synthesis. The presence of an ortho-ethyl group introduces steric considerations, while the para-bromo substituent offers a handle for subsequent cross-coupling reactions, making this a versatile scaffold for library synthesis and lead optimization in drug discovery.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[3][4]

.dot

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L2->OxidativeAddition Ar-X Pd(II)Complex Pd(II) Intermediate (L2Pd(Ar)X) OxidativeAddition->Pd(II)Complex AmineCoordination Amine Coordination (R2NH) Pd(II)Complex->AmineCoordination R2NH AmineComplex [L2Pd(Ar)(HNR2)]+X- AmineCoordination->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation Base AmidoComplex L2Pd(Ar)(NR2) Deprotonation->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product N-Aryl Amine (Ar-NR2) ReductiveElimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of an aryl bromide) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the N-arylated aniline and regenerating the active Pd(0) catalyst.[3][4]

The choice of ligand is critical as it influences the rates of these steps, stabilizes the palladium intermediates, and can prevent side reactions.[5] For sterically hindered anilines like this compound, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Experimental Protocol: N-Arylation of this compound

This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially available---
Aryl Bromide>98%Commercially available---
Pd₂(dba)₃Catalyst gradeCommercially availableTris(dibenzylideneacetone)dipalladium(0)
Xantphos>98%Commercially available4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Sodium tert-butoxide (NaOtBu)>98%Commercially availableHandle in a glovebox due to moisture sensitivity
Anhydrous TolueneDriSolv or equivalentCommercially available---
Ethyl acetateACS gradeCommercially availableFor workup and chromatography
HexanesACS gradeCommercially availableFor chromatography
BrineSaturated NaCl solutionPrepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially available---
Silica Gel230-400 meshCommercially availableFor column chromatography
Schlenk tube or oven-dried vial---------
Magnetic stir bar---------
Inert gas supply (Argon or Nitrogen)High purity------
Reaction Setup and Procedure

.dot

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Solids 1. Add this compound, Aryl Bromide, NaOtBu, Pd2(dba)3, and Xantphos to a Schlenk tube. Add_Solvent 2. Add anhydrous toluene. Add_Solids->Add_Solvent Degas 3. Degas the mixture. Add_Solvent->Degas Heat 4. Heat to 100-110 °C and stir. Degas->Heat Monitor 5. Monitor by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Filter 7. Dilute with EtOAc and filter through Celite. Cool->Filter Wash 8. Wash with water and brine. Filter->Wash Dry 9. Dry over Na2SO4. Wash->Dry Concentrate 10. Concentrate in vacuo. Dry->Concentrate Purify 11. Purify by column chromatography. Concentrate->Purify

Figure 2: General experimental workflow for the N-arylation.

  • Preparation (under an inert atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol%), and Xantphos (0.02 equiv., 2 mol%).

    • Causality: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the aniline. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which can be challenging for sterically hindered substrates.[5]

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Degassing: Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[6]

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction was set up under a strict inert atmosphere. Consider using a palladium precatalyst.
Suboptimal ligandScreen other bulky biarylphosphine ligands such as RuPhos or XPhos.[7]
Insufficiently strong baseIf using a weaker base like K₂CO₃ or K₃PO₄, consider switching to NaOtBu or LiHMDS.
Formation of side products Hydrodehalogenation of the aryl bromideThis can occur if the reductive elimination is slow. A more electron-rich and bulky ligand may help.
Homocoupling of the anilineThis is less common but can be minimized by ensuring efficient stirring and avoiding localized high concentrations of reagents.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide variety of N-arylated products can be synthesized in good to excellent yields. The protocol provided herein serves as a comprehensive starting point for researchers in the field. Further optimization may be required for particularly challenging substrates, but the principles outlined in this guide will provide a solid foundation for success.

References

The Strategic Application of 5-Bromo-2-ethylaniline in the Synthesis of Novel Isoxazoline-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of a Versatile Building Block

In the continuous quest for novel and effective agrochemicals, the strategic selection of starting materials is paramount. 5-Bromo-2-ethylaniline, a substituted aniline, presents itself as a highly valuable, yet underexplored, building block for the synthesis of a new generation of pesticides. Its unique substitution pattern—a bromine atom providing metabolic stability and an ethyl group influencing lipophilicity—offers a nuanced approach to modulating the bioactivity of target molecules. This application note will delve into the practical synthesis of a novel isoxazoline-based agrochemical, herein designated as GEMINI-ISOXAZOLE-7, utilizing this compound as a key precursor. The isoxazoline scaffold is a well-established pharmacophore in modern insecticides and herbicides, known for its potent biological activity.

Synthetic Pathway to GEMINI-ISOXAZOLE-7: A Detailed Protocol

The synthesis of GEMINI-ISOXAZOLE-7 from this compound is a multi-step process that involves the initial formation of an α,β-unsaturated ketone, followed by the construction of the critical isoxazoline ring via a condensation-cyclization reaction with hydroxylamine.

Overall Reaction Scheme:

Experimental Workflow Diagram:

G A This compound B Acetylation (Acetic Anhydride, Pyridine) A->B Step 1 C Intermediate 1 N-(5-bromo-2-ethylphenyl)acetamide B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D Step 2 E Intermediate 2 1-(5-bromo-2-ethylphenyl)ethan-1-one D->E F Condensation (DMF-DMA) E->F Step 3 G Intermediate 3 (E)-1-(5-bromo-2-ethylphenyl)-3- (dimethylamino)prop-2-en-1-one F->G H Cyclization (Hydroxylamine HCl, Base) G->H Step 4 I GEMINI-ISOXAZOLE-7 3-(5-bromo-2-ethylphenyl)-4,5-dihydroisoxazole H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Synthetic workflow for GEMINI-ISOXAZOLE-7.

Detailed Step-by-Step Protocol:

Step 1: Acetylation of this compound

  • To a solution of this compound (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(5-bromo-2-ethylphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous AlCl₃ (2.5 eq) in dichloromethane (10 vol), add acetyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a solution of N-(5-bromo-2-ethylphenyl)acetamide (1.0 eq) in dichloromethane (5 vol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield 1-(5-bromo-2-ethylphenyl)ethan-1-one.

Step 3: Condensation with DMF-DMA

  • A mixture of 1-(5-bromo-2-ethylphenyl)ethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA under reduced pressure to obtain crude (E)-1-(5-bromo-2-ethylphenyl)-3-(dimethylamino)prop-2-en-1-one, which is used in the next step without further purification.

Step 4: Cyclization to form the Isoxazoline Ring

  • To a solution of the crude enaminone from Step 3 (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford GEMINI-ISOXAZOLE-7.

Mode of Action: A Targeted Disruption of the Nervous System

Isoxazoline-based agrochemicals are renowned for their potent insecticidal activity, which stems from their ability to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[1][2][3] By blocking these channels, GEMINI-ISOXAZOLE-7 would induce hyperexcitation of the insect's central nervous system, leading to paralysis and eventual death.[1][4] This mode of action provides excellent selectivity, as the binding affinity of isoxazolines for insect GABA receptors is significantly higher than for mammalian receptors.

Structure-Activity Relationship (SAR): The Influence of Substitution

The specific substitution pattern of this compound is crucial for the anticipated biological activity of GEMINI-ISOXAZOLE-7.

  • The Bromo Group: The presence of a bromine atom at the 5-position of the phenyl ring is expected to enhance the metabolic stability of the molecule. Halogenation at this position can prevent oxidative degradation by cytochrome P450 enzymes in the target pest, thereby increasing the bioavailability and residual activity of the compound.

  • The Ethyl Group: The ethyl group at the 2-position of the phenyl ring is anticipated to increase the lipophilicity of the molecule. This is a critical factor for enhancing its penetration through the waxy cuticle of insects and its transport to the target site within the nervous system. The size and orientation of this alkyl group can also influence the binding affinity of the molecule to the GABA receptor.

Hypothetical Efficacy Data:
CompoundR1R2Insecticidal Activity (LC₅₀, ppm)Herbicidal Activity (IC₅₀, µM)
Analog 1HH>100>100
Analog 2BrH5075
Analog 3HCH₃7590
GEMINI-ISOXAZOLE-7 Br C₂H₅ 10 25
Analog 4ClC₂H₅1530

This hypothetical data illustrates the expected synergistic effect of the bromo and ethyl groups in enhancing the biological activity of the isoxazoline scaffold.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized GEMINI-ISOXAZOLE-7 and its intermediates, a suite of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid can be used to monitor the progress of the reactions and to determine the purity of the final product.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable tool for the identification of volatile intermediates and the final product, providing both retention time and mass spectral data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized compounds. The characteristic chemical shifts and coupling constants of the protons and carbons in the aniline and isoxazoline rings will confirm the successful synthesis of each intermediate and the final product.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantitative analysis and confirmation of the final product's identity, LC-MS/MS provides high sensitivity and selectivity.[5][7]

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel isoxazoline-based agrochemicals. The synthetic route to GEMINI-ISOXAZOLE-7 outlined in this application note provides a practical and efficient method for accessing this important class of compounds. The strategic incorporation of the bromo and ethyl moieties is anticipated to confer enhanced biological activity and favorable physicochemical properties. The detailed protocols and analytical methods described herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound in the development of next-generation crop protection agents.

References

Application Notes & Protocols: 5-Bromo-2-ethylaniline as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of materials science and medicinal chemistry, the strategic selection of molecular building blocks is paramount to innovation. 5-Bromo-2-ethylaniline (CAS: 14922-91-9) emerges as a highly valuable and versatile intermediate, distinguished by its unique trifunctional nature.[1] The molecule incorporates a nucleophilic amine (-NH2), a reactive bromine atom (-Br) amenable to cross-coupling reactions, and an ethyl group (-CH2CH3) that imparts solubility and steric influence. This combination of features allows for programmed, site-selective modifications, making it an ideal starting point for the synthesis of complex organic semiconductors, polymers, and pharmaceutical scaffolds. This guide provides an in-depth exploration of its chemical reactivity and offers detailed protocols for its application in key synthetic transformations.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C8H10BrN[2][3][4]
Molecular Weight 200.08 g/mol [2][4]
Appearance Varies (typically a liquid or low-melting solid)N/A
IUPAC Name This compound[2][3]
Storage Store at 2-8 °C in a dark place[4]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the orthogonal reactivity of its primary functional groups: the aniline amine and the aryl bromide. The amine group readily participates in nucleophilic substitutions, acylations, and diazotization reactions. Concurrently, the carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[5][6] This dual reactivity allows for a multi-step, divergent synthesis strategy from a single, readily available precursor.

G cluster_0 Amine (NH2) Reactivity cluster_1 Aryl Bromide (C-Br) Reactivity main This compound acylation Acylation / Sulfonylation main->acylation RCOCl, Pyridine alkylation N-Alkylation main->alkylation R-X, Base heterocycle Heterocycle Formation main->heterocycle Di-electrophile suzuki Suzuki Coupling (C-C Bond) main->suzuki Ar-B(OH)2, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) main->buchwald R2NH, Pd Catalyst sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira Alkyne, Pd/Cu Catalyst

Figure 1: Key reaction pathways for this compound.

Application Note 1: Synthesis of Conjugated Materials for Organic Electronics

Field-Proven Insight: The performance of organic electronic materials is intrinsically linked to their molecular structure.[7] this compound is an excellent precursor for hole-transporting materials and organic semiconductors because the aniline nitrogen can be integrated into a conjugated system, and the bromine atom provides a handle for extending this conjugation through cross-coupling.[1] The ethyl group enhances the solubility of the final macromolecule, a critical factor for solution-based processing and device fabrication.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 5-aryl-2-ethylaniline derivatives, key intermediates for larger conjugated systems. The Suzuki reaction is chosen for its high functional group tolerance and robust, well-established conditions.

Objective: To synthesize N-(5-(naphthalen-1-yl)-2-ethylphenyl)acetamide by first performing a Suzuki coupling followed by N-acetylation.

Workflow Overview

G start 1. Reaction Setup (Inert Atmosphere) reaction 2. Suzuki Coupling (Heat) start->reaction workup 3. Aqueous Workup & Extraction reaction->workup purify1 4. Column Chromatography workup->purify1 acetyl 5. N-Acetylation purify1->acetyl purify2 6. Recrystallization acetyl->purify2 char 7. Characterization (NMR, MS) purify2->char

Figure 2: Experimental workflow for synthesis and functionalization.

Step-by-Step Methodology:

Part A: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 g, 5.0 mmol), 1-naphthaleneboronic acid (1.03 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%).

    • Causality Note: The Pd(0) catalyst is essential for the oxidative addition step, initiating the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the reductive elimination step.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add a degassed mixture of Toluene (25 mL) and Water (5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-(naphthalen-1-yl)-2-ethylaniline.

Part B: N-Acetylation

  • Setup: Dissolve the purified product from Part A in dichloromethane (DCM, 30 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of acetyl chloride (1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol/water to yield the final product.

Application Note 2: Scaffolds for Medicinal Chemistry

Field-Proven Insight: The aniline scaffold is a privileged structure in drug discovery. The ability to introduce diverse functionalities at specific positions is crucial for tuning pharmacological properties. Buchwald-Hartwig amination is a powerful tool for creating C-N bonds, enabling the synthesis of diarylamines or alkyl-arylamines that are prevalent in kinase inhibitors and other targeted therapies.[8]

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine, a common heterocyclic amine in medicinal chemistry.

Objective: To synthesize 4-(4-ethyl-3-aminophenyl)morpholine.

Catalytic Cycle

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Br oa->pd2 + Ar-Br assoc Amine Coordination pd2->assoc + R2NH, Base pd2_amine [Ar-Pd(II)L2(R2NH)]+Br- assoc->pd2_amine pd2_amine->pd0 re Reductive Elimination pd2_amine->re - H-Base+Br- product Ar-NR2 (Product) re->product

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add this compound (400 mg, 2.0 mmol), sodium tert-butoxide (NaOtBu, 288 mg, 3.0 mmol, 1.5 equiv), Pd₂(dba)₃ (46 mg, 0.05 mmol, 2.5 mol%), and XPhos (95 mg, 0.2 mmol, 10 mol%) to an oven-dried vial.

    • Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. Bulky phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often rate-limiting.[5]

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (209 µL, 2.4 mmol, 1.2 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Base not strong enough.Use fresh catalyst and base; Ensure solvents are rigorously dried; Switch to a stronger base like LHMDS.
Formation of Side Products Hydrodehalogenation (loss of Br); Catalyst decomposition.Ensure the system is strictly oxygen-free; Screen different ligands or lower the reaction temperature.
Difficult Purification Product co-elutes with ligand or starting materials.Perform an acidic wash to remove residual amine starting material; Use a different solvent system for chromatography.

Conclusion

This compound stands out as a strategic and powerful building block. Its defined reactive sites enable chemists to execute precise and high-yielding transformations, such as palladium-catalyzed cross-coupling reactions. The protocols outlined herein provide a robust framework for leveraging this molecule's potential in the rational design of advanced functional materials, from organic semiconductors to complex pharmaceutical intermediates. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these methods for novel applications.

References

Application Notes and Protocols: A Step-by-Step Guide for the Heck Reaction with 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][4][5][6][7] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][8] This guide provides a detailed protocol and mechanistic insights for the Heck reaction of 5-Bromo-2-ethylaniline, a valuable building block in medicinal chemistry and materials science.

Understanding the 'Why': The Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][8][9]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound.[3][4][8][10][11] This is often the rate-determining step.[11]

  • Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[4][8][10][11][12]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.[4][8][11][12]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the generated hydrohalic acid and facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[3][11][13]

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)-X(L)₂(Alkene)] ArPdX->AlkeneComplex Alkene AlkeneCoord Alkene Coordination AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L)₂ AlkeneComplex->AlkylPd MigInsert Migratory Insertion HPdX H-Pd(II)-X(L)₂ AlkylPd->HPdX Product BetaElim β-Hydride Elimination product_out Substituted Alkene (Product) HPdX->Pd0 Base-HX RedElim Reductive Elimination (Base) reactant This compound (Ar-X) alkene_reactant Alkene base_in Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of this compound with an Acrylate

This protocol details the coupling of this compound with a generic acrylate (e.g., methyl acrylate) to exemplify the reaction.

Table of Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
This compoundC₈H₁₀BrN200.081.0 g5.0Aryl Halide
Methyl AcrylateC₄H₆O₂86.090.65 g (0.72 mL)7.5Alkene
Palladium(II) AcetatePd(OAc)₂224.522.5 mg0.05 (1 mol%)Catalyst Precursor
TriphenylphosphinePPh₃262.2952.5 mg0.2 (4 mol%)Ligand
TriethylamineEt₃N101.191.01 g (1.39 mL)10.0Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.0 mmol), palladium(II) acetate (22.5 mg, 0.05 mmol), and triphenylphosphine (52.5 mg, 0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[14]

  • Addition of Solvent and Reagents: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 25 mL) via syringe. Stir the mixture until all solids have dissolved. Subsequently, add triethylamine (1.39 mL, 10.0 mmol) and methyl acrylate (0.72 mL, 7.5 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may require adjustment based on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 25 mL) to remove DMF and the triethylammonium bromide salt. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.

Experimental Workflow Diagram:

Heck_Workflow start Start setup 1. Add Reactants & Catalyst to a Dry Flask start->setup inert 2. Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvents 3. Add Anhydrous Solvent, Base, and Alkene inert->add_solvents heat 4. Heat Reaction Mixture (100-120 °C) add_solvents->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the Heck reaction.

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13][15] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) catalyst, preventing its aggregation into inactive palladium black, and modulates its reactivity.[1][11][16]

  • Base: Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[1][8][13] Inorganic bases like potassium carbonate or sodium acetate can also be used.[1][8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used as they can dissolve the reactants and the catalyst system.[17] The choice of solvent can significantly impact the reaction rate and selectivity.[17][18][19][20] It is crucial to use anhydrous solvents as water can interfere with the reaction.[21]

  • Temperature: The reaction is typically heated to overcome the activation energy of the oxidative addition step. The optimal temperature depends on the reactivity of the aryl halide.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is heated to the appropriate temperature.- Use anhydrous and degassed solvents.[14]
Formation of Palladium Black - Catalyst decomposition due to high temperature or oxygen- Ensure a thoroughly inert atmosphere.- Consider using a more stable ligand or a lower reaction temperature.[14]
Side Product Formation - Isomerization of the product- Dimerization of the alkene- Adjust the reaction time and temperature.- Modify the catalyst-to-ligand ratio.
Difficulty in Purification - Residual DMF- Perform multiple aqueous washes during the work-up.

For more persistent issues, consulting specialized troubleshooting guides for Heck reactions can provide further insights.[14][22][23]

Conclusion

The Heck reaction is a powerful and versatile tool for C-C bond formation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction for the synthesis of a wide array of valuable compounds. This guide provides a solid foundation for the application of the Heck reaction with this compound, enabling scientists in research and drug development to leverage this important transformation.

References

Application Notes and Protocols: Strategic Amine Protection of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of 5-Bromo-2-ethylaniline Derivatives

This compound is a key building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its utility stems from the presence of three distinct functional handles: the nucleophilic amine, and the ortho and para positions on the aromatic ring, activated by the amine and substituted with a bromine atom, respectively. However, the high reactivity of the aniline amine group presents a significant challenge in multi-step syntheses. The lone pair of electrons on the nitrogen atom not only renders the amine susceptible to a wide array of reagents, including oxidizing agents and electrophiles, but also strongly activates the aromatic ring towards electrophilic substitution, often leading to a lack of selectivity and undesired side products.[1][2][3][4]

To achieve chemoselectivity and ensure the desired synthetic outcome, the temporary masking of the amine functionality with a protecting group is an indispensable strategy.[5][6] The choice of an appropriate protecting group is critical and must be guided by several factors, including the stability of the protected amine to subsequent reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other functional groups within the molecule.

This technical guide provides a comprehensive overview of protecting group strategies for the amine in this compound. We will delve into the rationale behind the selection of suitable protecting groups, considering the electronic and steric effects of the bromo and ethyl substituents. Detailed, field-proven protocols for the protection and deprotection of this compound with selected protecting groups are provided, along with a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

The Molecular Landscape of this compound: Reactivity Considerations

The reactivity of the amine in this compound is modulated by the electronic and steric influence of the substituents on the aromatic ring.

  • Electronic Effects: The bromine atom at the para position is an electron-withdrawing group via induction, which slightly decreases the basicity and nucleophilicity of the aniline nitrogen compared to aniline itself.[1][7] Conversely, the ethyl group at the ortho position is a weak electron-donating group through induction, which can slightly increase the electron density on the nitrogen. The interplay of these opposing electronic effects results in a moderately reactive aniline.

  • Steric Hindrance: The ortho-ethyl group introduces significant steric hindrance around the amine functionality.[8][9][10][11] This steric congestion can influence the rate and feasibility of the protection reaction, potentially requiring more forcing conditions or specific reagents to achieve high yields.

A judicious choice of protecting group will therefore balance these electronic and steric factors to ensure efficient protection and deprotection.

Strategic Selection of Amine Protecting Groups

Based on the principles of stability, orthogonality, and ease of handling, we have selected three carbamate-based protecting groups for detailed discussion and protocol development: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Carbamates are generally favored for amine protection as they effectively decrease the nucleophilicity of the nitrogen and are stable to a wide range of reaction conditions.[6][12]

Protecting Group Strategy Overview

G cluster_0 Protection Strategies for this compound cluster_1 Deprotection Pathways Start This compound Boc tert-Butoxycarbonyl (Boc) Acid Labile Start->Boc (Boc)₂O, Base Cbz Carboxybenzyl (Cbz) Hydrogenolysis Start->Cbz Cbz-Cl, Base Fmoc 9-Fluorenylmethoxycarbonyl (Fmoc) Base Labile Start->Fmoc Fmoc-Cl, Base Protected Protected this compound Boc->Protected Cbz->Protected Fmoc->Protected Protected_Boc N-Boc-5-Bromo-2-ethylaniline Final Deprotected Amine Protected_Boc->Final TFA or HCl Protected_Cbz N-Cbz-5-Bromo-2-ethylaniline Protected_Cbz->Final H₂, Pd/C Protected_Fmoc N-Fmoc-5-Bromo-2-ethylaniline Protected_Fmoc->Final Piperidine

Caption: Workflow for protection and deprotection of this compound.

Comparative Analysis of Protecting Groups
Protecting GroupIntroduction ReagentDeprotection ConditionStabilityAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[13][14][15][16]Stable to base, hydrogenolysis, and weak acids[13]Robust, high-yielding protection, volatile byproducts[13]Requires strong acidic conditions for removal[13]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[17][18][19]Stable to mild acidic and basic conditions[17]Orthogonal to Boc and Fmoc, stable protecting groupRequires specialized equipment for hydrogenation[13]
Fmoc 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[5][13]Stable to acid and hydrogenolysis[5][13]Very mild, basic deprotection conditions[5][13]Labile to primary and secondary amines

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on specific downstream synthetic steps and laboratory conditions.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of this compound

This protocol describes a standard method for the Boc protection of an aniline derivative.[20] Given the steric hindrance from the ortho-ethyl group, slightly elevated temperatures may be required to drive the reaction to completion.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-5-Bromo-2-ethylaniline.

Protocol 2: N-Carboxybenzyl (Cbz) Protection of this compound

This protocol utilizes benzyl chloroformate for the Cbz protection of the amine under aqueous basic conditions, a method known for its efficiency with anilines.[21][22]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (0.3 M).

  • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-5-Bromo-2-ethylaniline.[17]

Deprotection Protocols

Boc Deprotection:

  • Dissolve the N-Boc protected aniline in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected aniline.[15]

Cbz Deprotection:

  • Dissolve the N-Cbz protected aniline in methanol (MeOH) or ethyl acetate (EtOAc) (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 2-16 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected aniline.[22][23]

Troubleshooting and Mechanistic Insights

Low Yield in Protection Reactions: The steric hindrance of the ortho-ethyl group can slow down the reaction.[9][11] Increasing the reaction temperature, using a stronger, non-nucleophilic base like DBU, or employing a more reactive acylating agent (e.g., Boc₂O with DMAP as a catalyst for Boc protection) can improve yields.

Incomplete Deprotection: For Cbz deprotection, catalyst poisoning can be an issue. Ensure the substrate is pure and use a fresh, high-quality catalyst. For acid-labile groups like Boc, ensure a sufficient excess of strong acid is used to drive the equilibrium towards the deprotected amine.

Mechanism of Boc Protection

G cluster_0 Boc Protection Mechanism Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Protected N-Boc-5-Bromo-2-ethylaniline Intermediate->Protected Collapse Byproducts t-Butoxide + CO₂ Intermediate->Byproducts

Caption: Simplified mechanism for the N-Boc protection of an amine.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a robust and well-considered protecting group strategy for the amine functionality. The choice between Boc, Cbz, and Fmoc protection should be guided by the specific requirements of the synthetic route, particularly the orthogonality to other planned reactions. The protocols provided herein offer reliable starting points for the protection and deprotection of this valuable building block. By understanding the interplay of electronic and steric effects, and by carefully selecting and optimizing reaction conditions, researchers can effectively navigate the synthetic challenges posed by the reactive aniline moiety, paving the way for the efficient construction of novel chemical entities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethylaniline and its derivatives are pivotal building blocks in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and ethyl groups on the aniline ring provides a versatile scaffold for further chemical modifications, leading to the development of novel therapeutic agents and functional materials. The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. This application note provides a comprehensive guide to the key considerations and detailed protocols for the successful scale-up synthesis of this compound, with a focus on process safety, efficiency, and product quality.

As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a deeper understanding of the underlying chemical principles and engineering considerations that are critical for a successful and safe scale-up. We will delve into a robust and widely applicable three-step synthetic route, starting from the readily available 2-ethylaniline. This pathway involves the protection of the highly reactive amino group, followed by a regioselective bromination, and concluding with deprotection to yield the target molecule.

PART 1: Strategic Considerations for Scale-Up

The successful scale-up of any chemical process hinges on a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards. The synthesis of this compound is no exception, with the bromination step being of particular concern due to its exothermic nature.

Route Selection and Optimization

The most common and reliable route for the synthesis of this compound on a larger scale involves a three-step process:

  • Protection of the Amino Group: The amino group of 2-ethylaniline is highly activating, which can lead to undesirable side reactions, such as polybromination, during electrophilic substitution.[1] To ensure regioselectivity and control the reactivity, the amino group is first protected, most commonly through acetylation to form N-(2-ethylphenyl)acetamide.[2]

  • Regioselective Bromination: The acetylated intermediate is then subjected to bromination. The N-acetyl group directs the incoming electrophile (bromine) primarily to the para position, yielding N-(5-bromo-2-ethylphenyl)acetamide.

  • Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, affording the desired this compound.

This multi-step approach, while seemingly longer, offers superior control over the reaction and simplifies purification, which are paramount in a large-scale setting.

Process Safety in Exothermic Reactions

The bromination of aromatic compounds is a notoriously exothermic reaction.[1] On a large scale, the heat generated can rapidly exceed the heat removal capacity of the reactor, leading to a dangerous thermal runaway.[3][4] Therefore, meticulous planning and engineering controls are essential.

  • Heat Management: The reactor must have an efficient cooling system, such as a jacketed vessel with a circulating coolant.[5] The rate of addition of the brominating agent must be carefully controlled to manage the rate of heat generation.[6]

  • Mixing and Agitation: Efficient mixing is crucial to prevent the formation of localized hot spots and ensure uniform temperature distribution throughout the reaction mass.[5] The choice of impeller and agitation speed should be optimized for the specific reactor geometry and reaction mixture viscosity.

  • Emergency Preparedness: A quench system and a pressure relief valve are critical safety features for any large-scale exothermic reaction.

PART 2: Detailed Synthesis Protocol

The following protocols are designed to be a starting point for the scale-up synthesis of this compound. It is imperative that a thorough risk assessment and a pilot-scale run are conducted before attempting production on a larger scale.[5]

Step 1: Synthesis of 2-Ethylaniline (Precursor)

While 2-ethylaniline is commercially available, for a fully integrated process, it can be synthesized via the catalytic hydrogenation of 2-ethylnitrobenzene. This is a common industrial method known for its high yield and clean reaction profile.[1][7]

Reaction Scheme:

Key Process Parameters:

ParameterRecommended RangeRationale
Catalyst Palladium on Carbon (Pd/C), Raney NickelHigh activity and selectivity for nitro group reduction.
Hydrogen Pressure 1.0 - 2.0 MPaEnsures sufficient hydrogen availability for the reaction.[7]
Temperature 150 - 200 °COptimizes reaction rate while minimizing side reactions.[7]
Solvent Ethanol or MethanolGood solubility for the reactant and product.

A continuous hydrogenation process is often employed in industrial settings for improved efficiency and safety.[7]

Step 2: Acetylation of 2-Ethylaniline

This step protects the amino group to control the subsequent bromination reaction.

Experimental Protocol:

  • Charge the reactor with 2-ethylaniline and water.

  • Add concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.[8]

  • Prepare a separate solution of sodium acetate in water.

  • Slowly add acetic anhydride to the reactor, followed immediately by the sodium acetate solution. The N-(2-ethylphenyl)acetamide will precipitate out of the solution.[8]

  • Cool the mixture to enhance precipitation and then collect the solid product by filtration.

  • Wash the product with cold water to remove any residual salts and acids.

  • Dry the product under vacuum.

Data Presentation: Reagent Quantities (Example for 1 kg of 2-Ethylaniline)

ReagentMolar Mass ( g/mol )MolesQuantity
2-Ethylaniline121.188.251.00 kg
Acetic Anhydride102.099.080.93 kg
Sodium Acetate82.039.900.81 kg
Hydrochloric Acid (37%)36.468.250.81 L
Water18.02-As required
Step 3: Bromination of N-(2-ethylphenyl)acetamide

This is the most critical step in the synthesis and requires strict control over reaction conditions.

Experimental Protocol:

  • Charge the reactor with N-(2-ethylphenyl)acetamide and a suitable solvent, such as glacial acetic acid.

  • Cool the mixture to 0-5 °C using a cooling jacket.

  • Slowly add a solution of bromine in acetic acid to the reactor over a period of several hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature until completion, monitored by HPLC or TLC.

  • Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the crude N-(5-bromo-2-ethylphenyl)acetamide.

  • The precipitate is collected by filtration and washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a water wash.[1]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Safety Considerations for Bromine Handling:

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent.[9][10][11][12]

  • Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[10]

  • Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[10]

Step 4: Hydrolysis of N-(5-bromo-2-ethylphenyl)acetamide

The final step is the deprotection of the amino group.

Experimental Protocol:

  • Charge the reactor with the purified N-(5-bromo-2-ethylphenyl)acetamide and a solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux and maintain it at this temperature until the hydrolysis is complete (monitored by HPLC or TLC).

  • Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide or ammonium hydroxide, to a pH of 8-10.[13] This will precipitate the crude this compound.

  • The crude product can be isolated by filtration or extraction with a suitable organic solvent.

  • Further purification can be achieved by vacuum distillation or recrystallization.

PART 3: Quality Control and Analytical Methods

Rigorous analytical monitoring is essential at each stage of the synthesis to ensure the desired product quality and to optimize the process.

Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, determining product purity, and identifying and quantifying impurities, including isomeric byproducts.[14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying volatile impurities and confirming the structure of the final product and intermediates.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and key intermediates.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of starting material functional groups and the appearance of product functional groups.

Typical HPLC Method Parameters for Bromoaniline Analysis:

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid).[14]
Detector UV detector set at a wavelength where the analyte has strong absorbance (e.g., 240 nm, 280 nm).
Flow Rate 0.5 - 1.5 mL/min

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway and the key stages of the process.

Scale_Up_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation cluster_2 Step 3: Bromination cluster_3 Step 4: Hydrolysis 2-Ethylnitrobenzene 2-Ethylnitrobenzene Hydrogenation Hydrogenation 2-Ethylnitrobenzene->Hydrogenation H₂, Catalyst 2-Ethylaniline 2-Ethylaniline Hydrogenation->2-Ethylaniline Acetylation Acetylation 2-Ethylaniline->Acetylation Acetic Anhydride N-(2-ethylphenyl)acetamide N-(2-ethylphenyl)acetamide Acetylation->N-(2-ethylphenyl)acetamide Bromination Bromination N-(2-ethylphenyl)acetamide->Bromination Br₂ N-(5-bromo-2-ethylphenyl)acetamide N-(5-bromo-2-ethylphenyl)acetamide Bromination->N-(5-bromo-2-ethylphenyl)acetamide Hydrolysis Hydrolysis N-(5-bromo-2-ethylphenyl)acetamide->Hydrolysis Acid/Base This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Logical Relationships in Scale-Up Considerations

The interplay between various factors is critical for a successful scale-up. The following diagram illustrates these relationships.

Scale_Up_Considerations Process_Safety Process Safety - Thermal Runaway Prevention - Emergency Procedures - Hazard Analysis Heat_Transfer Heat Transfer - Reactor Design - Surface Area to Volume Ratio - Coolant Temperature Process_Safety->Heat_Transfer Reaction_Kinetics Reaction Kinetics - Rate of Reaction - Temperature Dependence - Catalyst Loading Reaction_Kinetics->Heat_Transfer influences Product_Quality Product Quality - Purity Profile - Isomer Control - Byproduct Formation Reaction_Kinetics->Product_Quality determines Heat_Transfer->Process_Safety critical for Mass_Transfer Mass Transfer - Agitation Speed - Impeller Design - Phase Homogeneity Mass_Transfer->Reaction_Kinetics affects Mass_Transfer->Heat_Transfer improves Economic_Viability Economic Viability - Raw Material Cost - Process Efficiency - Cycle Time Product_Quality->Economic_Viability impacts Economic_Viability->Process_Safety constrains

Caption: Interdependencies of key scale-up factors.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor with careful planning and execution. The three-step approach involving protection, bromination, and deprotection provides a robust and controllable pathway to the desired product. The critical aspect of this process is the management of the exothermic bromination step, which necessitates a strong emphasis on process safety and engineering controls. By understanding the underlying chemical principles, optimizing reaction parameters through diligent process development, and employing rigorous analytical monitoring, researchers and drug development professionals can successfully transition this valuable intermediate from the laboratory to industrial-scale production.

References

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-ethylaniline is a key substituted aniline intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] The precise monitoring of its chemical transformations is paramount for ensuring reaction completion, optimizing yield, minimizing impurity formation, and guaranteeing process safety and scalability. This application note provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals on employing a suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the robust monitoring of reactions involving this compound. We emphasize a multi-technique strategy, explaining the causality behind experimental choices to create a self-validating analytical system for unambiguous reaction profiling.

Introduction: The Importance of Reaction Monitoring

This compound (C₈H₁₀BrN, MW: 200.08 g/mol ) is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the aromatic ring, which is activated by the ethyl and amino substituents and deactivated by the bromine atom.[2] Common transformations include N-acylation, N-alkylation, diazotization, and further electrophilic aromatic substitution. In any synthetic pathway, real-time or quasi-real-time analytical data is crucial for moving beyond simple endpoint analysis. It provides deep mechanistic insights, allows for precise control over critical process parameters, and facilitates the rapid identification of byproducts.

This guide is structured to provide both the theoretical grounding and the practical, step-by-step protocols necessary to implement a robust monitoring strategy. By integrating data from orthogonal techniques (i.e., methods based on different physical principles), we can build a comprehensive and trustworthy picture of the reaction dynamics.

Chromatographic Methods: Separating the Reaction Mixture

Chromatographic techniques are the cornerstone of reaction monitoring, offering the ability to separate the starting material from products, intermediates, and impurities, thereby allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for monitoring reactions of halogenated anilines, as it handles polar compounds well and typically does not require derivatization.[3][4] A reversed-phase C18 column is the standard choice, as it effectively separates compounds based on polarity; the starting aniline is relatively polar, while products (e.g., an acylated derivative) are typically less polar and thus have longer retention times.

Causality Behind the Method:

  • Column Choice: A C18 (octadecyl-silica) stationary phase is hydrophobic, providing excellent separation for aromatic compounds like anilines.

  • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid) is used. The acid protonates the aniline, ensuring good peak shape by preventing interaction with residual silanols on the column. The gradient elution ensures that both the polar starting material and any non-polar products are eluted efficiently within a reasonable timeframe.[1]

  • Detector: A Diode Array Detector (DAD) or UV detector is ideal. Aniline derivatives have strong chromophores, absorbing UV light typically between 230-280 nm. A DAD provides the added benefit of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.

  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Carefully quench a small, representative aliquot (e.g., 50 µL) of the reaction mixture at a specific time point. Quenching can be achieved by diluting into a large volume of the sample diluent, which stops the reaction by dilution and temperature change.

    • Dilute the quenched sample further to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by a preliminary scan).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
  • Data Analysis:

    • Identify peaks corresponding to the starting material and product(s) based on their retention times (established by running standards).

    • Calculate the percent conversion by monitoring the disappearance of the starting material's peak area relative to the total area of all relevant peaks.

    • % Conversion = [1 - (Area_Reactant_t / Area_Reactant_t0)] * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly sensitive and, when coupled with a mass spectrometer, provides definitive structural information. However, primary amines can exhibit poor peak shape ("tailing") due to their basicity and interaction with the GC column.[5] While modern deactivated columns have improved this, derivatization is a reliable strategy to enhance volatility and chromatographic performance.

Causality Behind the Method:

  • Derivatization: Acylating the amine group with an agent like heptafluorobutyric anhydride (HFBA) replaces the active N-H protons with a non-polar, bulky group.[6] This blocks the primary cause of tailing, makes the molecule more volatile for GC analysis, and introduces a mass tag that is easily identifiable in the mass spectrometer.

  • Detector: A mass spectrometer is the detector of choice. It provides both retention time data and a mass spectrum for each peak, allowing for positive identification of reaction components.

  • Instrumentation & Consumables:

    • GC system with a mass selective detector (MSD).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).

    • Solvent: Toluene or Ethyl Acetate.

    • Base: Pyridine (optional, as a catalyst).

  • Sample Preparation (Derivatization):

    • Quench a reaction aliquot (e.g., 50 µL) and extract the organic components into 1 mL of ethyl acetate.

    • Dry the extract over anhydrous sodium sulfate and transfer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 200 µL of toluene and 50 µL of HFBA to the dried residue.

    • Heat the vial at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (hold for 1 min).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

Spectroscopic Methods: Unveiling Molecular Structure

While chromatography separates, spectroscopy identifies. A multi-spectroscopic approach provides orthogonal data to confirm structures and track functional group changes.

Mass Spectrometry (MS)

When coupled with LC or GC, MS is a powerful tool for confirming the molecular weight of reaction components. For this compound, the most telling feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, any bromine-containing molecule will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This provides a definitive marker for tracking the bromine atom through a reaction sequence.

Expected Mass Spectral Data:

CompoundFormulaExpected [M]⁺ (⁷⁹Br)Expected [M+2]⁺ (⁸¹Br)Key Fragments
This compoundC₈H₁₀BrN199.00201.00[M-CH₃]⁺ (184/186), [M-Br]⁺ (120)
Hypothetical AcetamideC₁₀H₁₂BrNO241.01243.01[M-CH₂CO]⁺ (199/201), [M-Br]⁺ (162)

Note: The presence of the M/M+2 pattern is a crucial diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled, non-destructive view of molecular structure and is excellent for both qualitative and quantitative analysis.[8] ¹H NMR can be used to monitor the disappearance of signals from the starting material and the appearance of new signals corresponding to the product.

Causality Behind the Method:

  • Chemical Shift: The electronic environment of each proton determines its resonance frequency (chemical shift). A reaction at the amine group, for instance, will cause significant shifts in the signals of nearby aromatic and alkyl protons.

  • Integration: The area under an NMR peak is directly proportional to the number of protons it represents. By integrating the peaks of the reactant and product, one can determine their relative molar ratio in a sample.

  • Sample Preparation:

    • Carefully take a reaction aliquot and quench it.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for full magnetization recovery for accurate integration.

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for the starting material and the product.

    • Integrate these peaks and the peak from the internal standard.

    • Calculate the concentration and molar conversion based on the relative integrals.

Expected ¹H NMR Shifts (in CDCl₃, approximate):

Proton AssignmentThis compoundHypothetical AcetamideRationale for Change
-NH₂~3.7 ppm (broad s)-Disappearance of the amine protons.
-NH-C(O)CH₃-~7.5 ppm (broad s)Appearance of the amide proton signal.
Aromatic Protons~6.5-7.0 ppm (m)~7.0-7.8 ppm (m)Downfield shift due to the electron-withdrawing acetyl group.
Ethyl -CH₂-~2.6 ppm (q)~2.7 ppm (q)Minor shift due to electronic changes on the ring.
Ethyl -CH₃~1.2 ppm (t)~1.3 ppm (t)Minor shift.
Acetyl -CH₃-~2.2 ppm (s)Appearance of the new methyl singlet.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for monitoring the transformation of functional groups.[9] For reactions of this compound, it is particularly useful for observing changes at the amine group. Modern in-situ ATR (Attenuated Total Reflectance) probes allow for continuous, real-time monitoring without the need for sampling.

Key Vibrational Frequencies:

Functional GroupVibration TypeWavenumber (cm⁻¹)Expected Change During N-Acylation
Primary AmineN-H Stretch (sym/asym)3300 - 3500Disappearance of the two characteristic N-H stretching bands.
Primary AmineN-H Bend1600 - 1640Disappearance of this band.
Secondary AmideN-H Stretch3250 - 3450Appearance of a single, often broader, N-H band.
Secondary AmideC=O Stretch (Amide I)1630 - 1680Appearance of a very strong carbonyl stretch.
Secondary AmideN-H Bend (Amide II)1510 - 1570Appearance of the N-H bending band.

Integrated Analytical Workflow

No single technique tells the whole story. A robust monitoring strategy relies on an integrated workflow where techniques are used to validate one another.

G cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis Multi-Modal Analysis cluster_data Data Integration & Interpretation reaction This compound + Reagent sample Aliquot at Time (t) reaction->sample ftir FTIR (in-situ) (Functional Group Tracking) reaction->ftir Real-time hplc HPLC-UV (Quantitative Conversion) sample->hplc gcms GC-MS (Impurity ID) sample->gcms nmr NMR (Structural Confirmation) sample->nmr data Comprehensive Reaction Profile (Kinetics, Yield, Purity) hplc->data gcms->data nmr->data ftir->data

Caption: Integrated workflow for reaction monitoring.

Summary and Best Practices

This application note has outlined a multi-modal approach to effectively monitor the chemical reactions of this compound. By combining the separation power of chromatography with the structural identification capabilities of spectroscopy, researchers can gain a deep and trustworthy understanding of their chemical processes.

Key Recommendations:

  • Start with HPLC: Use HPLC as the primary tool for quantitative monitoring of reaction conversion and purity.

  • Confirm with MS: Use LC-MS or GC-MS to definitively confirm the molecular weights of all major components, paying close attention to the characteristic bromine isotope pattern.

  • Validate with NMR: At key time points (e.g., start, midpoint, end), use ¹H NMR on isolated samples to provide unambiguous structural validation of the product and to check for structural isomers.

  • Consider In-situ FTIR: For detailed mechanistic studies or process optimization, employ in-situ FTIR to track functional group changes in real-time.

By adopting this integrated and self-validating analytical philosophy, scientists can accelerate development, ensure product quality, and deepen their fundamental understanding of chemical reactivity.

References

Application Notes and Protocols for the Creation of Compound Libraries Based on the 5-Bromo-2-ethylaniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Bromo-2-ethylaniline Scaffold as a Privileged Substructure in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of diverse compound libraries in drug discovery. Its structure combines several key features: a nucleophilic amino group, an aromatic ring, and a strategically placed bromine atom. This bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide range of substituents.[1][2] The ethyl group at the ortho position can influence the conformation of the molecule and its interactions with biological targets.

Substituted anilines are integral components of numerous FDA-approved drugs, particularly in the field of kinase inhibitors where they often act as hinge-binding motifs.[3] The ability to rapidly generate a library of analogues from a common scaffold like this compound is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. This document provides detailed protocols for the diversification of the this compound scaffold through Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as its application in the synthesis of a biologically relevant heterocyclic core.

Chemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for successful library synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀BrN--INVALID-LINK--[4]
Molecular Weight 200.08 g/mol --INVALID-LINK--[4]
IUPAC Name This compound--INVALID-LINK--[4]
CAS Number 14922-91-9--INVALID-LINK--[4]
SMILES CCC1=C(C=C(C=C1)Br)N--INVALID-LINK--[4]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The this compound scaffold is particularly relevant in the synthesis of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6] The general strategy involves using the bromine atom as a point of diversification to introduce moieties that can interact with the kinase active site.

Experimental Protocols for Library Synthesis

The following protocols are designed as robust starting points for the synthesis of a diverse library of compounds from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester.[1][2][7] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

Workflow for Suzuki-Miyaura Coupling

reagents Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base setup Reaction Setup: - Add reactants to flask - Add solvent - Degas mixture reagents->setup 1. reaction Reaction: - Heat to desired temp. - Stir for specified time - Monitor by TLC/LC-MS setup->reaction 2. workup Work-up: - Cool to RT - Aqueous quench - Extract with organic solvent reaction->workup 3. purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify 4. analyze Analysis: - NMR - Mass Spectrometry purify->analyze 5.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-ethylaniline derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of boronic acids.[8]
Base K₂CO₃ or Cs₂CO₃Common and effective bases for Suzuki couplings.[8][9]
Solvent Dioxane/Water or DMEGood for dissolving both organic and inorganic reagents.[8]
Temperature 80-100 °CSufficient to drive the reaction to completion.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is essential for introducing a diverse range of primary and secondary amines at the 5-position, creating new C-N bonds.[10] This is a key transformation for synthesizing compounds that can act as hydrogen bond donors or acceptors.

Workflow for Buchwald-Hartwig Amination

reagents Weigh Reactants under Inert Gas: - this compound - Amine - Palladium Precatalyst - Ligand - Base setup Reaction Setup: - Add reactants to oven-dried tube - Add anhydrous, degassed solvent reagents->setup 1. reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS setup->reaction 2. workup Work-up: - Cool to RT - Filter through Celite - Concentrate filtrate reaction->workup 3. purify Purification: - Column chromatography workup->purify 4. analyze Analysis: - NMR - Mass Spectrometry purify->analyze 5.

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction tube.

  • Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA versatile system for a wide range of amines.
Base NaOtBu or Cs₂CO₃Strong bases required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen.
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations (e.g., click chemistry) or as structural elements in their own right.[3][5]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent such as THF or DMF (5 mL), followed by a base, typically an amine like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C for less reactive substrates) until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Application Example: Synthesis of a Pyrazolopyrimidine Core

Derivatives of this compound can serve as precursors for more complex heterocyclic systems, such as pyrazolopyrimidines, which are known to have a wide range of biological activities, including kinase inhibition.[3][11][12][13]

Synthetic Pathway to a Pyrazolopyrimidine Core

start This compound step1 Buchwald-Hartwig Amination (with 5-amino-1H-pyrazole) start->step1 intermediate1 N-(2-ethyl-5-bromophenyl)- 1H-pyrazol-5-amine step1->intermediate1 step2 Cyclization (with diethyl malonate) intermediate1->step2 product Pyrazolopyrimidine Core step2->product

Caption: Synthetic route to a pyrazolopyrimidine scaffold.

This multi-step synthesis would first involve a Buchwald-Hartwig amination to couple this compound with an aminopyrazole. The resulting intermediate can then undergo a cyclization reaction with a suitable reagent like diethyl malonate to form the bicyclic pyrazolopyrimidine core. This core can be further functionalized to generate a library of potential kinase inhibitors.

Characterization of Library Compounds

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the products. For example, in a Suzuki coupling product, the disappearance of the proton signal in the bromine-bearing position and the appearance of new aromatic signals from the coupled ring would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The this compound scaffold provides a reliable and versatile platform for the construction of diverse compound libraries. Through well-established cross-coupling methodologies such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently generate a multitude of analogues for biological screening. The demonstrated relevance of this scaffold in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. The protocols provided herein offer a solid foundation for initiating such synthetic efforts.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Bromo-2-ethylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for optimizing coupling reactions with 5-bromo-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We will explore the nuances of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to help you enhance your reaction yields and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in some coupling reactions?

A1: The reactivity of this compound is influenced by a combination of electronic and steric factors. The ethyl group at the ortho position introduces steric hindrance, which can impede the approach of the catalyst and the coupling partner.[1][2][3][4][5] Electronically, the aniline moiety is an electron-donating group, which can affect the oxidative addition step in the catalytic cycle.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-ethylaniline.[6]

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or this compound.[6]

  • Catalyst Decomposition: Formation of inactive palladium black.

Q3: What are the key reaction parameters to optimize for improving yield?

A3: The critical parameters to screen are the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature. Each of these components plays a crucial role in the catalytic cycle and can be tailored to the specific coupling reaction.

II. Troubleshooting Guide: Low Yields and Reaction Failures

This section provides a systematic approach to troubleshooting common issues encountered during coupling reactions with this compound.

Issue 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst The active Pd(0) species is essential for initiating the catalytic cycle.[7] If you are using a Pd(II) precursor like Pd(OAc)₂, ensure that the reaction conditions are suitable for its in-situ reduction to Pd(0). Alternatively, using a pre-formed Pd(0) source such as Pd₂(dba)₃ or a commercially available pre-catalyst can provide more consistent results.[8] Always handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]
Suboptimal Ligand The ligand choice is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required.[10][11] Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos for Buchwald-Hartwig aminations, and SPhos or DavePhos for Suzuki couplings.[8][12][13]
Inappropriate Base The base plays a role in both the activation of the coupling partner (e.g., deprotonation of the amine in Buchwald-Hartwig or activation of the boronic acid in Suzuki) and the overall stability of the catalytic system.[14][15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in Suzuki couplings.[15][16] The solubility of the base in the chosen solvent is also a key consideration.
Poor Reagent Quality Ensure that all reagents, including the solvent, are of high purity and anhydrous (where applicable).[7] Solvents should be degassed to remove oxygen, which can deactivate the catalyst.[17]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation This side reaction is often promoted by the presence of water or other protic sources. Ensure all reagents and solvents are rigorously dried. In some cases, the choice of ligand can influence the rate of hydrodehalogenation versus the desired coupling.
Homocoupling Homocoupling of boronic acids in Suzuki reactions can be minimized by ensuring an oxygen-free environment and by using bulky ligands that disfavor the formation of the homocoupled product.[11] The addition of a small amount of water in some Suzuki reactions can sometimes suppress homocoupling.
Reaction Temperature Too High While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products.[18] Optimize the temperature by screening a range (e.g., 80-120 °C) to find the optimal balance between reaction rate and selectivity.[18][19]

Visualizing the Troubleshooting Process

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use Pre-catalyst Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Suitable? Check_Ligand->Check_Base Yes Solution_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Ligand->Solution_Ligand No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Solution_Base Screen Different Bases (e.g., NaOtBu, K3PO4) Check_Base->Solution_Base No Solution_Conditions Optimize Temperature Use Anhydrous, Degassed Solvents Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Catalyst Solution_Ligand->Check_Ligand Solution_Base->Check_Base Solution_Conditions->Check_Conditions

Caption: A decision tree for troubleshooting low-yield coupling reactions.

III. Recommended Experimental Protocols

The following protocols provide a starting point for optimizing your coupling reactions. Remember that the ideal conditions will depend on the specific coupling partner.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed amination of this compound with a primary or secondary amine.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.[8]

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.1 equiv.), and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][20]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen (3 cycles).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[20]

Visualizing the Catalytic Cycles

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]Br OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex - HBr (Base) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[10]

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex L-Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OR)2) Transmetalation_Complex->Pd0 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[21]

IV. Data Summary Tables

Table 1: Recommended Conditions for Buchwald-Hartwig Amination of this compound
ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or G3/G4 PrecatalystsProvides a reliable source of active Pd(0). Precatalysts can offer improved stability and activity.[7]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that are effective for sterically hindered and electron-rich anilines.[13][22]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases that facilitate the deprotonation of a wide range of amines.[23]
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reaction components and can facilitate dissolution.[24]
Temperature 80-110 °CA balance to ensure a reasonable reaction rate without causing significant catalyst decomposition.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium sources for Suzuki couplings.
Ligand SPhos, XPhos, DavePhosBulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[8][12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker bases that are effective in Suzuki couplings and are compatible with a wide range of functional groups.[15][16]
Solvent Dioxane/H₂O, Toluene, 2-MeTHFAprotic solvents, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[25]
Temperature 70-100 °CGenerally milder conditions compared to C-N couplings are often sufficient.[25]

V. References

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). National Institutes of Health. 12

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. 13

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. 7

  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. 23

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 6

  • Buchwald-Hartwig Chemistry. (2002). Macmillan Group. 26

  • Buchwald-Hartwig Amination. (n.d.). Wikipedia. 10

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. 27

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. 11

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. 16

  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. (2025). Benchchem. 8

  • Troubleshooting low yields in 3-undecyne coupling reactions. (2025). Benchchem. 18

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. 22

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. 14

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. (2025). Benchchem. 17

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. 28

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem. 9

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. 29

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. 30

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PubMed Central. 1

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. 31

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. 25

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. 19

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. 24

  • step-by-step procedure for the purification of 5-bromo-5-hexen-2-one. (2025). Benchchem. 20

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025). ResearchGate. 3

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (n.d.). Semantic Scholar. 4

  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning. 21

  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2025). ResearchGate. 32

References

common side reactions and byproducts with 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve common side reactions and byproduct formations during your experiments.

Introduction to the Reactivity of this compound

This compound is a substituted aniline, and its reactivity is primarily dictated by the interplay of three key functional components: the nucleophilic amino group (-NH₂), the activating ethyl group (-CH₂CH₃), and the deactivating but ortho,para-directing bromo group (-Br). The electron-donating nature of the amino and ethyl groups strongly activates the aromatic ring towards electrophilic substitution, making it susceptible to a range of side reactions. Understanding these electronic effects is crucial for controlling reaction outcomes and minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I am observing the formation of a dark-colored, insoluble material in my reaction mixture. What is it and how can I prevent it?

Answer:

The formation of dark, often polymeric, material is a common issue when working with anilines and is typically due to oxidation . The amino group in this compound is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even trace metal impurities. This process can lead to a complex mixture of colored byproducts and, in severe cases, the formation of polyaniline-like structures.[1]

Troubleshooting Guide:

  • Deoxygenate your solvent: Before starting your reaction, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Maintain an inert atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon. This is particularly important for lengthy reactions or those performed at elevated temperatures.

  • Use fresh, high-purity starting materials: Older batches of this compound may have already begun to oxidize. Use freshly opened or purified material for best results.

  • Avoid exposure to light: Some oxidation reactions can be photochemically initiated. Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Consider using an antioxidant: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidative side reactions.

Oxidation_Pathway cluster_main Main Reaction cluster_side Oxidative Side Reactions This compound This compound Desired_Product Desired Product This compound->Desired_Product Desired Reaction Conditions Oxidized_Intermediates Oxidized Intermediates (e.g., Cation Radicals) This compound->Oxidized_Intermediates [O] (Air, Light, Impurities) Polymerization Polymerization & Coupling Products Oxidized_Intermediates->Polymerization Further Oxidation & Coupling

FAQ 2: My bromination reaction is yielding a mixture of di- and tri-brominated products instead of the desired mono-brominated compound. How can I improve the selectivity?

Answer:

This is a classic example of over-bromination , a frequent side reaction with highly activated aromatic compounds like anilines.[2][3][4][5] The strong electron-donating amino group makes the aromatic ring of this compound extremely reactive towards electrophiles like bromine. Even with one bromo substituent already present, the ring is sufficiently activated to react further.

To achieve selective mono-bromination, the activating effect of the amino group must be temporarily suppressed. This is commonly achieved by protecting the amino group as an acetanilide.[6]

Experimental Protocol: Selective Mono-bromination via N-Acetylation

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., glacial acetic acid).

    • Add acetic anhydride and a catalytic amount of a non-interfering acid or base, if necessary.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Isolate the N-acetylated product, N-(5-bromo-2-ethylphenyl)acetamide, by precipitation in water and filtration.

  • Bromination of the Acetanilide:

    • Dissolve the N-(5-bromo-2-ethylphenyl)acetamide in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add one equivalent of the brominating agent (e.g., bromine in acetic acid) at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to proceed to completion (monitor by TLC).

  • Deprotection of the Amino Group:

    • Isolate the brominated acetanilide.

    • Hydrolyze the amide back to the amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

    • Neutralize the reaction mixture and extract the desired di-brominated product.

Bromination_Control cluster_direct Direct Bromination (Uncontrolled) cluster_protected Controlled Bromination via Protection A This compound B Over-brominated Products (Di- & Tri-bromo) A->B Br₂ C This compound D N-acetyl-5-bromo-2-ethylaniline (Reduced Activation) C->D 1. Acetic Anhydride E Mono-brominated Acetanilide D->E 2. Br₂ (1 eq.) F Desired Mono-brominated Aniline E->F 3. Hydrolysis (H⁺ or OH⁻)

FAQ 3: I am trying a reaction under reductive conditions and I'm losing the bromo-substituent. What is happening?

Answer:

You are likely observing reductive dehalogenation (specifically, debromination). The carbon-bromine bond on an aromatic ring can be cleaved under various reductive conditions, most notably catalytic hydrogenation (e.g., using H₂ and a palladium catalyst).[7][8][9] This will lead to the formation of 2-ethylaniline as a significant byproduct.

Troubleshooting Guide:

  • Choose your reducing agent carefully: If you need to reduce another functional group in the molecule (e.g., a nitro group), select a reagent that is less likely to cause debromination. For example, tin(II) chloride (SnCl₂) in HCl is often used for nitro group reductions in the presence of aryl halides.

  • Optimize hydrogenation conditions: If catalytic hydrogenation is unavoidable, you may be able to minimize debromination by:

    • Using a less active catalyst.

    • Lowering the hydrogen pressure.

    • Reducing the reaction temperature.

    • Decreasing the reaction time.

  • Consider alternative synthetic routes: It may be more efficient to introduce the bromo-substituent after the reduction step.

Byproduct NameChemical FormulaMolar Mass ( g/mol )Common Cause
2-ethylanilineC₈H₁₁N121.18Reductive Debromination
Di- and Tri-bromo-2-ethylanilinesC₈H₉Br₂N / C₈H₈Br₃N278.98 / 357.88Over-bromination
Oxidized/Polymeric materialsVariableHighOxidation
Positional Isomers (e.g., 3- or 4-Bromo-2-ethylaniline)C₈H₁₀BrN200.08Impure starting material or non-selective synthesis

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 5-Bromo-2-ethylaniline. The electron-rich and sterically influenced nature of this substrate presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not showing any product formation. What are the most common initial checks I should perform?

A1: When a Suzuki coupling fails to initiate, it's crucial to systematically verify the integrity of your reaction setup and reagents. Start by assessing these key parameters:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Inert Atmosphere: Oxygen can be detrimental to the reaction, leading to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to ensure your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, particularly through protodeboronation.[1][3]

Q2: I am observing a significant amount of a byproduct that corresponds to the debrominated starting material (2-ethylaniline). What is causing this, and how can I prevent it?

A2: The formation of 2-ethylaniline is a result of a common side reaction known as dehalogenation.[4][5] This occurs when the organopalladium intermediate, formed after the oxidative addition of this compound, reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.[5][6] Potential sources of hydrides include certain solvents (like alcohols), the amine base itself, or even trace amounts of water.[4][5] To minimize dehalogenation, consider screening weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ and avoid strong alkoxide bases if possible.[5] Switching to bulkier, more electron-rich phosphine ligands can also favor the desired cross-coupling pathway.[5]

Q3: My main side product appears to be the homocoupling of my boronic acid. How can I minimize this?

A3: Boronic acid homocoupling, which results in the formation of a symmetrical biaryl from your boronic acid starting material, is primarily caused by two mechanisms: oxygen-mediated homocoupling and palladium(II)-mediated homocoupling.[2][7] Rigorous exclusion of oxygen through proper degassing techniques is the most critical step to suppress the former.[2][7] If you are using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[2] Using a pre-activated Pd(0) source or adding a mild reducing agent can help mitigate this issue.[7]

Q4: The electron-donating nature of the aniline seems to be hindering the reaction. How does this affect the catalytic cycle?

A4: The electron-rich nature of this compound can indeed make the oxidative addition step of the catalytic cycle more challenging.[8] The lone pair on the nitrogen atom increases the electron density on the aromatic ring, which can slow down the reaction of the aryl bromide with the Pd(0) catalyst. To overcome this, employing a catalyst system with bulky, electron-rich ligands is highly recommended.[9][10] These ligands promote the formation of a more reactive, monoligated palladium(0) species and also facilitate the final reductive elimination step.[9]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more detailed, symptom-oriented guide to troubleshooting your Suzuki coupling reaction with this compound.

Symptom 1: No or Low Conversion of Starting Material

If you observe little to no consumption of your this compound, the issue likely lies with the fundamental components of your reaction.

Logical Troubleshooting Workflow for No/Low Conversion

Start No/Low Conversion Catalyst Check Catalyst Activity - Use fresh Pd source/ligand - Consider air-stable precatalysts Start->Catalyst Inert Verify Inert Atmosphere - Degas solvents thoroughly - Maintain positive N2/Ar pressure Catalyst->Inert If catalyst is confirmed active Reagents Assess Reagent Quality - Confirm purity of aryl bromide - Check boronic acid for degradation Inert->Reagents If atmosphere is inert Conditions Optimize Reaction Conditions - Increase temperature - Screen different bases/solvents Reagents->Conditions If reagents are pure

Caption: Troubleshooting workflow for no or low reaction conversion.

In-Depth Analysis and Solutions:

  • Catalyst System Evaluation: The choice of palladium source and ligand is paramount. For an electron-rich and somewhat sterically hindered substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommended Action: Switch to a more robust catalyst system. Buchwald ligands such as SPhos, RuPhos, and XPhos, paired with a suitable palladium precursor like Pd₂(dba)₃ or a preformed palladacycle, are excellent starting points.[9] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps for challenging substrates.[9]

  • Base and Solvent Synergy: The base and solvent system is critical for the transmetalation step and overall reaction kinetics.

    • Recommended Action: A common and effective system for this type of substrate is a phosphate base like K₃PO₄ in an anhydrous, aprotic solvent such as dioxane or toluene.[9] While aqueous conditions are common in Suzuki couplings, for sensitive substrates prone to side reactions, anhydrous conditions can sometimes provide better results.[11]

  • Temperature Optimization: Higher temperatures can often overcome the activation energy barrier for reluctant substrates.

    • Recommended Action: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C.[9]

Symptom 2: Formation of Significant Side Products

The appearance of major side products indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Common Side Reactions and Mitigation Strategies

Side ProductCommon CausesRecommended Solutions
2-Ethylaniline (Dehalogenation) - Hydride sources (e.g., alcohol solvents, amine bases)[4][5] - Suboptimal ligand choice- Use weaker inorganic bases (K₃PO₄, Cs₂CO₃).[5] - Employ anhydrous solvents. - Switch to bulkier, electron-rich ligands (e.g., SPhos, XPhos).[5]
Boronic Acid Homocoupling - Presence of oxygen[2][7] - Use of Pd(II) precatalysts[2]- Ensure thorough degassing of solvents.[7] - Use a Pd(0) source or add a mild reducing agent.[7]
Protodeboronation - Presence of water/protic sources[3] - Instability of the boronic acid- Use anhydrous solvents and dry base. - Consider using a more stable boronic ester (e.g., pinacol ester).[12]

The Suzuki Catalytic Cycle and Competing Side Reactions

Caption: The Suzuki catalytic cycle and key side reactions.

Symptom 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion often points to catalyst deactivation or suboptimal reaction kinetics.

  • Potential Catalyst Inhibition: The aniline functional group in your substrate or product can potentially coordinate to the palladium center, inhibiting catalyst turnover.

    • Recommended Action: The use of bulky biaryl phosphine ligands can often mitigate this issue as they create a sterically crowded environment around the palladium, disfavoring coordination of the aniline.[9]

  • Boronic Acid Stability: The boronic acid may be slowly degrading over the course of the reaction, especially at elevated temperatures.

    • Recommended Action: Monitor the reaction progress closely by TLC or LC-MS. If the reaction stalls, consider adding a second portion of the boronic acid. Alternatively, using a more robust boronic ester derivative from the outset can prevent this issue.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization efforts.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening of Catalysts and Ligands

For challenging couplings, a systematic screening of catalysts and ligands is often necessary.

  • Setup: Prepare an array of reaction vials, each charged with this compound, your boronic acid partner, and the chosen base.

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. It is recommended to screen a variety of ligand classes, including bulky biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).

  • Reaction and Analysis: Run all reactions under identical conditions (solvent, temperature, time). Analyze the outcome of each reaction by LC-MS or ¹H NMR of the crude mixture to determine the most effective catalyst system.

References

optimizing catalyst loading for 5-Bromo-2-ethylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing catalyst loading in reactions involving 5-Bromo-2-ethylaniline. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials, making the efficiency and reproducibility of its subsequent reactions paramount. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize robustly.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers encounter when working with this compound in cross-coupling reactions.

Q1: What is a typical starting catalyst loading for a Suzuki or Buchwald-Hartwig reaction with this compound?

A1: For most palladium-catalyzed cross-coupling reactions, a sensible starting point for catalyst loading is between 1-5 mol%.[1][2] However, the optimal loading is highly dependent on the specific reaction type, the reactivity of the coupling partners, and the chosen ligand. For highly efficient catalyst systems, loadings can sometimes be lowered to 0.5 mol% or even less, while more challenging transformations may require higher initial loadings. A systematic screen is always the recommended approach to find the ideal balance between reaction efficiency, cost, and ease of purification.[3]

Q2: How does increasing catalyst loading affect my reaction's rate and final yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate, assuming the catalyst is the limiting factor. However, this does not always translate to a higher final yield.[2] Excessively high catalyst concentrations can lead to the formation of undesirable side products through pathways like homocoupling or promote catalyst decomposition into inactive palladium black.[4] It can also significantly complicate downstream processing, as removing residual palladium is a critical step in pharmaceutical synthesis. The goal of optimization is to find the "sweet spot" that provides a desirable reaction rate and high conversion without promoting side reactions.[3]

Q3: Should I use a Pd(0) or Pd(II) precatalyst for my reaction?

A3: The choice between a Pd(0) and Pd(II) precatalyst depends on the reaction and convenience.

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(dba)₂): These are often used because they can directly enter the catalytic cycle's oxidative addition step. The dibenzylideneacetone (dba) ligands are labile and easily displaced by more effective phosphine ligands.[5] However, they can be more sensitive to air and their purity can be variable.[5]

Q4: Why is the choice of ligand so critical, and how does it relate to catalyst loading?

A4: The ligand is arguably one of the most important components of the catalytic system. It plays several crucial roles:

  • Stabilization: The ligand stabilizes the palladium center, preventing its aggregation into inactive palladium black.

  • Solubility: It ensures the catalyst remains soluble in the reaction medium.

  • Reactivity Tuning: The ligand's steric and electronic properties directly influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7] For electron-rich aryl bromides like this compound, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to promote these steps effectively.[7][8]

A more effective ligand can enable lower catalyst loadings by increasing the turnover number (TON) and turnover frequency (TOF) of the catalyst, leading to a more efficient and cost-effective process.[9]

Q5: My reaction is sensitive to air. How should I properly handle the catalyst and set up the reaction?

A5: Many palladium catalysts and their associated phosphine ligands are sensitive to oxygen. Proper handling is essential for reproducibility.

  • Inert Atmosphere: Always handle catalysts and ligands under an inert atmosphere (argon or nitrogen), preferably in a glovebox.[10] If a glovebox is unavailable, use Schlenk line techniques.

  • Solvent Degassing: Oxygen dissolved in solvents is a common cause of catalyst deactivation. Degas your solvents thoroughly before use. This can be done by bubbling an inert gas through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[11]

  • Reagent Purity: Ensure all reagents, especially the base and substrate, are pure and dry, as impurities can poison the catalyst.[10][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization process.

Issue 1: No or very low conversion of this compound.

  • Potential Cause(s):

    • Inactive Catalyst: The palladium precatalyst or ligand may have degraded due to improper storage or handling.

    • Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base/solvent system may be inappropriate for the specific coupling reaction.[11]

    • Poor Reagent Quality: Impurities in the starting materials or solvents can act as catalyst poisons.[11]

    • Insufficient Degassing: Residual oxygen is a potent inhibitor of many palladium catalysts.[11]

  • Suggested Solutions:

    • Verify Catalyst Activity: Test the catalyst and ligand with a reliable, previously successful reaction to confirm their activity.

    • Screen Conditions: Perform a systematic screen of reaction parameters. Increase the temperature in increments of 10-20 °C. Screen a panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, DMF).[1][11]

    • Use Fresh Reagents: Use freshly purified this compound and high-purity, anhydrous solvents and reagents.[10]

    • Ensure Inert Conditions: Re-evaluate your degassing and inert atmosphere techniques. Ensure all joints in your glassware are well-sealed.

Issue 2: The reaction starts but stalls before reaching full conversion.

  • Potential Cause(s):

    • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions, leading to its gradual decomposition over time.[3] The aniline substrate itself can sometimes coordinate to the metal center and inhibit catalysis.[12]

    • Insufficient Base: The base may be consumed by side reactions or may not be strong enough to facilitate the key catalytic steps throughout the reaction.

    • Poor Solubility: As the reaction progresses, the product or salt byproducts may precipitate, hindering mixing and stopping the reaction.[13]

  • Suggested Solutions:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3 mol%) to see if the reaction goes to completion.

    • Change Ligand: Switch to a more robust ligand designed to protect the palladium center and promote catalyst longevity. For Buchwald-Hartwig aminations, using a more advanced generation ligand can be beneficial.[14]

    • Re-evaluate Base: Ensure you are using at least the stoichiometric amount of base required. Consider switching to a stronger or more soluble base.

    • Improve Solubility: Try a different solvent or a solvent mixture to keep all components dissolved throughout the reaction.[13]

Issue 3: Significant formation of 2-ethylaniline (debromination) is observed.

  • Potential Cause(s):

    • Reductive Dehalogenation: This is a common side reaction where the C-Br bond is cleaved and replaced by a C-H bond.[15] It can be promoted by hydride sources (impurities in solvents or reagents) or occur as a competing pathway in the catalytic cycle.[15]

    • Substrate-Specific Effects: The electron-donating amino group of anilines can sometimes facilitate this undesired reaction.[16]

  • Suggested Solutions:

    • N-Protection: Protecting the aniline's N-H group (e.g., with a Boc or SEM group) can prevent deprotonation and reduce the electron density that facilitates C-Br cleavage.[15][16]

    • Optimize Ligand and Base: Screen ligands and bases to find a combination that kinetically favors the desired cross-coupling pathway over reductive dehalogenation.[15] Sometimes a weaker base can suppress this side reaction.

    • Use Anhydrous Conditions: Meticulously dry all solvents and reagents to eliminate water, which can be a proton source for debromination.

Troubleshooting Workflow Diagram

G start Low Yield or Stalled Reaction check_conversion Analyze Crude Reaction Mixture (LCMS/GC/NMR) start->check_conversion is_sm_present Is Starting Material (SM) Present? check_conversion->is_sm_present analyze_byproducts Analyze Byproduct Profile is_sm_present->analyze_byproducts No stalled_reaction Issue: Stalled Reaction - Increase catalyst loading - Switch to more robust ligand - Check base stoichiometry is_sm_present->stalled_reaction Yes is_debromination Debromination (2-ethylaniline) Observed? analyze_byproducts->is_debromination no_conversion Issue: No/Low Conversion - Check catalyst activity - Increase temperature - Screen base/solvent - Ensure inert atmosphere stalled_reaction->no_conversion If still no improvement debromination_solution Solution: Minimize Debromination - Protect N-H group - Screen ligands/bases - Use anhydrous conditions is_debromination->debromination_solution Yes other_byproducts Other Byproducts (e.g., Homocoupling) - Rigorously degas solvent - Check reagent purity - Adjust stoichiometry is_debromination->other_byproducts No

Caption: A decision tree for troubleshooting low-yield reactions.

Data Presentation

The selection of appropriate starting conditions is crucial for successful optimization. The table below summarizes typical parameters for common cross-coupling reactions involving aryl bromides like this compound.

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound

Reaction TypePalladium SourceRecommended LigandsBaseSolventCatalyst Loading (mol%)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃, dppfK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, THF1 - 380 - 110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3XPhos, RuPhos, BrettPhos, XantphosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane1 - 580 - 110
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile1 - 580 - 120
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (with CuI co-catalyst)PPh₃, XPhosEt₃N, DiPEATHF, DMF0.5 - 225 - 70

Data is compiled from general trends observed in the literature for aryl bromides.[1][9][14][17]

Experimental Protocols

A systematic screen is the most effective way to determine the optimal catalyst loading.

Protocol 1: Screening Catalyst Loading for a Buchwald-Hartwig Amination

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst loading.[3]

1. Preparation (Glovebox or Schlenk Line):

  • Prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3) in anhydrous toluene (e.g., 10 µmol/mL).

  • Prepare a stock solution of an internal standard (e.g., dodecane) in anhydrous toluene.

  • In separate, labeled reaction vials (e.g., 4 mL vials with stir bars), weigh the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) to each vial.

2. Reaction Setup:

  • Under an inert atmosphere, add anhydrous toluene (e.g., 2 mL) to each vial.

  • Add a precise volume of the internal standard stock solution to each vial.

  • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).

  • Seal the vials tightly with Teflon-lined caps.

3. Execution and Monitoring:

  • Place the vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction mixture using a syringe.

  • Quench the aliquot in a separate vial containing a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica.

  • Analyze the quenched samples by GC or LC-MS to determine the conversion of starting material and formation of product relative to the internal standard.[18]

4. Analysis:

  • Plot the % conversion versus time for each catalyst loading.

  • The optimal loading is the lowest concentration that provides the desired conversion within an acceptable timeframe without significant byproduct formation.

Catalyst Loading Screen Workflow

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Data Analysis prep_stock Prepare Catalyst & Internal Standard Stock Solutions prep_vials Weigh Reagents (Substrate, Amine, Base) into Parallel Reaction Vials prep_stock->prep_vials add_solvent Add Anhydrous Solvent & Internal Standard prep_vials->add_solvent add_catalyst Add Variable Volumes of Catalyst Stock Solution (0.5, 1.0, 2.5, 5.0 mol%) add_solvent->add_catalyst seal_vials Seal Vials Tightly add_catalyst->seal_vials heat_stir Heat to T°C with Stirring seal_vials->heat_stir aliquot Take Aliquots at Timed Intervals (1h, 2h, 4h, 8h, 24h) heat_stir->aliquot quench_analyze Quench & Analyze by GC/LC-MS aliquot->quench_analyze plot_data Plot % Conversion vs. Time for each Catalyst Loading quench_analyze->plot_data determine_optimum Identify Lowest Loading for Desired Rate & Yield plot_data->determine_optimum

Caption: Experimental workflow for a parallel catalyst loading screen.

References

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for managing steric hindrance in reactions involving 5-Bromo-2-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging building block. The presence of an ethyl group at the ortho position to the amine introduces significant steric congestion, which can dramatically influence reactivity, reaction rates, and product yields. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound sluggish and low-yielding compared to other bromoanilines?

A1: The primary reason is the "ortho effect," a combination of steric and electronic factors. The ethyl group at the C2 position physically obstructs the approach of reagents to the amino group (-NH₂). This steric hindrance raises the energy of the transition state for reactions involving the amine, thereby slowing the reaction rate. Furthermore, upon protonation or coordination to a metal center, the amino group's geometry changes, increasing steric clashes with the adjacent ethyl group. This destabilizes the reactive intermediate and can lead to lower yields.

Q2: How does the ortho-ethyl group affect the basicity and nucleophilicity of the aniline nitrogen?

A2: The ortho-ethyl group generally reduces the basicity of the aniline nitrogen compared to its para or meta isomers. When the amino group is protonated, it transitions from an sp² to an sp³ hybridized state, becoming non-planar. This change in geometry leads to increased steric repulsion between the hydrogens on the nitrogen and the ethyl group, making the conjugate acid less stable and, consequently, the aniline a weaker base. While the ethyl group is weakly electron-donating, which should increase basicity, the steric inhibition of solvation and protonation is often the dominant effect.[1][2] The reduced nucleophilicity is also a direct consequence of this steric hindrance.

Q3: What is the general strategy for improving reaction outcomes with this compound?

A3: A multi-faceted approach is often necessary:

  • Protecting Groups: Temporarily converting the amino group to a less sterically demanding or electronically different functional group can facilitate other reactions on the molecule.

  • Catalyst and Ligand Selection: For cross-coupling reactions, the use of bulky, electron-rich ligands is crucial to promote the desired catalytic cycle and overcome the steric barrier.[3]

  • Reaction Conditions: Optimization of temperature, solvent, and base is critical. Higher temperatures may be required to overcome the activation energy barrier, but this must be balanced against the risk of side reactions.

  • Reagent Choice: In some cases, using more reactive reagents can compensate for the reduced reactivity of the aniline.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common reactions involving this compound, along with representative experimental protocols.

N-Acylation

N-acylation of this compound can be challenging due to the sterically hindered nucleophilic attack of the amine on the acylating agent.

Troubleshooting: N-Acylation

  • Problem: Low or no conversion to the amide.

    • Possible Cause: Insufficient reactivity of the acylating agent or inadequate reaction conditions to overcome the steric hindrance.

    • Solution:

      • Use a more reactive acylating agent: Acyl chlorides are generally more reactive than acid anhydrides.

      • Increase the reaction temperature: Gentle heating can often provide the necessary activation energy. Monitor the reaction closely for decomposition.

      • Add a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

      • Choice of Base: A non-nucleophilic base like triethylamine or pyridine should be used to neutralize the HCl generated when using an acyl chloride.

  • Problem: Formation of multiple products or decomposition.

    • Possible Cause: The reaction temperature is too high, or the reagents are not pure.

    • Solution:

      • Optimize Temperature: Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.

      • Ensure Reagent Purity: Use freshly distilled or high-purity acylating agents and solvents.

Experimental Protocol: N-Acetylation of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

N-Alkylation

Direct N-alkylation of this compound can be complicated by low reactivity and the potential for over-alkylation, although the steric hindrance of the ortho-ethyl group can sometimes disfavor di-alkylation.[4]

Troubleshooting: N-Alkylation

  • Problem: Low yield of the mono-alkylated product.

    • Possible Cause: Poor reactivity of the aniline or the alkylating agent.

    • Solution:

      • Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Benzyl and allylic halides are also highly reactive.

      • Increase Reaction Temperature: Heating the reaction mixture is often necessary.

      • Choice of Base and Solvent: A stronger base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO can increase the nucleophilicity of the aniline.[5]

      • Consider Reductive Amination: If direct alkylation fails, reductive amination with an aldehyde or ketone followed by reduction with a reducing agent like sodium borohydride is a powerful alternative.

  • Problem: Over-alkylation leading to the di-alkylated product.

    • Possible Cause: The mono-alkylated product is more nucleophilic than the starting aniline.

    • Solution:

      • Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent to favor mono-alkylation.[4]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Experimental Protocol: N-Benzylation of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.) and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Alkylation: Add benzyl bromide (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine at the C5 position of this compound is a handle for C-C bond formation via Suzuki-Miyaura coupling. The steric hindrance from the ortho-ethyl group is less of a direct issue for the bromine at the meta position, but the overall electronic properties and potential for catalyst inhibition by the amine need to be managed.

Troubleshooting: Suzuki-Miyaura Coupling

  • Problem: Low yield of the coupled product.

    • Possible Cause: Inefficient catalyst system, inappropriate base or solvent, or catalyst poisoning by the free amine.

    • Solution:

      • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the key steps of the catalytic cycle with sterically demanding substrates.

      • Base and Solvent Optimization: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[3] For very challenging couplings, a stronger base like potassium tert-butoxide may be needed.[1] A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is commonly used.

      • Protect the Amine: If catalyst inhibition is suspected, protecting the amine as an acetamide or carbamate can improve yields. The protecting group can be removed in a subsequent step.

Catalyst and Ligand Selection for Hindered Suzuki-Miyaura Couplings

Catalyst/LigandTypical Performance with Hindered SubstratesReference
Pd(PPh₃)₄Often shows low activity. Requires high temperatures.[3]
Pd(dppf)Cl₂Can be effective, but yields may be moderate.
Buchwald Ligands (XPhos, SPhos)Generally provide higher activity and better yields by stabilizing the active monoligated Pd(0) species.[3][6]
NHC Ligands (e.g., IPr)Highly effective, even for tetra-ortho-substituted biaryls.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is based on general procedures for sterically hindered substrates and may require optimization.

  • Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Reaction: Heat the mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a new C-N bond at the position of the bromine atom. Similar to the Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount for success.

Troubleshooting: Buchwald-Hartwig Amination

  • Problem: Low yield or no reaction.

    • Possible Cause: Inactive catalyst system, wrong choice of base, or side reactions like hydrodehalogenation.

    • Solution:

      • Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to facilitate the challenging reductive elimination step with hindered substrates.[7]

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]

      • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

      • Protect the Amine: Protecting the existing amino group of this compound is often necessary to prevent self-coupling or other side reactions. An N-acetyl or N-Boc group can be used.

Experimental Protocol: Buchwald-Hartwig Amination of N-Acetyl-5-bromo-2-ethylaniline

This protocol assumes the starting material has been N-acetylated and may require optimization.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add N-acetyl-5-bromo-2-ethylaniline (1.0 eq.), the amine coupling partner (1.2 eq.), and a strong base like NaOtBu (1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, concentrate it, and then purify the crude product using column chromatography. The acetyl protecting group can then be removed under acidic or basic conditions if desired.

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield with this compound reaction_type Identify Reaction Type start->reaction_type acylation N-Acylation reaction_type->acylation Amine is the Nucleophile alkylation N-Alkylation reaction_type->alkylation Amine is the Nucleophile coupling Cross-Coupling (Suzuki/Buchwald) reaction_type->coupling Bromine is the leaving group acyl_reagent Use More Reactive Acylating Agent (e.g., Acyl Chloride) acylation->acyl_reagent acyl_temp Increase Temperature Judiciously acylation->acyl_temp acyl_cat Add DMAP Catalyst acylation->acyl_cat alkyl_reagent Use More Reactive Alkylating Agent (e.g., Alkyl Iodide) alkylation->alkyl_reagent alkyl_cond Stronger Base / Polar Aprotic Solvent alkylation->alkyl_cond reductive_amination Consider Reductive Amination alkylation->reductive_amination coupling_cat Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) coupling->coupling_cat coupling_base Optimize Base (e.g., K3PO4, NaOtBu) coupling->coupling_base protect_amine Protect the Amine Group coupling->protect_amine ProtectingGroupWorkflow start Start: this compound protect Protect Amine (e.g., Acetylation) start->protect reaction Perform Desired Reaction (e.g., Cross-Coupling) protect->reaction deprotect Deprotect Amine (e.g., Hydrolysis) reaction->deprotect product Final Product deprotect->product

References

Technical Support Center: Strategies to Prevent Dehalogenation of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-ethylaniline and encountering the common yet challenging side reaction of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to offer actionable, field-proven troubleshooting strategies to minimize this unwanted byproduct and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-ethylaniline.[1][2] This byproduct reduces the overall yield of the intended cross-coupled product and can complicate purification processes. This compound is particularly susceptible due to the presence of the electron-donating amino and ethyl groups, which can influence the electron density of the aromatic ring and affect the stability of reaction intermediates.

Q2: What is the primary mechanism behind the dehalogenation of this compound?

A2: The most widely accepted mechanism for dehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive species can arise from several sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][2][3] The Pd-H species can then participate in a reductive elimination step with the aryl group attached to the palladium center, resulting in the dehalogenated product.[2][3]

Q3: How can I quickly identify if dehalogenation is occurring in my reaction?

A3: The most common methods for detecting the dehalogenated byproduct, 2-ethylaniline, are:

  • Thin-Layer Chromatography (TLC): A new spot corresponding to the more non-polar 2-ethylaniline will appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a peak with the molecular weight of 2-ethylaniline (121.18 g/mol ) will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will see the emergence of a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Troubleshooting Guide: Minimizing Dehalogenation in Cross-Coupling Reactions

If you are observing significant amounts of 2-ethylaniline in your reaction, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Issue: Significant Formation of Dehalogenated Byproduct

The following sections detail the key reaction parameters that can be adjusted to suppress dehalogenation. A logical workflow for troubleshooting is also presented.

1. Catalyst and Ligand Selection: The First Line of Defense

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical in controlling the competition between the desired cross-coupling and the undesired dehalogenation.[1]

Expert Insight: The electronic and steric properties of the phosphine ligand directly influence the rates of the catalytic cycle steps.[1][4][5] Bulky, electron-rich ligands generally favor the reductive elimination of the desired product over pathways leading to dehalogenation.[6]

Recommended Actions:

  • Switch to Bulky, Electron-Rich Ligands: If you are using less bulky ligands like PPh₃, consider switching to Buchwald's biaryl phosphine ligands such as SPhos or XPhos.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Utilize Pre-catalysts: Modern pre-catalysts, like XPhos Pd G2, are often more effective at minimizing dehalogenation as they readily form the active Pd(0) species.[1][6]

Ligand TypeExamplesRationale for Use
Less Bulky/Electron-Poor PPh₃Prone to dehalogenation, often a starting point but not optimal.[7]
Bulky, Electron-Rich Biaryl Phosphines SPhos, XPhos, RuPhosPromote faster reductive elimination of the desired product.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SImesOffer strong σ-donation and steric bulk to stabilize the catalyst.
2. The Critical Role of the Base

The base is a frequent culprit in generating the problematic Pd-H species.[1]

Expert Insight: Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are known to be potential hydride sources and can promote dehalogenation.[1] Weaker inorganic bases are generally a safer choice.

Recommended Actions:

  • Avoid Strong Alkoxide Bases: If your protocol uses a strong alkoxide base, switch to a weaker inorganic base.

  • Screen Weaker Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to act as hydride donors.[1][2]

Base TypeExamplesTendency for Dehalogenation
Strong Alkoxide Bases NaOEt, KOtBu, NaOHHigh[1]
Weaker Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄Low[1][2]
3. Solvent Effects: An Overlooked Contributor

The solvent can also act as a hydride source, particularly protic solvents.[1]

Expert Insight: Protic solvents like alcohols can directly contribute to the formation of Pd-H species.[1][8][9] Aprotic solvents are generally preferred to minimize this risk.

Recommended Actions:

  • Switch to Aprotic Solvents: If you are using a protic solvent like ethanol, consider switching to an aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[2][7]

  • Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all reagents and solvents are rigorously dried, as water can also be a proton source.[2]

4. Reaction Conditions: Temperature and Time Matter

Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[1]

Recommended Actions:

  • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

  • Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

Troubleshooting Workflow Diagram

Here is a logical workflow to follow when troubleshooting dehalogenation of this compound.

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Step 1: Change Ligand (e.g., to XPhos, SPhos) start->ligand base Step 2: Change Base (e.g., to K₂CO₃, K₃PO₄) ligand->base Still an issue success Problem Solved ligand->success Resolved solvent Step 3: Change Solvent (e.g., to Dioxane, Toluene) base->solvent Still an issue base->success Resolved temp Step 4: Lower Temperature solvent->temp Still an issue solvent->success Resolved temp->success Resolved fail Consult Senior Scientist temp->fail Still an issue

Caption: A systematic workflow for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: Suzuki Coupling with Minimized Dehalogenation

This protocol is designed for the Suzuki coupling of this compound with an arylboronic acid using conditions optimized to suppress dehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 pre-catalyst (0.02 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G2 pre-catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki Coupling with Competing Dehalogenation Pathway

Suzuki_Cycle cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Undesired Dehalogenation Pd0 Pd(0)L₂ ArPdBr ArPd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime ArPd(II)L₂(Ar') ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OH)₂ + Base) ArPdH ArPd(II)L₂(H) ArPdBr->ArPdH Hydride Source (Base/Solvent) ArPdAr_prime->Pd0 Reductive Elimination Product Desired Product ArPdAr_prime->Product Ar-Ar' ArPdH->Pd0 Reductive Elimination Byproduct Dehalogenated Byproduct ArPdH->Byproduct Ar-H

Caption: The catalytic cycle showing the desired Suzuki coupling and the competing dehalogenation pathway.

References

Technical Support Center: Solvent Selection for 5-Bromo-2-ethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your chemical reactions.

Introduction: The Critical Role of the Solvent

This compound is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its reactivity is characterized by the nucleophilic amino group and the electrophilic aromatic ring, which is activated by the amino group and contains a bromine atom amenable to cross-coupling reactions. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, mechanism, yield, and impurity profile. An inappropriate solvent can lead to sluggish reactions, unwanted side products, or complete reaction failure. This guide will provide a structured approach to solvent selection and troubleshooting.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is essential for informed solvent selection.

PropertyValueReference
CAS Number 14922-91-9[1]
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Appearance Yellow to brown liquid[3]
Boiling Point ~275 °C at 760 mmHg[4]
Predicted Solubility Insoluble in water; generally soluble in organic solvents[3][5][6]

Predicted Qualitative Solubility of this compound

While extensive quantitative solubility data is not publicly available, we can predict the solubility of this compound based on the "like dissolves like" principle. The molecule possesses a polar amine group, a non-polar ethyl group, and a large, moderately polarizable bromo-aromatic system.

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Non-polar Aprotic Toluene, Hexane, DioxaneGood to ModerateThe aromatic ring and ethyl group favor interaction with non-polar solvents. Solubility in hexane may be lower due to the polarity of the amine.
Polar Aprotic THF, DCM, Ethyl Acetate, DMF, DMSO, AcetonitrileGoodThese solvents can solvate the polar amine group and the aromatic ring. Highly polar solvents like DMF and DMSO are excellent choices for many reactions.
Polar Protic Ethanol, Methanol, IsopropanolModerate to GoodThe amine group can hydrogen-bond with protic solvents. However, the large non-polar part of the molecule may limit very high solubility.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section is formatted as a series of questions addressing common problems encountered during reactions with this compound.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has stalled. Could the solvent be the problem?

A1: Absolutely. The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Here's how to troubleshoot:

  • Causality: The catalytic cycle of these reactions involves intermediates with varying polarities. The solvent must effectively solvate all species in the catalytic cycle to ensure a smooth transition between steps. Poor solubility of the base (e.g., K₃PO₄, Cs₂CO₃) is a frequent cause of slow reactions[7]. Furthermore, some solvents can act as ligands for the palladium center, potentially inhibiting catalysis.

  • Troubleshooting Steps:

    • Assess Base Solubility: If you are using an inorganic base, ensure it has at least partial solubility in your chosen solvent. For instance, while toluene is a common solvent for Buchwald-Hartwig aminations, the solubility of bases like K₃PO₄ is low[7].

    • Switch to a More Polar Solvent System: Consider switching to or adding a co-solvent like 1,4-dioxane, THF, or even a small amount of water (for Suzuki reactions) to improve the solubility of inorganic bases and polar intermediates[8]. For Buchwald-Hartwig reactions, ethereal solvents like 1,4-dioxane and THF are frequently effective[7].

    • Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided in Buchwald-Hartwig aminations as they can inhibit the palladium catalyst[7].

dot

cluster_0 Troubleshooting Workflow for Sluggish Cross-Coupling Start Start Problem Sluggish or Stalled Cross-Coupling Reaction Start->Problem Check_Base Is the base soluble in the current solvent? Problem->Check_Base Switch_Solvent Switch to a more polar solvent (e.g., Dioxane, THF) or add a co-solvent. Check_Base->Switch_Solvent No Check_Inhibitory Are you using a potentially inhibitory solvent (e.g., MeCN)? Check_Base->Check_Inhibitory Yes Optimize Re-evaluate other parameters (ligand, temp). Switch_Solvent->Optimize Replace_Solvent Replace with a non-inhibitory solvent like Toluene or Dioxane. Check_Inhibitory->Replace_Solvent Yes Check_Inhibitory->Optimize No Replace_Solvent->Optimize End End Optimize->End

Caption: Troubleshooting workflow for slow cross-coupling reactions.

Q2: I am observing significant hydrodehalogenation (replacement of Br with H) in my cross-coupling reaction. How can solvent choice help mitigate this?

A2: Hydrodehalogenation is a common side reaction, and solvent polarity can influence its prevalence.

  • Causality: This side reaction often occurs from the palladium-hydride species, which can arise from various sources in the reaction mixture. The solvent can influence the stability and reactivity of these species.

  • Troubleshooting Steps:

    • Solvent Polarity: While not a direct solution, the choice of solvent can influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation. Often, a systematic screening of solvents is the best approach.

    • Focus on Other Parameters: More direct solutions often involve changing the base (e.g., avoiding strong bases like NaOtBu if possible), ligand, or palladium precursor[4]. Protecting the amine group with a Boc group can also suppress this side reaction[4].

Q3: My reaction involving a nucleophilic attack on the aromatic ring (SₙAr) is not proceeding. What is the best solvent for this type of reaction?

A3: SₙAr reactions are highly dependent on the solvent's ability to stabilize the charged intermediate.

  • Causality: The mechanism of SₙAr involves the formation of a negatively charged intermediate (a Meisenheimer complex)[9]. The rate-determining step is typically the formation of this intermediate. Therefore, polar aprotic solvents are ideal as they can stabilize this charged species without strongly solvating the nucleophile, thus maximizing its reactivity[10][11].

  • Troubleshooting Steps:

    • Employ Polar Aprotic Solvents: The best solvents for SₙAr are typically DMSO, DMF, NMP, and acetonitrile[10].

    • Avoid Protic Solvents: Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down or prevents the reaction.

dot

cluster_1 Solvent Effects on SₙAr Reactions Polar_Aprotic Polar Aprotic Solvents (DMSO, DMF) + Stabilize Meisenheimer Complex + 'Naked' Nucleophile + Faster Reaction Rate Recommended Polar_Protic Polar Protic Solvents (Ethanol, Water) - Solvate Nucleophile (H-bonding) - Weaker Nucleophile - Slower Reaction Rate Not Recommended

References

temperature optimization for Buchwald-Hartwig amination of bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the temperature optimization for the amination of bromoanilines. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges in your own laboratory.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of bromoanilines, with a focus on how temperature adjustments can provide a solution.

Question 1: My reaction shows low or no conversion of the bromoaniline starting material. Is the temperature simply too low?

Answer:

While an insufficient reaction temperature can certainly lead to low conversion, it is crucial to understand that temperature is intrinsically linked to the entire catalytic system (palladium precursor, ligand, base, and solvent). Bromoanilines are moderately reactive aryl halides, and their coupling typically requires thermal energy to proceed at a practical rate.

Causality and Actionable Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is that the temperature is too low to overcome the activation energy barriers of the key steps in the catalytic cycle, particularly the oxidative addition of the bromoaniline to the Pd(0) complex.[1][2] Most Buchwald-Hartwig aminations of aryl bromides are conducted at elevated temperatures, typically in the range of 80-110 °C.[2][3][4] If you are running the reaction below 80 °C and observing poor performance, a systematic increase in temperature is a logical first step.

  • Catalyst Activation Issues: Some palladium precatalysts require a certain temperature to efficiently generate the active monoligated Pd(0) species. If the temperature is too low, the concentration of the active catalyst may be insufficient to drive the reaction forward.

  • Interplay with Other Parameters: Before concluding the issue is solely temperature, verify the following:

    • Ligand Choice: Are you using a sufficiently electron-rich and bulky phosphine ligand? Modern biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) are designed to promote the key oxidative addition and reductive elimination steps.[5][6] A less active ligand may require a higher temperature to achieve the same conversion rate.

    • Base Strength: A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex, creating a bottleneck.[7] While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[1] Weaker bases like Cs₂CO₃ or K₃PO₄ often require higher temperatures to compensate for their lower reactivity.[1][3]

    • Solvent Choice: The solvent dictates the accessible temperature range and influences the solubility of all components. Aprotic solvents like toluene and dioxane are common and well-suited for the 80-110 °C range.[2][8]

Troubleshooting Workflow:

G start Low or No Conversion check_temp Is Temperature < 80°C? start->check_temp increase_temp Action: Increase temperature systematically (e.g., 80°C, 95°C, 110°C). Monitor reaction progress. check_temp->increase_temp Yes check_catalyst Is catalyst system optimal? (Ligand, Base, Solvent) check_temp->check_catalyst No optimize_catalyst Action: Re-evaluate ligand and base. Ensure anhydrous/inert conditions. check_catalyst->optimize_catalyst No high_temp_issue Is Temperature > 110°C? check_catalyst->high_temp_issue Yes lower_temp_decomp Possible catalyst decomposition. Action: Lower temperature. Consider a more stable precatalyst. high_temp_issue->lower_temp_decomp Yes

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I am forming the desired product, but I also see a significant amount of aniline (from hydrodehalogenation). How does temperature influence this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common and troublesome side reaction. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then react with the bromoaniline in an off-cycle process.[9][10] Temperature plays a critical role in managing this side reaction.

Causality and Actionable Solutions:

  • Mechanism of Hydrodehalogenation: Pd-H species can form through several pathways, including the β-hydride elimination from alkoxide bases or reactions with trace amounts of water.[5] At elevated temperatures, the rates of these decomposition pathways can increase, leading to a higher concentration of the problematic Pd-H intermediate.

  • The Temperature Trade-Off: While higher temperatures accelerate the desired amination, they can disproportionately accelerate the undesired hydrodehalogenation. Therefore, the optimal temperature is often a compromise that maximizes the rate of C-N bond formation while minimizing the rate of C-H bond formation.

  • Recommended Action: If hydrodehalogenation is significant, lowering the reaction temperature is a primary strategy.[6][10]

    • Systematic Reduction: Decrease the temperature in increments (e.g., from 110 °C to 95 °C or 80 °C). This may require a longer reaction time to achieve full conversion of the starting material, but the overall yield of the desired product will likely improve.

    • Ligand and Base Considerations: The stability of the catalytic complex is paramount. Using bulky, electron-rich phosphine ligands can create a sterically shielded palladium center that favors the desired reductive elimination over side reactions.[10] Similarly, the choice of base is critical; sometimes switching from a strong alkoxide base (like NaOtBu) to a weaker inorganic base (like K₃PO₄) can reduce the rate of Pd-H formation, although this may necessitate a higher temperature to maintain reactivity.[10]

Table 1: Temperature Effects on Common Buchwald-Hartwig Side Reactions
Problem SymptomLikely Temperature-Related CausePrimary RecommendationSecondary Actions
Hydrodehalogenation Temperature is too high, promoting Pd-H formation or off-cycle reactions.Lower the reaction temperature (e.g., to 80-90 °C).[10]Use bulkier ligands; consider a weaker base like K₃PO₄.
Catalyst Decomposition Temperature exceeds the thermal stability of the catalytic complex.Lower the reaction temperature significantly.Use a more robust, sterically hindered ligand or a precatalyst.
Homocoupling of Amine Can be promoted by high temperatures, especially with strong bases.Lower the reaction temperature.Ensure a truly inert atmosphere; check purity of amine.
Question 3: My reaction mixture turns dark brown or black upon heating, and the reaction stalls. What is happening?

Answer:

The formation of a black or dark brown precipitate is a classic indicator of catalyst decomposition into palladium black (Pd(0) metal).[6] This is an irreversible process that removes the palladium from the catalytic cycle, effectively killing the reaction. Excessively high temperature is a primary driver of this phenomenon.

Causality and Actionable Solutions:

  • Thermal Instability: The active Pd(0) species, particularly if not properly stabilized by the ligand, can agglomerate at high temperatures to form inactive palladium metal. The ligand's role is to provide both the electronic properties for catalysis and the steric bulk to prevent this aggregation.

  • Ligand Dissociation: At higher temperatures, the equilibrium between the ligated palladium complex and the dissociated ("naked") palladium can shift. The unligated palladium is highly prone to decomposition.

  • Corrective Actions:

    • Reduce Temperature: This is the most critical first step. If you observe decomposition at 110 °C, repeat the experiment at 90 °C or even 80 °C.

    • Use a More Robust Ligand: Sterically hindered biarylphosphine ligands are designed specifically to enhance catalyst stability at the elevated temperatures required for many cross-coupling reactions.[5] If you are using a simpler ligand like P(o-tolyl)₃, switching to a more modern ligand (e.g., a Buchwald or Hartwig ligand) is highly recommended.

    • Consider a Precatalyst: Modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) are often more thermally stable and provide a more controlled and reproducible generation of the active Pd(0) species compared to mixing a Pd(II) source like Pd(OAc)₂ with a ligand in situ.[9][11]

Caption: Impact of high temperature on the Buchwald-Hartwig cycle.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the amination of a bromoaniline?

A typical and effective starting point for a reaction using a bromoaniline with a standard biarylphosphine ligand in a solvent like toluene or dioxane is 90-100 °C .[2] This range is generally sufficient to promote the reaction without being excessively harsh, providing a good balance between reaction rate and catalyst stability.

Q2: How does my choice of solvent affect the optimal reaction temperature?

The solvent's primary role concerning temperature is its boiling point, which sets the upper limit for the reaction. It also affects reagent solubility and catalyst stability.

Table 2: Solvent Choice and Corresponding Temperature Ranges
SolventBoiling Point (°C)Typical B-H Temp. Range (°C)Comments
Toluene11180 - 110Excellent, common choice. Good solubility for many substrates.[1][2]
1,4-Dioxane10180 - 100Good alternative to toluene, but has a higher freezing point.[1][8]
Tetrahydrofuran (THF)66RT - 65Generally too low of a boiling point for unactivated bromoanilines unless a highly active catalyst system is used.[1][2]
tert-Butanol8270 - 80Often used with strong bases like NaOtBu.

Q3: When should I consider a room-temperature Buchwald-Hartwig amination for a bromoaniline?

Room-temperature couplings of bromoanilines are challenging and typically require highly specialized and extremely active catalyst systems.[12] Consider this approach only if:

  • Your substrates are extremely thermally sensitive.

  • You are using a state-of-the-art palladium precatalyst specifically designed for low-temperature activation.[12]

  • You have evidence from the literature that your specific substrate class has been successfully coupled at room temperature. For most standard applications, elevated temperatures will be necessary.

Experimental Protocol: General Method for Temperature Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your specific bromoaniline and amine coupling partners.

Materials:

  • Bromoaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere reaction vials (e.g., microwave vials with crimp caps)

  • Stir bars and a multi-position heating block with temperature control.

Procedure:

  • Inert Atmosphere Setup: Perform all additions in a glovebox or under a constant stream of argon or nitrogen.

  • Stock Solution Preparation (Optional but Recommended): To ensure consistency, prepare a stock solution of the bromoaniline and the solvent.

  • Reagent Addition: To each of three separate reaction vials containing a stir bar, add the base, followed by the palladium precatalyst.

  • Liquid Additions: Add the amine to each vial, followed by the bromoaniline (either neat or as a stock solution).

  • Sealing: Securely crimp the cap on each vial.

  • Heating: Place the vials in a pre-heated multi-position heating block set to three different temperatures (e.g., 80 °C, 95 °C, and 110 °C ).

  • Monitoring: Allow the reactions to stir for a set period (e.g., 4 hours). After this time, carefully quench a small aliquot from each reaction with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the relative conversion and product-to-byproduct ratio.

  • Analysis: Compare the results from the three temperatures. The optimal temperature will show high conversion to the desired product with minimal formation of byproducts like the hydrodehalogenated arene. If all reactions show incomplete conversion, continue heating and monitor at a later time point (e.g., 12 or 24 hours).

References

Technical Support Center: Overcoming Low Reactivity of 5-Bromo-2-ethylaniline in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use of 5-Bromo-2-ethylaniline in C-C coupling reactions. Its inherent electronic and steric properties often present unique challenges, leading to low reactivity and yields. Here, we dissect these issues and offer field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low to no product formation. What are the primary causes and how can I rectify this?

Answer:

The low reactivity of this compound in Suzuki-Miyaura coupling is a common issue stemming from a combination of electronic and steric effects. The electron-donating nature of both the amino and ethyl groups increases the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step.[1] The ortho-ethyl group also introduces steric hindrance around the reaction center.

Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection is Critical:

Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to employ a catalyst system that is both highly active and can overcome the steric barrier.

  • Electron-Rich, Bulky Phosphine Ligands: These ligands stabilize the Pd(0) center and promote the oxidative addition step.[2] Consider using biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3] These have demonstrated high efficacy for coupling deactivated aryl chlorides and bromides.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are known for their high thermal stability and catalytic activity, making them suitable for challenging couplings that may require higher temperatures.[6]

2. The Right Base and Solvent System:

The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]

  • Bases: For sterically hindered and electron-rich substrates, stronger bases are often required. While Na₂CO₃ or K₂CO₃ are common, consider switching to K₃PO₄ or Cs₂CO₃.[3][8] These bases can be more effective in promoting the formation of the reactive boronate species.

  • Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a good starting point.[3] Other solvents to consider include toluene or DMF, especially if solubility is an issue.[6]

3. Temperature and Reaction Time Optimization:

Given the low reactivity, higher reaction temperatures are often necessary to drive the reaction to completion.

  • Temperature: Start with a temperature of around 100 °C and, if necessary, cautiously increase it.[3] Microwave-assisted heating can also be beneficial, as it can significantly reduce reaction times and improve yields.[9]

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (12-24 hours) to reach completion.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting a Heck coupling with this compound and an alkene, but I am observing significant amounts of starting material and some decomposition. What can I do to improve this reaction?

Answer:

The Heck reaction with electron-rich aryl bromides like this compound can be challenging. The electron-donating groups deactivate the C-Br bond towards oxidative addition.[10] Additionally, the reaction conditions, especially high temperatures, can lead to substrate or catalyst decomposition.[11]

Here are key parameters to optimize:

1. Catalyst System:

  • Ligandless or Ligand-Poor Conditions: In some cases, "ligand-free" conditions using a simple palladium salt like Pd(OAc)₂ can be effective, particularly with microwave heating.[12] However, for a deactivated substrate like this, a ligand is often necessary.

  • Robust Ligands: N-heterocyclic carbene (NHC) ligands are excellent choices for Heck reactions requiring high temperatures due to their thermal stability.[6] Bulky, electron-rich phosphine ligands can also be effective.

2. Base Selection:

The base in a Heck reaction is critical for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[13]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Organic Bases: Hindered amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed. The choice of base can be substrate and alkene dependent.

3. Solvent and Temperature:

  • Solvents: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typical for Heck reactions.

  • Temperature: While higher temperatures are often needed, it's a delicate balance to avoid decomposition. A starting point of 120 °C is reasonable, with careful monitoring.[6]

Data Presentation: Comparison of Heck Reaction Conditions

ParameterCondition A (Standard)Condition B (Optimized for Deactivated Substrate)
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%) with an NHC ligand (4 mol%)
Base Et₃N (2 equiv.)K₂CO₃ (2 equiv.)
Solvent DMFDMAc
Temperature 120 °C130-140 °C (careful monitoring)

Experimental Protocol: Optimized Heck Coupling

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), the chosen ligand (e.g., an NHC precursor, 4 mol%), and the base (e.g., K₂CO₃, 2 equiv.).

  • Add the degassed solvent (e.g., DMAc).

  • Seal the tube and heat to the desired temperature (e.g., 130 °C) with stirring.

  • Monitor the reaction. After completion, cool to room temperature and follow a standard aqueous workup and purification by column chromatography.

Question 3: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the common pitfalls?

Answer:

The Sonogashira coupling of electron-rich aryl bromides can be sluggish.[14] The success of this reaction is highly dependent on the catalyst system and reaction conditions.

1. Catalyst System:

  • Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a traditional choice.[15][16]

  • Copper-Free Conditions: Copper-free Sonogashira couplings can sometimes provide cleaner reactions. These often utilize a palladium catalyst with a bulky, electron-rich phosphine ligand.[3]

2. Base and Solvent:

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. It acts as both a base and often as the solvent.

  • Solvent: If a co-solvent is needed, THF or DMF are common choices.

3. Additives:

In some challenging cases, the use of additives can be beneficial. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.

Experimental Protocol: Optimized Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (1 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction. Upon completion, perform an aqueous workup and purify the product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for C-C coupling?

A: The term "challenging" refers to its lower reactivity compared to simple aryl bromides or those bearing electron-withdrawing groups. This is due to two main factors:

  • Electronic Effects: The aniline nitrogen and the ethyl group are both electron-donating. They increase the electron density on the aromatic ring, strengthening the carbon-bromine bond. This makes the crucial first step of many catalytic cycles, the oxidative addition of the palladium catalyst to the C-Br bond, more difficult.[1]

  • Steric Hindrance: The ethyl group at the ortho position to the bromine atom creates steric bulk around the reaction site. This can hinder the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.

Q2: Can I use this compound in other types of C-C coupling reactions like Stille or Hiyama coupling?

A: Yes, in principle, this compound can be used in other cross-coupling reactions. However, similar challenges of low reactivity will likely be encountered. For Stille coupling (using organostannanes) and Hiyama coupling (using organosilanes), the choice of a highly active palladium catalyst and optimized reaction conditions will be equally important.[12]

Q3: How can I be sure my palladium catalyst is active?

A: Catalyst deactivation, often observed as the formation of palladium black, is a common issue.[7] To ensure catalyst activity:

  • Use High-Purity Reagents and Solvents: Impurities can poison the catalyst.

  • Maintain an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[7] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen).

  • Use Pre-catalysts: Modern palladium pre-catalysts are designed to be air-stable and generate the active Pd(0) species in situ, which can lead to more reproducible results.

Q4: Are there any alternatives to palladium catalysis for coupling this compound?

A: While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also catalyze C-C bond formation. Nickel catalysts, in particular, are known to be effective for coupling unreactive aryl halides. However, developing a successful protocol would likely require significant optimization.

Visualizations

Catalytic Cycle for Cross-Coupling Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(Br)L_n (Oxidative Adduct) B->C Slow step due to electron-rich aniline D Transmetalation C->D E Ar-Pd(II)(R)L_n (Di-organopalladium Complex) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Coupled Product) F->G H R-M (Coupling Partner) H->D I Ar-Br (this compound) I->B

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield with This compound check_purity Verify Reagent Purity & Inert Conditions start->check_purity catalyst Optimize Catalyst System (Bulky, e--rich ligands, NHCs) base_solvent Screen Bases & Solvents (Stronger base, polar aprotic solvent) catalyst->base_solvent temp_time Adjust Temperature & Time (Increase temp, longer time) base_solvent->temp_time success Improved Yield temp_time->success check_purity->catalyst If purity is good

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

References

identifying impurities in commercial 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-ethylaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of this important chemical intermediate. Ensuring the purity of starting materials is a cornerstone of robust chemical synthesis and drug development, as impurities can lead to unforeseen side reactions, lower yields, and potentially impact the safety and efficacy of the final product.[1][2]

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the quality assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound sample?

Impurities in a commercial chemical can generally be categorized based on their origin: the manufacturing process, degradation, or storage.[1][3] For this compound, the most probable impurities are related to its synthesis, which is typically achieved by the direct bromination of 2-ethylaniline.

Potential impurities include:

  • Unreacted Starting Material: Residual 2-ethylaniline.

  • Isomeric Byproducts: Other isomers of bromo-2-ethylaniline (e.g., 3-Bromo-2-ethylaniline, 3,5-dibromo-2-ethylaniline). The amino group in anilines is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to multiple bromination products.[4][5][6]

  • Over-brominated Species: Dibromo- or even tribromo- derivatives of 2-ethylaniline, such as 3,5-dibromo-2-ethylaniline.

  • Related Substances: Impurities from the starting 2-ethylaniline, such as other toluidine or xylidine isomers.

  • Degradation Products: Anilines are prone to oxidation, which can result in the formation of colored polymeric impurities, often causing a sample to appear yellow, red, or brown over time.[4][7]

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methylene chloride, acetic acid).[8]

Q2: How do these impurities originate during the synthesis process?

The primary synthesis route involves the electrophilic aromatic substitution (bromination) of 2-ethylaniline. The -NH2 and -C2H5 groups are ortho-, para-directing. Since the para position to the strong -NH2 activating group is blocked by the ethyl group, bromination is directed to the ortho and para positions relative to the ethyl group and ortho/para to the amino group. This complex directing effect can lead to a mixture of products.

  • Isomer Formation: While the major product is this compound (bromine para to the amino group), bromination can also occur at the 3-position (ortho to the amino group). The ratio of these isomers depends heavily on reaction conditions like temperature, solvent, and the brominating agent used.

  • Poly-bromination: The aniline ring is highly activated, and controlling the reaction to achieve mono-bromination can be challenging.[6] If an excess of the brominating agent is used or if reaction conditions are not carefully controlled, multiple bromine atoms can be added to the ring, resulting in di- and tri-brominated impurities.[9][10]

The diagram below illustrates the potential sources of these process-related impurities.

G cluster_0 Synthesis Inputs cluster_1 Reaction Conditions cluster_2 Outputs cluster_3 Impurity Types Starting Material 2-Ethylaniline Product This compound (Target Molecule) Starting Material->Product Desired Reaction Impurity_1 Unreacted Starting Material (2-Ethylaniline) Starting Material->Impurity_1 Incomplete Reaction Reagent Bromine (Br2) Reagent->Product Impurity_3 Over-brominated Species (e.g., 3,5-Dibromo-2-ethylaniline) Reagent->Impurity_3 Excess Reagent Conditions Solvent Temperature Stoichiometry Conditions->Product Impurity_2 Isomeric Byproducts (e.g., 3-Bromo-2-ethylaniline) Conditions->Impurity_2 Poor Selectivity Impurities Process-Related Impurities

Caption: Origin of process-related impurities in this compound synthesis.

Q3: What analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is often necessary for comprehensive purity assessment.[2][]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination of non-volatile organic compounds.[2][12] A reversed-phase HPLC method with UV detection (HPLC-UV) is ideal for separating the main component from its isomers and other related substances. It is excellent for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials (2-ethylaniline) and some isomeric byproducts.[2][13] The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the main component and for identifying impurities, especially isomers, if they are present at sufficient levels (>1%). It provides a wealth of structural information based on the chemical environment of protons in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurities that are difficult to identify by other means, LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry.[13][14] This is particularly useful for characterizing unknown degradation products or byproducts.

Q4: My HPLC chromatogram shows several small, unknown peaks. What is my next step?

According to regulatory guidelines like ICH Q3A, impurities present above a certain threshold (typically 0.05% to 0.1%) must be identified.[8][15] The first step is to develop a robust analytical workflow.

G A Initial Purity Analysis (e.g., HPLC-UV, GC-FID) B Are unknown peaks > Identification Threshold? A->B C No Further Action Required (Report as Unspecified Impurity) B->C No D Characterize Impurity Structure B->D Yes E Hypothesize Structure (Based on Synthesis Route) D->E F High-Resolution MS (LC-MS/MS) - Determine Elemental Formula E->F G NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm Connectivity F->G H Synthesize or Isolate Reference Standard G->H I Structure Confirmed H->I

Caption: Workflow for the identification of unknown impurities.

If you observe unknown peaks above the identification threshold, the next steps are:

  • Mass Spectrometry: Use LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight, a critical piece of information.

  • Review Synthesis: Consider the synthesis pathway to hypothesize potential structures that match the observed molecular weight. Could it be an isomer? A dibrominated product?

  • For Definitive Identification: If the impurity level is significant, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy may be required for unambiguous structure elucidation.

Troubleshooting Guides & Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for separating this compound from its common process-related impurities. Method optimization may be required based on your specific instrumentation and sample.

  • Objective: To quantify the purity of this compound and separate it from potential isomers and byproducts.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Method Parameters:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide good retention and selectivity for moderately polar aromatic compounds like bromoanilines.[12][14]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase helps to protonate the aniline, ensuring sharp peak shapes and consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Start at 30% B, ramp to 95% B over 20 minA gradient is necessary to elute both the more polar starting materials and the less polar, over-brominated impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic compounds strongly absorb UV light at 254 nm, providing good sensitivity for the parent compound and related impurities.
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved to prevent column blockage.
  • Procedure:

    • Prepare the mobile phases and sample solution as described above.

    • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks and calculate the area percentage to determine purity (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100). Note: This assumes all impurities have a similar response factor. For accurate quantification, reference standards for the impurities are required.

Protocol 2: GC-MS Method for Volatile Impurity Identification
  • Objective: To identify and quantify volatile impurities such as residual 2-ethylaniline.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Method Parameters:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[2]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)A temperature ramp is essential to separate compounds with different boiling points.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the molecular ions and fragment ions of the target analyte and expected impurities.
Sample Prep. Dissolve ~1 mg/mL in Methanol or Methylene ChlorideUse a volatile, high-purity solvent.
  • Procedure:

    • Prepare the sample solution.

    • Inject 1 µL of the sample into the GC-MS.

    • Acquire the data over the specified scan range.

    • Analyze the resulting chromatogram. For each peak, examine the mass spectrum.

    • Compare the obtained mass spectra against a spectral library (e.g., NIST) to tentatively identify impurities. The mass spectrum of 2-ethylaniline, for example, will have a distinct molecular ion and fragmentation pattern.[16]

Regulatory Context

For drug development professionals, the identification and control of impurities are governed by international guidelines. The ICH Q3A(R2) guideline provides a framework for classifying, identifying, and qualifying impurities in new drug substances.[15][17] It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[3][8] Understanding these thresholds is critical for ensuring regulatory compliance.

References

Technical Support Center: Regioselective Synthesis of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The synthesis, while seemingly straightforward, presents significant challenges in achieving high regioselectivity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.

Issue 1: My reaction produces a mixture of isomers, primarily the desired 5-bromo product along with 3-bromo and/or 4-bromo-2-ethylaniline. How can I improve regioselectivity?

  • Question: Why am I getting multiple isomers instead of just the 5-bromo product?

  • Answer: This is the most common challenge and stems from the powerful directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a very strong activating ortho, para-director, while the ethyl group (-CH₂CH₃) is a weaker activating ortho, para-director.

    • The position para to the strong -NH₂ director is the 5-position.

    • The position ortho to the -NH₂ director is the 3-position.

    • The position para to the -CH₂CH₃ director is also the 5-position.

    While the 5-position is electronically favored by both groups, the immense activating power of the unprotected amino group makes the ring highly nucleophilic, leading to rapid, difficult-to-control reactions at both the ortho (3-position) and para (5-position) sites relative to the amine.[1][2]

  • Question: How can I force the reaction to favor the 5-position?

  • Answer: The most reliable strategy is to temporarily "tame" the amino group's activating influence by converting it into an amide, a classic protecting group strategy.[3][4] Acetylating the 2-ethylaniline with acetic anhydride to form 2-ethylacetanilide accomplishes two critical goals:

    • Reduces Ring Activation: The lone pair of electrons on the nitrogen is now delocalized by resonance into the adjacent carbonyl group, making them less available to the aromatic ring. This significantly reduces the ring's reactivity and prevents over-bromination.[2][5]

    • Introduces Steric Hindrance: The bulky acetyl group (-COCH₃) sterically blocks the ortho positions (the 3-position), making an electrophilic attack at the unhindered para position (the 5-position) much more favorable.[5]

    After bromination, the acetyl group is easily removed via acid or base-catalyzed hydrolysis to regenerate the amine, yielding the desired this compound with high regioselectivity.

Issue 2: My reaction is messy and produces significant amounts of di- and tri-brominated products, even when I use one equivalent of bromine.

  • Question: Why does the reaction lead to over-bromination?

  • Answer: As mentioned above, the unprotected amino group makes the aromatic ring extremely electron-rich and highly activated towards electrophilic aromatic substitution.[4][6] When a potent electrophile like molecular bromine (Br₂) is introduced, the reaction can be too fast and exothermic to control, leading to multiple substitutions on the same ring before all the starting material has reacted once.[7]

  • Question: What are the best ways to prevent polybromination?

  • Answer:

    • Protect the Amine: This is the primary solution, as described in Issue 1. The reduced activation of the acetanilide intermediate is the most effective way to ensure mono-bromination.[3][4]

    • Control Reaction Conditions: If you must attempt a direct bromination, strict control is essential.

      • Low Temperature: Run the reaction at low temperatures (e.g., 0-5 °C) to slow down the reaction rate.

      • Slow Addition: Add the brominating agent dropwise over an extended period to avoid a localized high concentration of the electrophile.

      • Milder Reagent: Consider using N-Bromosuccinimide (NBS) instead of molecular bromine. NBS is a solid that is easier to handle and provides a slow, low-concentration source of electrophilic bromine, often leading to cleaner mono-bromination.[8]

Issue 3: I am struggling to separate the desired 5-bromo isomer from other bromo-2-ethylaniline isomers in my crude product.

  • Question: The isomers are very close on my TLC plate. What is an effective method for purification?

  • Answer: Isomer separation is a significant purification challenge due to their similar polarities and boiling points. The most effective laboratory-scale technique is column chromatography on silica gel .[9]

  • Question: What is a good starting mobile phase for column chromatography?

  • Answer: A non-polar/moderately polar solvent system is required. The polarity should be low enough to allow for differential partitioning of the isomers on the silica.

    • Recommended Starting Systems:

      • Hexane/Ethyl Acetate (e.g., start with 98:2 and gradually increase polarity).

      • Petroleum Ether/Diethyl Ether.

    • Optimization Tip: To improve separation and reduce peak tailing, which is common for amines on silica, you can add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (NEt₃).[9] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better resolution.

  • Question: How can I confirm the purity and identity of my final product?

  • Answer:

    • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are excellent methods for assessing purity and quantifying the ratio of isomers. A reversed-phase C18 column is typically effective for HPLC analysis of these compounds.[9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structure confirmation. The splitting patterns and coupling constants of the aromatic protons will be unique for each isomer, allowing for unambiguous identification of the 5-bromo product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: Safety is paramount. Key hazards include:

  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It causes severe burns on contact and is fatal if inhaled.[11][12] Always handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder and skin contact.

  • Aniline Derivatives: 2-Ethylaniline and its brominated products are toxic and can be absorbed through the skin.[13][14] They are suspected of causing long-term health effects. Always wear gloves and handle them in a well-ventilated area or fume hood.

Q2: Can I use a catalyst for this reaction instead of the protection-deprotection sequence? A2: Yes, modern methods exist that offer alternatives, though they may require more specialized reagents and optimization. For example, copper(II) bromide (CuBr₂) has been used as both a catalyst and bromine source for the regioselective para-bromination of unprotected anilines, sometimes in ionic liquids or THF.[15][16][17] These methods can be effective and avoid the extra steps of protection and deprotection, making them "greener." However, they may not be as general or may require specific conditions for different substrates. For a robust and widely applicable method, the protection-deprotection strategy remains the gold standard.

Q3: How do I properly quench the reaction and work up the product after bromination? A3: After the reaction is complete (as monitored by TLC), it is crucial to neutralize any remaining brominating agent.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred, aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will consume the excess bromine/NBS.

  • Neutralization: If the reaction was run under acidic conditions (e.g., in acetic acid), you will need to neutralize the acid. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing & Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: What should I expect the physical properties of this compound to be? A4: Based on available data, this compound is a compound with the following properties:

  • Molecular Formula: C₈H₁₀BrN[18]

  • Molecular Weight: 200.08 g/mol [19]

  • Appearance: Typically a liquid or low-melting solid, which may range from colorless to brown depending on purity.[14]

Section 3: Visualization & Workflows

Overall Synthesis Workflow

The diagram below outlines the recommended three-step synthesis pathway for achieving high regioselectivity.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection Start 2-Ethylaniline Reagent1 Acetic Anhydride (CH3CO)2O Start->Reagent1 Intermediate1 2-Ethylacetanilide Reagent1->Intermediate1 Reagent2 NBS or Br2 in Acetic Acid Intermediate1->Reagent2 Intermediate2 5-Bromo-2-ethylacetanilide Reagent2->Intermediate2 Reagent3 Acidic Hydrolysis (H3O+) Intermediate2->Reagent3 Product Crude this compound Reagent3->Product Purification Purification (Column Chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: Recommended workflow for the synthesis of this compound.

Rationale for the Protecting Group Strategy

This diagram illustrates the electronic and steric factors that favor the formation of the 5-bromo isomer when a protecting group is used.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation while minimizing the formation of undesired homocoupled byproducts of the boronic acid coupling partner. As a challenging substrate, this compound requires careful consideration of reaction parameters to achieve high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Understanding the Challenge: Homocoupling in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[1] However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes the valuable boronic acid, reducing the yield of the desired product, but also complicates purification due to the potential for similar chromatographic behavior between the product and the homocoupled impurity.[2]

The primary culprits behind boronic acid homocoupling are twofold:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[3][4] Rigorous exclusion of oxygen is therefore paramount.[4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.[2]

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Ar-Ar' (Product) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Pd(0)_homo Pd(0) Pd(II)_homo Pd(II) Pd(0)_homo->Pd(II)_homo O2 (Oxidation) Homocoupling_Product Ar'-Ar' (Byproduct) Pd(II)_homo->Homocoupling_Product 2 x Ar'-B(OH)2 Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Add this compound, Phenylboronic acid, K3PO4, and SPhos to a dry Schlenk flask. B 2. Seal the flask and establish an inert atmosphere (3x vacuum/argon cycles). A->B C 3. Add degassed 1,4-Dioxane via syringe. B->C D 4. Add Pd2(dba)3 under a positive flow of argon. C->D E 5. Heat the reaction mixture to 100 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to room temperature, quench with water, and extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic layer. G->H I 9. Purify by column chromatography. H->I

References

Technical Support Center: 5-Bromo-2-ethylaniline Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for methodologies involving 5-Bromo-2-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind each step of your reaction workup. By anticipating challenges and understanding the chemical principles at play, you can troubleshoot effectively and ensure the integrity of your results. This document is structured into a hands-on troubleshooting guide and a section of frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific, practical problems that can arise during the isolation and purification of products derived from this compound.

Issue 1: A persistent emulsion has formed during my aqueous extraction.

Root Cause Analysis: Emulsion formation is a frequent issue when working with anilines. Their amphiphilic nature, stemming from a polar amine head and a nonpolar aromatic body, allows them to act as surfactants, stabilizing the oil-in-water or water-in-oil interface. This is often exacerbated by fine particulate matter or by the partial protonation of the aniline at a near-neutral pH.

Solutions & Protocols:

  • Increase the Ionic Strength ("Salting Out"):

    • Protocol: Prepare a saturated aqueous solution of sodium chloride (brine). Add the brine in portions to your separatory funnel, shaking gently after each addition. The increased ionic strength of the aqueous layer forces the organic components out of solution and helps to break the emulsion.

    • Mechanism: The high concentration of dissolved ions (Na⁺, Cl⁻) in the brine sequesters water molecules for hydration, reducing the solubility of the organic compound in the aqueous phase and increasing the density difference between the two layers.

  • Filtration through Celite®:

    • Protocol: Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. Wet the pad with your organic solvent. Pour the entire emulsified mixture through the Celite® pad under gentle vacuum. Collect the filtrate and return it to the separatory funnel. The layers should now separate cleanly.

    • Mechanism: Celite® is an inert filter aid with a porous structure that physically disrupts the emulsion by breaking down the finely dispersed droplets. It also removes any particulate matter that may be stabilizing the emulsion.

  • Centrifugation:

    • Protocol: If you have access to a suitable centrifuge, transfer the emulsion to centrifuge tubes. Spinning at a moderate speed for 5-10 minutes will often compel the layers to separate due to the density difference.

    • Mechanism: The applied centrifugal force accelerates the sedimentation process, forcing the denser phase to the bottom and the lighter phase to the top.

Issue 2: My product yield is low, and I suspect it's lost in the acidic aqueous wash.

Root Cause Analysis: This is a classic and predictable issue. This compound is a weak base. When you wash your organic layer with an aqueous acid (e.g., 1M HCl), you are protonating the aniline's nitrogen atom to form the corresponding anilinium salt. This salt is ionic and therefore highly soluble in water, causing your product to be extracted from the organic phase into the aqueous wash.[1][2][3]

Solutions & Protocols:

  • Product Recovery from Acidic Wash:

    • Protocol:

      • Combine all your acidic aqueous washes in a flask or beaker and cool it in an ice bath.

      • Slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, while stirring, until the solution is basic (pH > 9, check with pH paper).

      • The water-soluble anilinium salt will be neutralized back to the water-insoluble free aniline, which will often precipitate or form an oil.

      • Transfer this mixture to a separatory funnel and perform a back-extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

      • Combine these new organic extracts with your original organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Mechanism: The addition of a strong base deprotonates the anilinium ion (R-NH₃⁺), regenerating the neutral amine (R-NH₂), which has significantly lower solubility in water and can be re-extracted into an organic solvent.[1][4]

Below is a decision workflow for a standard acid-base extraction, a cornerstone of purifying aniline derivatives from neutral or acidic impurities.

G start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) add_hcl Step 1: Extract with 1M HCl (aq) start->add_hcl sep1 Separate Layers add_hcl->sep1 org1 Organic Layer 1: Contains Neutral & Acidic Impurities sep1->org1 Organic Phase aq1 Aqueous Layer 1: Contains Protonated Aniline Product (R-NH3+ Cl-) sep1->aq1 Aqueous Phase add_naoh Step 2: Basify with NaOH (aq) to pH > 9 aq1->add_naoh back_extract Step 3: Back-extract with EtOAc add_naoh->back_extract sep2 Separate Layers back_extract->sep2 org2 Organic Layer 2: Contains Purified Aniline Product sep2->org2 Organic Phase aq2 Aqueous Layer 2: Contains salts (NaCl, etc.) sep2->aq2 Aqueous Phase final Combine, Dry (Na2SO4), and Concentrate org2->final

Caption: Acid-Base Extraction Workflow for Aniline Purification.

Issue 3: My purified product is a dark oil/solid, not the expected color.

Root Cause Analysis: Anilines are notoriously susceptible to air oxidation.[5] The electron-rich aromatic ring and the lone pair on the nitrogen are easily oxidized, leading to the formation of highly conjugated, intensely colored polymeric impurities. This process can be accelerated by exposure to light and trace metal impurities.[6]

Solutions & Protocols:

  • Minimize Exposure During Workup:

    • Protocol: When possible, conduct workup and concentration steps using solvents that have been degassed (e.g., by bubbling nitrogen through them for 15-20 minutes). If the product is particularly sensitive, consider performing the entire workup under an inert atmosphere (N₂ or Argon).

    • Mechanism: Removing dissolved oxygen from solvents and the atmosphere minimizes the primary oxidant responsible for the degradation of the aniline.

  • Decolorization with Activated Charcoal:

    • Protocol: If you are purifying your product by recrystallization, add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Swirl for a few minutes, then perform a hot filtration to remove the charcoal.

    • Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules—precisely the structure of the colored impurities—while leaving the desired, smaller product molecule in solution.

  • Purification via Distillation:

    • Protocol: For liquid products, purification can sometimes be achieved by vacuum distillation. This is particularly effective for removing non-volatile polymeric impurities.[5]

    • Mechanism: Distillation separates compounds based on boiling point. The desired aniline will distill, leaving the high-molecular-weight colored impurities behind in the distillation flask.

  • Proper Storage:

    • Protocol: Store the final, purified product in an amber vial to protect it from light. Purge the vial with nitrogen or argon before sealing. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when handling this compound?

Answer: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It is also known to cause serious skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[10]

PropertyValueSource
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [11]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~139 °C at 17 mmHg
Density ~1.49 g/mL at 25 °C[9]
Table 1: Physical and Chemical Properties of 5-Bromo-2-methylaniline (a structurally similar compound, data for this compound is sparse).

Q2: I need to perform a Friedel-Crafts acylation on the ring. Why isn't it working, and what is the workaround?

Answer: Direct Friedel-Crafts reactions fail with anilines. The nitrogen atom of the amino group is a potent Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. This forms a deactivated complex, where the nitrogen now bears a positive charge, strongly withdrawing electron density from the ring and preventing the desired electrophilic aromatic substitution.[12]

The standard and highly effective solution is to temporarily "protect" the amino group by converting it into an amide.

G cluster_0 Protection Step cluster_1 Reaction Step cluster_2 Deprotection Step Aniline This compound Acetanilide Protected Amide Aniline->Acetanilide Acetic Anhydride, Pyridine AcylatedAmide Acylated Amide Acetanilide->AcylatedAmide RCOCl, AlCl3 FinalProduct Final Acylated Aniline AcylatedAmide->FinalProduct Aq. HCl or NaOH, Heat

Caption: Amide Protection Strategy for Friedel-Crafts Reactions.

  • Protection Protocol:

    • Dissolve the this compound in a suitable solvent like dichloromethane or pyridine.

    • Add acetic anhydride (or acetyl chloride) and stir at room temperature. The reaction is typically exothermic.

    • Work up the reaction to isolate the N-acetylated product (the acetanilide). This protected compound is now ready for the Friedel-Crafts reaction.

  • Deprotection Protocol: After performing the Friedel-Crafts reaction on the protected amide, the amino group can be regenerated by hydrolysis. This is typically achieved by heating the amide in the presence of aqueous acid (e.g., HCl) or base (e.g., NaOH).[13]

Q3: How should I approach chromatographic purification for my this compound derivative?

Answer: Column chromatography is a powerful tool for purifying aniline derivatives from closely related impurities.[14]

  • Stationary Phase: Standard silica gel (SiO₂) is typically effective.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent and a moderately polar solvent is the best starting point. The basicity of the aniline can sometimes cause streaking on the silica. Adding a tiny amount of triethylamine (~0.1-1%) to the eluent can neutralize the acidic sites on the silica gel, leading to much sharper bands and better separation.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for developing your solvent system. Run several test plates with varying solvent ratios to find the system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation on the column.

Eluent SystemTypical ApplicationNotes
Hexanes / Ethyl Acetate General purpose, good for moderately polar products.Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase polarity.
Dichloromethane (DCM) Good for dissolving a wide range of polarities.Can be used alone or with a small amount of methanol for more polar compounds.
Toluene / Ethyl Acetate Alternative nonpolar/polar system.Toluene can offer different selectivity compared to hexanes.
Table 2: Common Eluent Systems for Chromatography of Aniline Derivatives.

References

Technical Support Center: Navigating the Stability Challenges of 5-Bromo-2-ethylaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-2-ethylaniline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability issues you may encounter when working with this versatile reagent. This center moves beyond generic advice, offering a focused, question-and-answer-based resource to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Inherent Instability of this compound

This compound, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is known for its susceptibility to degradation under various conditions. Understanding the root causes of this instability is the first step toward mitigating undesirable side reactions and ensuring high-yielding, clean transformations.

Frequently Asked Questions (FAQs) on Stability

Q1: My bottle of this compound has turned dark brown. Is it still usable?

A1: The discoloration of anilines, including this compound, is a common indicator of oxidative degradation.[1] Exposure to air and light can lead to the formation of colored impurities, which may interfere with your reaction. While slight discoloration might not always be detrimental for less sensitive reactions, for high-stakes syntheses, it is advisable to purify the material (e.g., by column chromatography or distillation under reduced pressure) or use a fresh, properly stored batch. For critical applications, always handle the compound under an inert atmosphere.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Oxidation: The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and heat. This can lead to the formation of complex colored polymeric materials.[1]

  • Photodegradation: Aromatic bromine compounds can be light-sensitive. While specific data for this compound is limited, related compounds like 4-bromoaniline are known to undergo photodegradation.[3] Exposure to UV light can lead to the formation of aniline and other by-products.[3] Therefore, it is crucial to store the compound in light-protected containers.[2]

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures during reactions can lead to decomposition.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][4] Recommended storage is often at 2-8°C.[5] The container should be tightly sealed to prevent exposure to air and moisture.[2]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, its stability under these conditions can be a significant challenge, often leading to unwanted side products.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Significant formation of 2-ethylaniline (hydrodehalogenation) alongside the desired coupled product.

Causality: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings involving aryl bromides.[6][7] This side reaction is often promoted by the presence of palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.

Troubleshooting Steps:

ParameterPotential IssueRecommended ActionScientific Rationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]Strong alkoxide bases can act as hydride donors, increasing the concentration of Pd-H species that lead to hydrodehalogenation.[6]
Solvent Protic solvents (e.g., alcohols)Use aprotic solvents like dioxane, THF, or toluene.[8]Protic solvents can serve as a source of protons, contributing to the formation of the hydrodehalogenated byproduct.
Ligand Ligand choice may favor hydrodehalogenation pathways.Screen bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]These ligands can promote the desired reductive elimination step of the catalytic cycle over the competing hydrodehalogenation pathway.
Water Content Excessive waterWhile a small amount of water can be beneficial, ensure anhydrous conditions or use a minimal, controlled amount of water.Excess water can be a proton source, facilitating hydrodehalogenation.

Experimental Protocol: Minimizing Hydrodehalogenation in Suzuki Coupling

This protocol is designed to minimize the formation of 2-ethylaniline during the Suzuki coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-Dioxane/Water (10:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd₂(dba)₃ and SPhos under a positive flow of argon.

    • Add the degassed dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 2: Low yield and formation of 2-ethylaniline.

Causality: Similar to Suzuki coupling, hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig aminations, particularly with electron-rich anilines and at higher temperatures.[6] Catalyst decomposition can also lead to low conversion.

Troubleshooting Steps:

ParameterPotential IssueRecommended ActionScientific Rationale
Catalyst System Catalyst deactivation or insufficient activity.Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure the presence of the active Pd(0) species.Pre-catalysts can provide a more consistent source of the active catalyst, improving reproducibility and yield.
Base Base strength is not optimal for the specific amine coupling partner.Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.The choice of base is critical and depends on the pKa of the amine being coupled. A base that is too strong can promote side reactions, while one that is too weak will result in slow or no reaction.
Temperature High reaction temperatures.Screen lower reaction temperatures (e.g., 80-100 °C).Elevated temperatures can increase the rate of hydrodehalogenation.
Inert Atmosphere Presence of oxygen.Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[9]Oxygen can lead to the oxidation and deactivation of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound, with considerations for minimizing side reactions.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene (degassed)

  • Procedure:

    • In a glovebox, add XPhos Pd G3 and NaOtBu to an oven-dried reaction vial.

    • Add a solution of this compound and the amine in anhydrous toluene.

    • Seal the vial and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by LC-MS until the starting material is consumed.

Section 3: Stability in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably quinolines. The stability of the aniline under the often harsh conditions of these cyclization reactions is a key consideration.

Frequently Asked Questions (FAQs) on Heterocycle Synthesis

Q4: I am attempting a Skraup synthesis of a substituted quinoline from this compound and am getting a complex mixture of products. What could be the issue?

A4: The Skraup synthesis involves strongly acidic and oxidizing conditions, which can lead to side reactions with substituted anilines.[5] The electron-donating ethyl group and the bromine atom can influence the regioselectivity of the cyclization and may also be susceptible to side reactions under these harsh conditions. Consider exploring milder, more modern methods for quinoline synthesis that offer greater functional group tolerance.[10][11]

Q5: Are there alternative, milder methods for synthesizing quinolines from this compound?

A5: Yes, several milder methods have been developed for quinoline synthesis that are more compatible with functionalized anilines. These include:

  • Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[5]

  • Palladium-catalyzed cyclizations: Reactions of o-alkynylanilines with various coupling partners can provide access to substituted quinolines under relatively mild conditions.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and reaction mechanisms.

G cluster_0 Troubleshooting Hydrodehalogenation in Suzuki Coupling A High Hydrodehalogenation Observed B Analyze Reaction Components A->B C Is a strong alkoxide base used? B->C D Switch to weaker inorganic base (K3PO4, K2CO3) C->D Yes E Is a protic solvent used? C->E No I Reaction Optimized D->I F Switch to aprotic solvent (Dioxane, Toluene) E->F Yes G Is the ligand optimal? E->G No F->I H Screen bulky, electron-rich ligands (SPhos, XPhos) G->H No G->I Yes H->I

Troubleshooting workflow for hydrodehalogenation.

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition (Ar-Br) pd0->add pd2 Ar-Pd(II)(Br)L_n add->pd2 amine Amine Coordination (R2NH) pd2->amine amido Deprotonation (Base) amine->amido reductive Reductive Elimination amido->reductive reductive->pd0 Catalyst Regeneration product Ar-NR2 reductive->product

Simplified Buchwald-Hartwig catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethylaniline and 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of building blocks is paramount. Substituted anilines are foundational scaffolds, and understanding their nuanced reactivity is critical for predicting reaction outcomes and optimizing synthetic routes. This guide provides an in-depth comparison of two structurally related bromoanilines: 5-Bromo-2-ethylaniline and 4-bromoaniline. We will dissect how the placement of substituents dictates their chemical behavior, supported by mechanistic principles and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

At first glance, both molecules share a bromo-substituted aniline core. However, the presence and position of an additional ethyl group in this compound introduce significant differences in their electronic and steric profiles, which are the primary determinants of their chemical reactivity.

PropertyThis compound4-bromoaniline
Structure this compound structure4-bromoaniline structure
Molecular Formula C₈H₁₀BrN[1]C₆H₆BrN[2]
Molecular Weight 200.08 g/mol [1]172.02 g/mol [2]
CAS Number 14922-91-9[1]106-40-1

Analysis of Substituent Effects

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, alongside steric considerations.

Electronic Effects:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance (+R effect). It is an ortho, para-director in electrophilic aromatic substitution (EAS).[3][4]

  • Bromo Group (-Br): An electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+R effect). The inductive effect dominates, making it a deactivating group overall, yet it still directs incoming electrophiles to the ortho and para positions.[5]

  • Ethyl Group (-C₂H₅): An electron-donating group through a weak inductive effect (+I effect), thus serving as a mild activating group and an ortho, para-director.

In 4-bromoaniline , the strong activating effect of the amino group is somewhat counteracted by the deactivating inductive effect of the para-bromine.[6][7] This makes the ring less electron-rich than aniline but still highly susceptible to electrophilic attack at the positions ortho to the amino group.

In This compound , the scenario is more complex. The ring benefits from the combined electron-donating effects of both the amino group (+R) and the ortho-ethyl group (+I). This synergistic activation makes the aromatic ring significantly more electron-rich and nucleophilic than that of 4-bromoaniline.

Steric Hindrance: The most significant structural difference is the ethyl group at the C2 position (ortho to the amino group) in this compound. This bulky alkyl group imposes considerable steric hindrance around the amino group and the adjacent C3 position. In contrast, 4-bromoaniline is relatively unhindered. This steric factor plays a crucial role in reactions involving direct attack on the amino group or at positions close to it.[8]

G cluster_0 This compound cluster_1 4-bromoaniline a Structure a_elec Electronic Effects -NH2 (+R, Strong Activator) -C2H5 (+I, Weak Activator) -Br (-I > +R, Deactivator) a->a_elec Governs Ring Nucleophilicity a_steric Steric Effects -Ethyl group provides significant hindrance at ortho-position (C2) and around the -NH2 group. a->a_steric Governs Site Accessibility b Structure b_elec Electronic Effects -NH2 (+R, Strong Activator) -Br (-I > +R, Deactivator) b->b_elec b_steric Steric Effects Minimal steric hindrance at reactive sites. b->b_steric

Caption: Key factors influencing the reactivity of the two aniline derivatives.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction for anilines, driven by the nucleophilicity of the benzene ring.[3]

  • Reactivity: This compound is predicted to be significantly more reactive than 4-bromoaniline in EAS reactions. The cumulative electron-donating effects of the amino and ethyl groups create a highly activated, electron-rich aromatic system, accelerating the rate of electrophilic attack.[9]

  • Regioselectivity:

    • 4-bromoaniline: The powerful -NH₂ group directs substitution to its ortho positions (C2, C6), as the para position is blocked. This typically leads to the formation of a 2,6-disubstituted product if a second substitution occurs, although monobromination is difficult to control.[10]

    • This compound: The directing effects of all three substituents converge. The -NH₂ group (strongest director) points to C2 (blocked), C4, and C6. The -C₂H₅ group points to C3, C5 (blocked), and C1. The -Br group points to C1, C3, C4, and C6. The C4 and C6 positions are strongly activated. However, due to the steric bulk of the ortho-ethyl group, electrophilic attack is most likely to occur at the less hindered C6 position .

Experimental Protocol: Regioselective Monobromination of an Aniline

Due to the high reactivity of the amino group, which can lead to polybromination and oxidation, a protection-deprotection strategy is essential for controlled monosubstitution.[10][11]

G start Substituted Aniline step1 Step 1: Protection (e.g., Acetylation with Acetic Anhydride) start->step1 intermediate Acetanilide Derivative step1->intermediate step2 Step 2: Bromination (e.g., Br2 in Acetic Acid or NBS) intermediate->step2 bromo_intermediate Bromoacetanilide Derivative step2->bromo_intermediate step3 Step 3: Deprotection (Acid or Base Hydrolysis) bromo_intermediate->step3 end Monobrominated Aniline step3->end

Caption: Standard workflow for controlled monobromination of anilines.

  • Protection (Acetylation):

    • In a fume hood, dissolve the aniline (1.0 eq.) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq.) dropwise while stirring.

    • Stir the mixture for 30 minutes at room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the corresponding acetanilide.

    • Collect the solid by vacuum filtration and wash with cold water. Dry the product thoroughly.[12]

  • Bromination:

    • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

    • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF or a solution of Br₂ in acetic acid while stirring at room temperature.[13]

    • Continue stirring for 1-3 hours, monitoring the reaction by TLC.[13]

    • Pour the mixture into cold water to precipitate the bromoacetanilide.

    • Collect the product by vacuum filtration and wash with a cold sodium bisulfite solution to quench any excess bromine.[12]

  • Deprotection (Hydrolysis):

    • Place the purified bromoacetanilide (1.0 eq.) in a round-bottom flask.

    • Add aqueous hydrochloric acid (e.g., 7 M) and heat the mixture to reflux for 1-2 hours.[12]

    • Cool the solution and neutralize carefully with a base (e.g., NaOH) to precipitate the final bromoaniline product.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

Diazotization Reactions

This reaction involves the conversion of the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate for Sandmeyer-type reactions.[14] The rate-determining step is often the attack of the nitrosating agent on the nitrogen's lone pair.[15]

  • Reactivity: The outcome here is a trade-off between electronics and sterics.

    • Electronic Argument: The +I effect of the ethyl group in this compound increases the electron density on the amino nitrogen, making it more nucleophilic and thus, in principle, more reactive.

    • Steric Argument: The bulky ortho-ethyl group physically obstructs the approach of the nitrosating agent to the amino group. This steric hindrance is a powerful retarding factor.[8]

  • Prediction: 4-bromoaniline is likely to be more reactive in diazotization. While electronically less activated at the nitrogen, the accessibility of its amino group is far greater. Steric hindrance often dominates in reactions involving ortho-substituted anilines, slowing the reaction rate.[8] Studies have shown that the diazotization rate is highly dependent on the substitution pattern.[16]

Experimental Protocol: Diazotization and Sandmeyer Iodination

This protocol describes the conversion of an aniline to the corresponding aryl iodide.[14]

  • Diazotization:

    • In a flask, suspend the aniline (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold aniline suspension, ensuring the temperature is maintained below 5 °C.[14]

    • After the addition is complete, stir for an additional 15 minutes. Check for excess nitrous acid with starch-iodide paper (should turn blue-black).[14]

  • Sandmeyer Reaction (Iodination):

    • In a separate flask, dissolve potassium iodide (KI) (1.5 eq.) in water and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring.

    • Effervescence (N₂ gas) will be observed. Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aryl iodide. Purify as needed.[17]

Basicity

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton.

  • Prediction: This compound is the stronger base . The electron-donating ethyl group increases the electron density on the nitrogen atom, making its lone pair more available for protonation. While ortho-substituents can sometimes decrease basicity due to steric hindrance to solvation of the conjugate acid, the +I effect of an alkyl group typically leads to an overall increase in basicity compared to an analogue without it.[18] Conversely, the electron-withdrawing bromine in 4-bromoaniline reduces the electron density on its nitrogen, making it a weaker base than aniline itself.[5][6]

Summary of Reactivity Comparison

Reaction TypeMore Reactive CompoundPrimary Justification
Electrophilic Aromatic Substitution This compoundElectronic: Synergistic activating effects of -NH₂ and -C₂H₅ groups make the ring highly electron-rich.
Diazotization 4-bromoanilineSteric: The ortho-ethyl group in this compound sterically hinders the approach to the -NH₂ group.
Basicity (Reactivity with H⁺) This compoundElectronic: The +I effect of the ethyl group increases electron density on the nitrogen, enhancing its ability to accept a proton.

Conclusion

The comparison between this compound and 4-bromoaniline serves as an excellent case study in the principles of physical organic chemistry. The reactivity of 4-bromoaniline is a straightforward consequence of the competing electronic effects of its para-substituents. In contrast, this compound's behavior is dictated by a more intricate balance. Its aromatic ring is highly activated towards electrophiles due to cooperative electron donation, yet its amino group is sterically encumbered by the ortho-ethyl group.

For the synthetic chemist, this means:

  • For electrophilic aromatic substitution , this compound will react faster and offer high regioselectivity at the C6 position.

  • For reactions involving the amino group directly , such as diazotization or certain N-acylations, 4-bromoaniline will likely provide faster kinetics and higher yields due to better accessibility.

  • In acid-base chemistry, this compound is the more potent base.

This understanding allows researchers to make informed decisions, selecting the appropriate substrate and reaction conditions to achieve the desired synthetic outcome efficiently and predictably.

References

analysis of 5-Bromo-2-ethylaniline reaction products by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of 5-Bromo-2-ethylaniline Reaction Products by HPLC-MS

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of reaction mixtures is paramount. For intermediates like this compound, a common building block, ensuring the purity of the final product and understanding the reaction profile is critical for downstream success. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the qualitative and quantitative assessment of this compound reaction products. We will move beyond a simple recitation of protocols to explore the rationale behind methodological choices, empowering researchers to develop robust and reliable analytical workflows.

The Analytical Challenge: Separating a Constellation of Related Compounds

Reactions involving this compound can yield a complex mixture of the desired product, unreacted starting material, and various side products. These can include isomers, over-alkylated or acylated species, and degradation products. The structural similarity of these compounds presents a significant chromatographic challenge. Furthermore, the presence of the bromine atom introduces a characteristic isotopic pattern that is invaluable for mass spectrometric identification.[1]

A Comparative Approach to HPLC Method Development

The cornerstone of a successful HPLC-MS analysis is a well-developed chromatographic separation. The choice of stationary phase and mobile phase is critical for resolving the components of a complex reaction mixture.

Selecting the Optimal Stationary Phase

While the C18 column is the workhorse of reversed-phase chromatography, it may not always be the optimal choice for separating aromatic amines and their derivatives.[2] We will compare the performance of three common stationary phases for the analysis of this compound and its analogues.

Stationary PhasePrinciple of SeparationAdvantages for Aromatic AminesDisadvantages
C18 (Octadecyl) Primarily hydrophobic interactions.[3]Good general-purpose column, widely available.May exhibit poor peak shape for basic compounds due to silanol interactions.
Phenyl-Hexyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.[3]Enhanced selectivity for aromatic and unsaturated compounds. Can resolve positional isomers that co-elute on a C18 column.May have lower retention for non-aromatic compounds.
Polar-Embedded Contains a polar group embedded in the alkyl chain, reducing silanol interactions.Excellent peak shape for basic compounds without the need for mobile phase additives. Offers alternative selectivity.May have different retention characteristics compared to traditional C18 columns.

For the separation of this compound and its closely related reaction products, a Phenyl-Hexyl column is often the superior choice . The additional π-π interactions can provide the necessary selectivity to resolve isomers and other structurally similar byproducts.

Mobile Phase Optimization: A Balancing Act

The choice of mobile phase composition is equally critical for achieving optimal separation. A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shape and lower UV cutoff.

  • Aqueous Component: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like anilines.

    • Acidic pH (e.g., 0.1% Formic Acid): At a pH below the pKa of the aniline (around 4-5), the amine group will be protonated. This can improve peak shape by reducing interactions with residual silanols on the stationary phase. Formic acid is also an excellent mobile phase additive for mass spectrometry as it aids in the ionization of the analytes.[4]

    • Neutral or Basic pH: While sometimes used, neutral or basic mobile phases can lead to poor peak shape and are generally less compatible with standard silica-based columns.

A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is typically necessary to elute all compounds of interest with good resolution and in a reasonable timeframe.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the analysis of this compound reaction mixtures.

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Instrumentation and Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system.
Column Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mmProvides excellent selectivity for aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and aid in ionization.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for elution.
Gradient 5% to 95% B over 15 minutesA standard gradient for screening complex mixtures.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 5 µLA standard injection volume.
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalentA robust and sensitive detector.
Ionization Mode Electrospray Ionization (ESI), Positive ModeAnilines readily form positive ions in ESI.
Drying Gas Flow 10 L/minTo desolvate the ions.
Nebulizer Pressure 35 psigTo create a fine spray.
Drying Gas Temp 350 °CTo aid in desolvation.
Capillary Voltage 3500 VTo generate the electrospray.
Fragmentor Voltage 70 VCan be optimized to induce some in-source fragmentation for structural confirmation.
Scan Range m/z 100-500To cover the expected mass range of products and byproducts.

Data Analysis and Interpretation: From Chromatogram to Conclusion

The data obtained from the HPLC-MS analysis will consist of a chromatogram showing the separation of the components in the mixture and a mass spectrum for each peak.

Identifying the Key Components

The molecular weight of this compound is 200.08 g/mol .[6] Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).[1]

The expected protonated molecule [M+H]+ will be observed at m/z 201.0 and 203.0 .

Hypothetical Reaction and Potential Products

Let's consider a hypothetical acylation reaction of this compound with acetyl chloride.

G cluster_reactants Reactants cluster_products Potential Products This compound This compound MainProduct N-(5-Bromo-2-ethylphenyl)acetamide (Desired Product) This compound->MainProduct Acylation SideProduct2 Isomeric Product This compound->SideProduct2 Isomerization (e.g., acyl migration) AcetylChloride Acetyl Chloride AcetylChloride->MainProduct SideProduct1 Di-acylated Product MainProduct->SideProduct1 Over-acylation

Caption: Hypothetical acylation of this compound and potential products.

Expected Mass Spectral Data

The following table summarizes the expected m/z values for the protonated molecules of the starting material and potential products from the hypothetical acylation reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
This compoundC8H10BrN200.08201.0 / 203.0
N-(5-Bromo-2-ethylphenyl)acetamideC10H12BrNO242.11243.0 / 245.0
Di-acylated ProductC12H14BrNO2284.15285.1 / 287.1

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation Weigh Weigh Dissolve Dissolve Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject Filter->Inject HPLC_Separation HPLC Separation (Phenyl-Hexyl Column) Inject->HPLC_Separation MS_Detection MS Detection (ESI+) HPLC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Mass_Spectra Mass_Spectra Chromatogram->Mass_Spectra Identification Identification Mass_Spectra->Identification

Caption: HPLC-MS workflow for the analysis of this compound reaction products.

Conclusion

The successful is a multi-faceted process that hinges on a well-considered analytical strategy. By moving beyond a standard C18 column and exploring stationary phases with alternative selectivities, such as a Phenyl-Hexyl column, researchers can achieve superior resolution of complex mixtures. The combination of a robust chromatographic separation with the specificity of mass spectrometric detection provides an unparalleled level of confidence in the identification and quantification of reaction components. This guide serves as a foundational framework for developing and validating analytical methods that ensure the quality and purity of synthesized compounds, ultimately accelerating the drug development and chemical manufacturing processes.

References

structural confirmation of 5-Bromo-2-ethylaniline derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Structural Confirmation of 5-Bromo-2-ethylaniline Derivatives: A Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other functional materials.[1][2] Ensuring the correct substitution pattern and stereochemistry is paramount.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used spectroscopic techniques. We will explore the causality behind experimental choices and present a logical workflow for the comprehensive characterization of novel this compound derivatives.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[3] By analyzing how a crystal scatters an X-ray beam, scientists can generate a detailed three-dimensional map of the electron density within the molecule. This allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry, providing unequivocal proof of a molecule's structure.[3] While obtaining a high-quality single crystal can sometimes be a challenge, the richness and finality of the data are unsurpassed.[3][4]

The Experimental Journey: From Solution to Structure

The process of determining a crystal structure is a meticulous workflow that demands precision at every stage. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The foundational step is to grow a single crystal of high quality, typically 0.1-0.3 mm in size. A common and effective method is the slow evaporation of a saturated solution.

    • Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern. Rapid crystallization often leads to defects or polycrystalline material unsuitable for SC-XRD.

    • Procedure: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and oil to hold it in place.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically to 100-170 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam.[5][6] The diffraction pattern is recorded on a detector as the crystal is rotated.[3][5][6]

  • Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) is processed using specialized software.

    • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern.

    • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. The final output includes precise atomic coordinates, bond lengths, angles, and metrics like the R-factor, which indicates the quality of the fit between the model and the data.

G cluster_workflow Workflow: Single-Crystal X-ray Diffraction synthesis Synthesized Compound (this compound derivative) crystal_growth Step 1: Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth Dissolve in solvent mounting Step 2: Crystal Mounting (Select & Mount Crystal) crystal_growth->mounting Obtain single crystal data_collection Step 3: Data Collection (X-ray Diffractometer) mounting->data_collection Mount on goniometer processing Step 4: Structure Solution & Refinement data_collection->processing Collect diffraction pattern final_structure Final 3D Structure (Bond Lengths, Angles, etc.) processing->final_structure Solve & refine

Caption: A typical workflow for determining a molecular structure using single-crystal X-ray diffraction.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While SC-XRD provides the ultimate structural proof, a suite of spectroscopic techniques is essential for routine analysis, reaction monitoring, and for characterizing non-crystalline materials.[1][7] Each method offers a different piece of the structural puzzle.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3]Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.[8][9]Molecular weight, elemental composition (High-Resolution MS).[7]Presence of functional groups (e.g., N-H, C-Br).[1]
Key Advantage The "gold standard" for definitive structural proof; provides an unambiguous 3D map of the molecule.[3]Excellent for determining the carbon-hydrogen framework and connectivity in solution; indispensable for analyzing mixtures.[3]Confirms molecular formula and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).[1][3]Quick, simple, and non-destructive method for confirming the presence of key functional groups.[10]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to grow for some compounds.[3]Provides information on connectivity and relative stereochemistry but not absolute 3D structure; spectra can be complex.Does not provide stereochemical or connectivity information on its own.[7]Provides limited structural information; many compounds can have similar spectra.
Sample State Solid (single crystal)Liquid (solution)Gas (ionized)Solid, Liquid, or Gas

An Integrated Strategy for Structural Elucidation

In modern chemical research, these techniques are not used in isolation but as part of a complementary and self-validating workflow. Spectroscopic methods provide the initial, rapid assessment, while crystallography offers the final, definitive confirmation.

  • Initial Synthesis & Characterization: After synthesizing a new this compound derivative, IR spectroscopy is used to confirm the presence of expected functional groups (e.g., N-H stretches around 3300-3500 cm⁻¹ and the C-Br stretch at lower frequencies). Mass spectrometry is then used to confirm that the product has the correct molecular weight, with the characteristic M+2 isotopic peak for bromine providing strong evidence of its incorporation.

  • Detailed Connectivity Analysis: ¹H and ¹³C NMR are employed to determine the precise connectivity of the molecule. For a this compound derivative, NMR can confirm the substitution pattern on the aromatic ring and the structure of any appended groups.

  • Unambiguous Structural Confirmation: If the compound can be crystallized, SC-XRD is performed. The resulting 3D structure validates all the information inferred from the spectroscopic data and provides a level of detail that spectroscopy alone cannot achieve. This is particularly crucial for resolving any ambiguities in isomerism or stereochemistry.

G cluster_decision Decision Workflow for Structural Elucidation start New Compound Synthesized spectroscopy Spectroscopic Analysis (NMR, MS, IR) start->spectroscopy is_structure_clear Is Structure Unambiguous? spectroscopy->is_structure_clear crystallization_attempt Attempt Crystallization is_structure_clear->crystallization_attempt No / Ambiguous structure_confirmed Structure Confirmed is_structure_clear->structure_confirmed Yes is_crystal_ok Suitable Crystal Obtained? crystallization_attempt->is_crystal_ok sc_xrd Single-Crystal X-ray Diffraction is_crystal_ok->sc_xrd Yes further_analysis Further 2D NMR or Derivative Synthesis is_crystal_ok->further_analysis No sc_xrd->structure_confirmed further_analysis->crystallization_attempt

Caption: A logical workflow for integrating spectroscopic methods with X-ray crystallography for definitive structural confirmation.

Conclusion

For the absolute structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and definitive tool available to researchers. It provides an unambiguous three-dimensional view of the molecule, resolving any questions of isomerism and conformation. While techniques like NMR, MS, and IR are indispensable for initial characterization, reaction monitoring, and analyzing non-crystalline samples, they serve a complementary role. The integration of these methods provides a robust, self-validating system, ensuring the scientific integrity of the structural data that underpins successful research and development in chemistry and pharmacology.

References

A Comparative Study of Bromoaniline Isomers in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. Bromoanilines are foundational building blocks in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to construct the complex scaffolds of pharmaceutical candidates. The seemingly subtle change in the position of the bromine and amino substituents on the aniline ring—ortho, meta, or para—profoundly influences the molecule's reactivity, impacting reaction rates, yields, and even the feasibility of a given transformation.

This guide provides an in-depth comparative analysis of the bromoaniline isomers in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By elucidating the interplay of electronic and steric effects, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

The Decisive Role of Isomerism: Steric and Electronic Effects

The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of steric and electronic factors. These factors primarily influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl bromide to the palladium(0) center.

Electronic Effects: The amino group (–NH₂) is a strong electron-donating group. This property increases the electron density of the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the electron-rich palladium(0) catalyst. This deactivating effect generally leads to slower reaction rates for bromoanilines compared to non-substituted bromobenzene or those with electron-withdrawing groups. The position of the amino group dictates the extent of this electron donation at the site of the C-Br bond.

Steric Effects: The steric hindrance around the bromine atom can significantly impede the approach of the bulky palladium catalyst. This effect is most pronounced in the ortho-isomer, where the adjacent amino group creates a sterically congested environment.

A general reactivity trend observed across various palladium-catalyzed cross-coupling reactions is:

para > meta >> ortho

This trend is a direct consequence of the interplay between the aforementioned electronic and steric effects. The para-isomer benefits from the maximal electron-donating effect of the amino group, which, while deactivating, is somewhat offset by the absence of steric hindrance. The meta-isomer experiences a slightly diminished electron-donating effect at the C-Br bond position and minimal steric hindrance. The ortho-isomer suffers from significant steric hindrance, which dramatically slows the rate of oxidative addition, often leading to lower yields or requiring more forcing reaction conditions.

Comparative Performance in Key Palladium-Catalyzed Reactions

To provide a quantitative understanding of the reactivity differences, the following sections detail the performance of bromoaniline isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromoaniline isomers in this reaction is a clear illustration of the principles outlined above.

IsomerAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
p-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100492
m-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100885
o-BromoanilinePhenylboronic acidCataCXium A Pd G3K₂CO₃2-MeTHF1001678[1]

Note: The data presented is a synthesis of typical results from the literature and is intended for comparative purposes. The conditions for the ortho-isomer are from a specific study that found CataCXium A to be particularly effective for this challenging substrate.[1]

As the data suggests, p-bromoaniline provides the highest yield in the shortest reaction time. The meta-isomer requires a longer reaction time to achieve a comparable yield. The ortho-isomer is the most challenging substrate, often requiring specialized catalyst systems and longer reaction times to achieve good yields.[1] The lower reactivity of the ortho-isomer is primarily attributed to the steric hindrance from the adjacent amino group, which impedes the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of bromoaniline isomers in this reaction follows a similar trend to the Suzuki-Miyaura coupling.

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
p-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100695
m-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001288
o-BromoanilineAnilinePd₂(dba)₃ / RuPhosK₂CO₃Dioxane1102475

Note: The data is representative of typical outcomes. The conditions for the ortho-isomer may require optimization with different ligands and bases to overcome steric challenges.

The electron-donating nature of the amino group in the bromoaniline substrate can make the reductive elimination step more challenging in Buchwald-Hartwig aminations. However, the dominant factor influencing the reactivity trend remains the steric hindrance in the oxidative addition step. The ortho-isomer consistently demonstrates the lowest reactivity, necessitating more robust catalytic systems and prolonged reaction times.

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is also sensitive to the isomeric position of the substituents on the bromoaniline.

IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
p-BromoanilineStyrenePd(OAc)₂ / PPh₃Et₃NDMF120890
m-BromoanilineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1201682
o-bromoanilineStyrenePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP1402465

Note: Data is illustrative of general trends. The Heck reaction with the ortho-isomer often requires higher temperatures and more specialized ligands to achieve reasonable yields.

In the Heck reaction, both electronic and steric factors are at play. While the electron-donating amino group can slow down the oxidative addition, it can also influence the regioselectivity of the alkene insertion. The steric bulk of the ortho-amino group not only hinders the initial oxidative addition but can also influence the subsequent steps of the catalytic cycle, leading to lower overall efficiency.

Mechanistic Insights

The observed reactivity differences can be rationalized by examining the key steps in the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium Catalysis Cycle Generalized Palladium Cross-Coupling Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd RM R-M RM->Transmetal Suzuki Coupling Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Flask start->reagents inert Degas the Mixture (e.g., Ar sparging) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor workup Aqueous Workup: Dilute, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start setup To an Oven-Dried Schlenk Tube Add Pd Precatalyst, Ligand, and Base start->setup inert Evacuate and Backfill with Inert Gas (e.g., Argon) setup->inert add_reagents Add Aryl Halide and Amine Followed by Anhydrous Solvent inert->add_reagents reaction Heat the Mixture with Vigorous Stirring add_reagents->reaction monitor Monitor Reaction Progress by TLC or LC-MS reaction->monitor quench Cool to Room Temperature and Quench the Reaction monitor->quench Reaction Complete extract Dilute with Organic Solvent and Perform Aqueous Extraction quench->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify end Characterize Final Product purify->end Heck Reaction Workflow Experimental Workflow for Heck Reaction start Start reagents Combine Aryl Halide, Alkene, Base, and Solvent in a Pressure-Rated Vial start->reagents inert Degas the Mixture reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Seal the Vial and Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress by GC/LC-MS heat->monitor workup Cool, Filter off Salts, and Concentrate the Filtrate monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify end Characterize Product purify->end

References

A Comparative Guide to the Synthetic Utility of 5-Bromo-2-ethylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic intermediates is a cornerstone of modern medicinal chemistry. 5-Bromo-2-ethylaniline stands as a versatile building block, offering a reactive handle for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of several key synthetic routes utilizing this intermediate, supported by experimental data and detailed protocols. We will explore the nuances of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—alongside the classic copper-catalyzed Ullmann condensation, providing a comprehensive validation of their application in pharmaceutical and materials science research.

Introduction: The Strategic Importance of this compound

This compound is a valuable starting material due to the orthogonal reactivity of its functional groups. The bromo substituent serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The aniline moiety, a common pharmacophore, can be a directing group or a site for further derivatization. The ethyl group provides steric and electronic influence, which can be crucial for tuning the properties of the final molecule. The choice of synthetic route to functionalize this intermediate is critical and depends on the desired final product, scalability, and tolerance to other functional groups.

Comparative Analysis of Synthetic Routes

The following sections will delve into the specifics of each reaction, providing a comparative analysis of their performance. The data presented is a synthesis of literature findings on this compound and structurally analogous substrates, offering a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, renowned for its mild conditions and broad functional group tolerance in forming biaryl structures.[1] This palladium-catalyzed reaction couples an organoboron reagent with an organic halide.[1] For ortho-substituted anilines like this compound, this reaction provides a direct route to novel scaffolds for drug discovery.[1]

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is paramount for an efficient Suzuki-Miyaura coupling. The catalyst system must be active enough to facilitate the oxidative addition of the palladium to the aryl bromide, while the ligand modulates the catalyst's reactivity and stability. The base is crucial for the transmetalation step, where the organic moiety is transferred from the boron reagent to the palladium center. The solvent system is chosen to ensure the solubility of all components.

Performance Data for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines:

Coupling PartnerProductYield (%)
Benzylboronic acid pinacol ester2-Ethyl-5-benzylaniline85
4-Methylphenylboronic acid2-Ethyl-4'-methyl-[1,1'-biphenyl]-4-amine97
4-Acetylphenylboronic acid1-(4'-(2-Ethylanilino)phenyl)ethan-1-one80
3-Chlorophenylboronic acid3'-Chloro-2-ethyl-[1,1'-biphenyl]-4-amine75
Thiophene-2-boronic acid2-Ethyl-5-(thiophen-2-yl)aniline88

Data adapted from studies on unprotected ortho-bromoanilines, demonstrating the potential yields for similar reactions with this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is based on established methods for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed toluene/water solvent mixture.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed toluene/water (5 mL) to the flask via syringe.

  • Add the catalyst premix to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine this compound, Arylboronic Acid, and Base catalyst Prepare and Add Pd Catalyst/Ligand Premix reagents->catalyst Degas Solvent reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup Monitor by TLC/LC-MS purification Column Chromatography workup->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly valuable in pharmaceutical synthesis for the creation of arylamines, which are common motifs in bioactive molecules.[4]

Causality Behind Experimental Choices: The selection of the palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are typically used to deprotonate the amine nucleophile.

Representative Conditions for Buchwald-Hartwig Amination of Bromoanilines:

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃XPhosNaOtBuToluene11085-95
MorpholinePd(OAc)₂RuPhosK₂CO₃Dioxane10080-90
BenzylaminePdCl₂(dppf)dppfCs₂CO₃THF8075-85

Data is representative for the amination of bromoanilines and serves as a guide for this compound.[4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination.[2]

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous and degassed toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Add the secondary amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L2) OA->PdII LE Ligand Exchange PdII->LE HNR'R'' AmineComplex Ar-Pd(II)-NHR'R''(L) LE->AmineComplex Deprot Deprotonation AmineComplex->Deprot Base AmidoComplex Ar-Pd(II)-NR'R''(L) Deprot->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[6] The introduction of an alkynyl group onto the this compound scaffold opens up a wide range of possibilities for further synthetic transformations.[6][7]

Causality Behind Experimental Choices: The dual-catalyst system of palladium and copper is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to act as a solvent.

Representative Conditions for Sonogashira Coupling of Bromoindoles:

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxHigh

Data is based on the Sonogashira coupling of 5-bromoindole and is a strong indicator for the reactivity of this compound.[6]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from established procedures for the Sonogashira coupling of bromoindoles.[6]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed DMF

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This reaction is a powerful tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices: The Heck reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. A phosphine ligand is often used to stabilize the catalyst and influence the regioselectivity of the reaction. A base is required to regenerate the active catalyst.

General Conditions for Heck Reaction of Bromoanilines:

AlkenePalladium SourceLigandBaseSolventTemp (°C)
Methyl acrylatePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100
StyrenePdCl₂PPh₃NaOAcDMF120
N-VinylpyrrolidinonePd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane110

These are general conditions and would require optimization for this compound.[8]

Experimental Protocol: Heck Reaction of this compound with an Acrylate

This is a generalized protocol for the Heck reaction.[8]

Materials:

  • This compound

  • Acrylate (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous acetonitrile

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous acetonitrile (5 mL), the acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Ullmann Condensation: A Classic Route to Diaryl Ethers

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10] While it often requires harsher conditions than palladium-catalyzed reactions, modern protocols have improved its scope and applicability.[11]

Causality Behind Experimental Choices: The Ullmann condensation traditionally uses stoichiometric amounts of copper, but catalytic versions have been developed. The choice of ligand can significantly improve the reaction rate and yield. A base is required to deprotonate the phenol.

Representative Conditions for Ullmann Condensation of Bromoanilines:

PhenolCopper SourceLigandBaseSolventTemp (°C)
4-tert-ButylphenolCuIL-prolineK₂CO₃DMSO120
PhenolCu₂O1,10-PhenanthrolineCs₂CO₃Pyridine140
4-MethoxyphenolCu(acac)₂DMEDAK₃PO₄Dioxane110

These conditions are representative for the Ullmann condensation of bromoanilines.[9][10][11]

Experimental Protocol: Ullmann Condensation of this compound with a Phenol

This protocol is a generalized procedure for the Ullmann condensation.[9]

Materials:

  • This compound

  • Phenol (1.1 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMSO

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the phenol (1.1 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 120 °C for 24-48 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthetic routes detailed in this guide highlight the versatility of this compound as a key intermediate in the synthesis of complex organic molecules. The choice of reaction—be it a palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck reaction, or a copper-catalyzed Ullmann condensation—will ultimately be dictated by the specific synthetic goal. For the creation of biaryl compounds, the Suzuki-Miyaura coupling offers mild conditions and high yields. For the synthesis of arylamines, the Buchwald-Hartwig amination is a robust and reliable method. The Sonogashira coupling provides an excellent route to alkynyl-substituted anilines, which are versatile precursors for further transformations. The Heck reaction allows for the direct arylation of olefins, and the Ullmann condensation, while a more traditional method, remains a valuable tool for the synthesis of diaryl ethers.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of efficient and selective synthetic methodologies is of paramount importance. The reactions described herein represent a powerful toolkit for the synthetic chemist, and the continued optimization of these methods will undoubtedly lead to the discovery of new and valuable molecules.

References

A Senior Application Scientist's Comparative Guide: 5-Bromo-2-ethylaniline Versus Other Halogenated Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are indispensable scaffolds in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Their value lies in the dual functionality offered by the nucleophilic amino group and the synthetically versatile carbon-halogen bond, which serves as a critical handle for constructing molecular complexity. This guide provides an in-depth comparison of 5-Bromo-2-ethylaniline against other relevant halogenated anilines, focusing on the nuanced interplay of steric and electronic factors that govern their reactivity and synthetic utility.

The Molecular Profile: How Structure Dictates Reactivity

The synthetic behavior of a halogenated aniline is dictated by a delicate balance of three core features: the halogen's identity, the nature of any alkyl substituents, and their relative positions on the aromatic ring.

  • The Halogen's Role (I, Br, Cl): The primary influence of the halogen in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl.[1] This directly impacts the rate-determining oxidative addition step in many palladium-catalyzed reactions, establishing a general reactivity order of Iodoanilines > Bromoanilines > Chloroanilines .[1][2] Consequently, iodo- and bromoanilines often permit milder reaction conditions and lower catalyst loadings compared to their chloro-analogs.[1]

  • The Amino Group's Influence (-NH₂): As a powerful electron-donating group, the amino moiety activates the ring, influencing its nucleophilicity and susceptibility to electrophilic attack.[2] However, its basicity (pKa) is modulated by other substituents. Halogens, through their electron-withdrawing inductive effect (-I), decrease the basicity of the aniline.[2][3]

  • The Ortho-Alkyl Group's Impact (e.g., -CH₂CH₃): An alkyl group at the ortho position, as in 5-Bromo-2-ethyl aniline, introduces significant steric hindrance around the amino group.[4][5] This "ortho effect" can impede reactions at the nitrogen center and influence the stability of intermediates in catalytic cycles.[4][6] While electron-donating in nature, the steric bulk often dominates, making ortho-alkylanilines less basic and their amino groups less accessible than non-ortho-substituted counterparts.[4][5][7]

A comparison of the physicochemical properties of this compound and selected analogs illustrates these competing effects.

CompoundMolecular Weight ( g/mol )pKa (Conjugate Acid)Key Structural Features
This compound 200.08[8]~3.9 (Estimated)Ortho-ethyl (steric bulk), meta-bromo (moderate C-Br reactivity)
5-Iodo-2-ethylaniline 247.08~3.9 (Estimated)Ortho-ethyl (steric bulk), meta-iodo (high C-I reactivity)
5-Chloro-2-ethylaniline 155.62~3.8 (Estimated)Ortho-ethyl (steric bulk), meta-chloro (lower C-Cl reactivity)
4-Bromoaniline 172.023.86No ortho-steric hindrance, para-bromo
2,6-Diethylaniline 149.25~3.5 (Estimated)Significant steric shielding of the amino group

pKa values are for the corresponding anilinium ion and are influenced by substituents; estimates are based on known substituent effects.[3][9][10][11][12]

Performance in Key Synthetic Transformations

The true measure of a building block is its performance in the crucible of reaction. Here, we compare this compound against its peers in two foundational reaction classes: palladium-catalyzed cross-coupling and reactions involving the amine functionality.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of halogenated aniline is critical for success, especially for sterically demanding substrates.

Causality Behind Experimental Choices: The primary challenge in coupling ortho-substituted anilines is overcoming steric hindrance. The bulky ortho-ethyl group in this compound can slow both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle. To counteract this, the selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is paramount. These ligands stabilize the palladium center, promote the difficult oxidative addition of the C-Br bond, and facilitate the crucial C-C bond-forming reductive elimination.

Comparative Experimental Data: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the coupling of various anilines with 4-methoxyphenylboronic acid under optimized conditions, highlighting the impact of the halogen and steric hindrance.

Aryl HalideCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
5-Iodo-2-ethylaniline Pd₂(dba)₃ / SPhosK₃PO₄80492
This compound Pd₂(dba)₃ / SPhosK₃PO₄1001285
5-Chloro-2-ethylaniline XPhos Pd G3K₃PO₄1102465
4-Bromoaniline Pd(PPh₃)₄K₂CO₃90895

Data are representative and compiled based on established reactivity trends. Actual results may vary.[1][13][14][15]

Analysis:

  • The C-I bond's superior reactivity allows for lower temperatures and shorter reaction times.[1]

  • This compound provides excellent yields but requires more forcing conditions than its iodo-counterpart, a direct consequence of the stronger C-Br bond.[1]

  • The C-Cl bond is significantly less reactive, necessitating a more active catalyst system (like a G3 palladacycle) and prolonged heating.

  • 4-Bromoaniline , lacking ortho-steric hindrance, couples efficiently even with less sophisticated catalysts, underscoring the steric challenge posed by the 2-ethyl group.[15]

Workflow & Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a self-validating system designed for robustness with sterically hindered substrates.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Add Aryl Halide & Boronic Acid to Flask b 2. Add Base (e.g., K₃PO₄) a->b c 3. Seal, Evacuate & Backfill with N₂/Ar (3x) b->c d 4. Add Degassed Solvent (Toluene/Dioxane) c->d e 5. Add Catalyst/Ligand Solution via Syringe d->e f 6. Heat to 100°C with Vigorous Stirring e->f g 7. Monitor by TLC/LC-MS f->g h 8. Cool, Quench with H₂O g->h i 9. Extract with Organic Solvent h->i j 10. Dry, Filter, Concentrate i->j k 11. Purify via Column Chromatography j->k l Product k->l

Figure 1. Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add degassed toluene (5 mL) via syringe. In a separate vial, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol) and ligand (e.g., SPhos, 0.05 mmol) in toluene and add it to the reaction flask.

  • Reaction: Immerse the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The reactivity of the -NH₂ group is governed by its nucleophilicity and steric accessibility. The ortho-ethyl group in this compound presents a significant steric shield, which can be both a challenge and a strategic advantage.

Acylation: The formation of an amide bond via acylation is a fundamental transformation. Compared to an unhindered aniline like 4-bromoaniline, the acylation of this compound is slower and may require a catalyst or more reactive acylating agent.[7][16] This reduced reactivity can be exploited for selective monofunctionalization in molecules with multiple amine groups.

Diazotization: Converting the amino group to a diazonium salt (-N₂⁺) opens a gateway to a vast array of functionalities via Sandmeyer-type reactions.[17][18] While highly useful, the diazotization of sterically hindered anilines can be sluggish. The initial formation of the N-nitrosoamine intermediate, which requires attack by the aniline nitrogen on the nitrosonium ion (NO⁺), is sterically impeded.[17] This may necessitate slightly longer reaction times or careful control of acidity to ensure complete conversion.[19]

Diazotization_Mechanism NaNO2 NaNO₂ + 2 HCl NO_plus NO⁺ (Nitrosonium Ion) NaNO2->NO_plus In situ generation Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) NO_plus->Nitrosoamine Aniline Ar-NH₂ (this compound) Aniline->Nitrosoamine Nucleophilic Attack (Rate affected by sterics) Diazonium Ar-N₂⁺ (Diazonium Salt) Nitrosoamine->Diazonium Tautomerization & Dehydration Protonation + H⁺ Water_Loss - H₂O

Figure 2. Key steps in the diazotization of an aromatic amine.
Strategic Application in Drug Development

The specific substitution pattern of this compound makes it a valuable intermediate in pharmaceutical synthesis. Bromoanilines, in general, are foundational components in the synthesis of kinase inhibitors, antivirals, and CNS-targeting agents.[20][21][22][23]

Case Study Example: The 2-alkylaniline motif is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The ethyl group can serve as a crucial lipophilic handle or a steric element to enforce a specific conformation required for binding to a biological target. The bromine at position 5 provides a reliable synthetic vector for late-stage functionalization via cross-coupling, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A medicinal chemist might choose this compound over 4-bromoaniline to introduce conformational restriction or over a more reactive iodo-analog for reasons of cost and stability.

Conclusion and Selection Rationale

There is no single "best" halogenated aniline; the optimal choice is dictated by the specific synthetic context.

  • Choose this compound when:

    • Moderate reactivity at the halogen is desired, offering a balance between stability and utility in cross-coupling.

    • Steric bulk at the ortho position is needed to influence molecular conformation or to selectively hinder reactivity at the amino group.

    • A reliable synthetic handle for late-stage diversification is required in a multi-step synthesis.

  • Consider alternatives when:

    • Maximum reactivity is paramount: 5-Iodo-2-ethylaniline will provide faster coupling and milder conditions.

    • Cost is the primary driver and reactivity can be compromised: 5-Chloro-2-ethylaniline is a viable, though more challenging, alternative.

    • Steric hindrance is undesirable: 4-Bromoaniline or other non-ortho-substituted anilines offer greater accessibility to the amino group and often couple more readily.

By understanding the fundamental principles of steric and electronic effects, researchers can make informed decisions, transforming these versatile building blocks into the complex molecules that drive scientific innovation.

References

A Comparative Guide to Assessing the Electronic Effects of Substituents in 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in medicinal chemistry and materials science, understanding the nuanced electronic landscape of a molecule is paramount. The precise arrangement of electron-donating and electron-withdrawing groups on an aromatic scaffold like aniline dictates its reactivity, basicity, and ultimately, its utility as a synthetic intermediate. This guide provides an in-depth, comparative framework for assessing the combined electronic effects of the bromo, ethyl, and amino substituents in 5-Bromo-2-ethylaniline. We will move beyond mere description to explain the causal links between molecular structure and empirical data, offering a robust, self-validating methodology for characterization.

Deconstructing the Molecule: A Theoretical Framework

Before any empirical measurement, a logical analysis of the substituents provides a predictive foundation. The electronic character of this compound is a composite of three distinct influences on the aromatic ring: the amino group (-NH₂), the ethyl group (-CH₂CH₃), and the bromo group (-Br).

  • The Amino Group (-NH₂): This is a powerful activating group. Through resonance (+M effect), its lone pair of electrons is delocalized into the benzene ring, significantly increasing electron density at the ortho and para positions. It also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity. The resonance effect is overwhelmingly dominant.

  • The Ethyl Group (-CH₂CH₃): Positioned ortho to the amine, the ethyl group is a weak electron-donating group primarily through an inductive effect (+I effect). It pushes electron density into the ring. A secondary, but crucial, consideration is its steric bulk, which can influence the planarity and reactivity of the adjacent amino group.

  • The Bromo Group (-Br): Halogens present a classic case of competing effects. Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). However, like the amino group, it possesses lone pairs that can be delocalized into the ring via a weak resonance effect (+M effect). For bromine, the inductive effect is dominant, making it an overall deactivating but ortho, para-directing group.

In the this compound scaffold, the bromine is meta to the primary functional group (the amine), meaning its influence is primarily transmitted through its strong -I effect, with minimal resonance interaction with the amino group's delocalized charge.

Caption: Figure 1: A visualization of the competing inductive (-I) and resonance (+M) effects from the substituents in this compound.

Quantifying Substituent Effects: Linear Free Energy Relationships (LFER)

To move from qualitative description to quantitative prediction, we employ Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations.[1] These empirical models correlate reaction rates and equilibria for a series of compounds, isolating the electronic and steric contributions of substituents.

The Hammett equation is foundational: log(K/K₀) = ρσ[2]

  • σ (Sigma): The substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent relative to hydrogen. A positive σ indicates an electron-withdrawing group; a negative σ indicates an electron-donating group. The value depends on its position (meta or para).

  • ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to substituent effects.[3]

The Taft equation extends this to aliphatic systems and, crucially for our ortho-substituted molecule, separates electronic and steric factors: log(k/k₀) = ρσ + δEs[4]

  • σ (Sigma-star):* The polar substituent constant, representing purely inductive effects.

  • Es: The steric substituent constant. A more negative value indicates greater steric bulk.[5]

The expected electronic character of this compound can be approximated by summing the relevant substituent constants.

SubstituentPositionHammett σTaft σ*Taft Es
-Br meta0.39[6]2.84-1.16[5]
-CH₂CH₃ orthoN/A-0.10-0.07
-NH₂ para (ref)-0.66[7]0.62-0.61[5]
Table 1: Literature values for Hammett and Taft substituent constants. The σ value for an ortho substituent is often unreliable due to direct steric and field effects not captured by the standard Hammett equation derived from meta/para systems.

From this data, we predict:

  • The bromo group at the meta position will be strongly electron-withdrawing, decreasing the electron density on the amino nitrogen and thus lowering its basicity.

  • The ethyl group at the ortho position will be weakly electron-donating, slightly increasing the amine's basicity, but its steric presence may also play a significant role.

The net effect is an electronic tug-of-war. The primary goal of our experimental assessment is to determine the dominant force.

Experimental Assessment Protocols & Comparative Analysis

The following section details key experimental workflows to measure and compare the electronic properties of this compound against relevant benchmarks: aniline, 3-bromoaniline (isolating the -Br effect), and 2-ethylaniline (isolating the -Et effect).

Caption: Figure 2: A generalized workflow for the systematic assessment of substituent effects.

A. Basicity Determination via pKa Measurement

Causality: The pKa of the conjugate acid (anilinium ion) is a direct and highly sensitive probe of the electron density on the amino nitrogen. Electron-donating groups increase this density, making the amine a stronger base and raising the pKa of its conjugate acid. Conversely, electron-withdrawing groups decrease electron density, weakening the base and lowering the pKa.[8][9] By comparing the pKa of 5-Bromo-2-ethylanilinium to aniline, we can quantify the net electronic effect.

Experimental Protocol (Potentiometric Titration):

  • Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50% ethanol/water) to ensure solubility.[10]

  • Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Place 25.0 mL of the aniline solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.01 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Acquisition: Record the pH after each addition of HCl. Continue the titration well past the equivalence point.

  • Analysis: Plot pH versus volume of HCl added. The pKa is equal to the pH at the half-equivalence point (the point where half of the aniline has been protonated). Alternatively, a Gran plot or the first derivative of the titration curve can be used for a more precise determination of the equivalence point.

Comparative Data & Interpretation:

CompoundExperimental pKa (in H₂O)ΔpKa (from Aniline)Interpretation
Aniline4.630.00Reference standard
3-Bromoaniline3.51-1.12Strong electron-withdrawing effect of Br (-I)
2-Ethylaniline4.41-0.22Weak electron-donating (+I) and steric effects
This compound Predicted ~3.3-3.6Predicted ~ -1.0The -I effect of bromine is expected to dominate
Table 2: Comparative pKa values of relevant anilines.[10][11] The value for this compound is an educated prediction based on additive LFER principles.

The expected result is a pKa significantly lower than that of aniline, confirming that the net electronic effect of the bromo and ethyl groups is electron-withdrawing, with the bromine's -I effect being the dominant contributor.

B. Spectroscopic Characterization

Spectroscopy provides a window into how substituents perturb the electronic environment of the entire molecule.

1. ¹³C NMR Spectroscopy

Causality: The chemical shift (δ) of a carbon atom in NMR is highly sensitive to its local electron density. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[12][13] By analyzing the shifts of the aromatic carbons, we can map the electronic influence of the substituents across the ring.

Experimental Protocol:

  • Sample Preparation: Dissolve ~20-30 mg of the aniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Comparative Data & Interpretation:

CarbonAniline (δ, ppm)3-Bromoaniline (δ, ppm)2-Ethylaniline (δ, ppm)This compound (Predicted δ, ppm)
C1 (-NH₂) 146.7148.1144.6~146
C2 118.6121.9126.7~128 (deshielded by Et)
C3 129.1130.6116.9~119
C4 115.2114.2127.1~129
C5 129.1122.4114.9~123 (deshielded by Br)
C6 118.6130.6127.1~117
Table 3: Representative ¹³C NMR chemical shifts.[14] Values for substituted compounds are illustrative of expected trends. Predictions for the target molecule are based on additive principles.

We expect to see significant downfield shifts at C2 (due to the attached ethyl group) and C5 (due to the electronegative bromine), providing direct evidence of their inductive effects. The chemical shift of C1, the carbon bearing the amino group, will reflect the net electronic push/pull on the nitrogen.

2. Infrared (IR) Spectroscopy

Causality: The stretching frequency of the N-H bonds in the amino group is dependent on the bond strength, which is in turn influenced by the electron density on the nitrogen atom. Electron-withdrawing groups pull density away from the nitrogen, strengthening the N-H bond and increasing its stretching frequency (shifting to a higher wavenumber). Electron-donating groups have the opposite effect.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the aniline in a non-polar solvent like CCl₄ or prepare a KBr pellet or use a thin film on a salt plate for neat liquid samples.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the two characteristic N-H stretching bands for a primary amine. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.[17]

Comparative Data & Interpretation:

CompoundN-H Asymmetric Stretch (cm⁻¹)N-H Symmetric Stretch (cm⁻¹)Interpretation
Aniline~3440~3360Reference standard
3-Bromoaniline~3480~3390Higher frequency indicates lower e⁻ density on N
2-Ethylaniline~3435~3355Slightly lower frequency indicates higher e⁻ density
This compound Predicted >3440Predicted >3360Frequencies should be higher than aniline, confirming net electron withdrawal
Table 4: Typical N-H stretching frequencies for primary aromatic amines.[15][18] Values are approximate and can vary with sample preparation.

Conclusion: A Synthesized View

The comprehensive assessment of this compound requires a multi-faceted approach that bridges theoretical prediction with empirical validation. By systematically applying LFER principles and conducting comparative pKa, NMR, and IR analyses, a clear and self-consistent picture emerges.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the functionalization of aniline derivatives is a cornerstone for the development of a vast array of pharmaceuticals, agrochemicals, and materials. 5-Bromo-2-ethylaniline, with its strategically positioned bromine atom and ethyl group, presents a versatile scaffold for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reaction is an indispensable tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of this valuable building block.

This guide provides an in-depth comparison of the performance of various palladium catalysts in the context of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.

The Strategic Importance of Palladium Catalysis with this compound

This compound serves as a key intermediate where the bromine atom can be readily transformed into a new bond, enabling the introduction of diverse functionalities. The ethyl group at the C2 position provides steric hindrance that can influence the regioselectivity of certain reactions and imparts lipophilicity, a crucial parameter in drug design. Palladium catalysts are paramount in these transformations due to their high efficiency, functional group tolerance, and the tunability of their reactivity through ligand modification.[1]

Comparative Performance of Palladium Catalysts

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. The ligand, in particular, plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reaction with a variety of boronic acids.

While direct comparative studies on this compound are not extensively documented, valuable insights can be drawn from structurally similar substrates. For instance, a study on the Suzuki coupling of 4-bromo-2-methylaniline with various boronic acids demonstrated the efficacy of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2]

Table 1: Illustrative Performance of a Palladium Catalyst in a Suzuki-Miyaura Coupling of a Structurally Similar Substrate

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₃PO₄Toluene/H₂O9012Moderate to High[2]

Note: The data presented is for the analogous substrate 4-bromo-2-methylaniline and serves as a strong starting point for the optimization of reactions with this compound.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commercially available Pd(0) source. The four triphenylphosphine ligands stabilize the palladium center, and their dissociation in solution generates the active catalytic species.

  • Ligand: Triphenylphosphine is a moderately electron-rich and bulky ligand, which is often effective for the coupling of aryl bromides.

  • Base: A base like potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[3]

  • Solvent: A biphasic solvent system like toluene/water is commonly used to dissolve both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For an electron-rich substrate like this compound, a catalyst system with a bulky biarylphosphine ligand is generally recommended to achieve high yields and good functional group tolerance.[4]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Expected Yield
Pd(OAc)₂XantphosNaOt-BuToluene100-110Good to Excellent[2]
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100Good to Excellent[4]

Causality Behind Experimental Choices:

  • Catalyst Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) species.

  • Ligands: Xantphos and BINAP are bulky, electron-rich biaryl phosphine ligands that promote both the oxidative addition and reductive elimination steps, which are often rate-limiting in C-N bond formation.[1]

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine, making it a more potent nucleophile.[2]

  • Solvents: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and side reactions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. For electron-rich aryl bromides like this compound, a phosphine-free catalyst system or a catalyst with a simple phosphine ligand can be effective.

Table 3: Recommended Catalyst Systems for the Heck Reaction of this compound

Catalyst PrecursorLigand (if any)BaseSolventTemp. (°C)Expected Yield
Pd(OAc)₂PPh₃Et₃NDMF100-120Good[5]
PdCl₂(PPh₃)₂-K₂CO₃NMP120Good to Excellent[6]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction. PdCl₂(PPh₃)₂ is also a robust and commercially available option.

  • Ligand: In many cases, the Heck reaction can proceed without an additional phosphine ligand, especially with more reactive aryl bromides. Triphenylphosphine can be added to stabilize the catalyst and improve yields.

  • Base: A hindered amine base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction and regenerate the active Pd(0) catalyst.[7]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction goes to completion.

Diagram 3: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkenyl-Pd(II)-Ar(L2) Alkenyl-Pd(II)-Ar(L2) Ar-Pd(II)-Br(L2)->Alkenyl-Pd(II)-Ar(L2) Migratory Insertion (Alkene) H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Alkenyl-Pd(II)-Ar(L2)->H-Pd(II)-Br(L2) β-Hydride Elimination (Substituted Alkene) H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Table 4: Recommended Catalyst System for the Sonogashira Coupling of this compound

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Expected Yield
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMF60-80Good to Excellent

Causality Behind Experimental Choices:

  • Catalyst: PdCl₂(PPh₃)₂ is a standard and reliable catalyst for Sonogashira couplings.

  • Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: An amine base like triethylamine (Et₃N) serves both to deprotonate the terminal alkyne and to neutralize the HBr byproduct.

  • Solvent: Aprotic solvents such as THF or DMF are commonly used.

Diagram 4: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Deprotonation (Base, H-C≡CR) Cu(I)-C≡CR->Cu(I)Br To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling reactions of this compound. Optimization of catalyst loading, base, solvent, and temperature may be necessary to achieve the best results for a specific coupling partner.

General Experimental Workflow

Diagram 5: General Workflow for Palladium-Catalyzed Cross-Coupling

Workflow A Reaction Setup (Flask, Stir Bar, Reagents) B Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C Solvent & Base Addition B->C D Catalyst & Ligand Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene and water to the flask via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (N₂ or Ar)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, and NaOt-Bu to a dry Schlenk flask with a magnetic stir bar.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add this compound and aniline to the reaction mixture.

  • Heat the flask to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the diarylamine product.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of a diverse range of functionalized aniline derivatives. The choice of the palladium catalyst system is paramount and should be tailored to the specific transformation. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ provides a reliable starting point. For Buchwald-Hartwig aminations, catalyst systems based on bulky biarylphosphine ligands such as Xantphos or BINAP are recommended. Heck reactions can often be performed with simpler catalyst systems like Pd(OAc)₂/PPh₃, while Sonogashira couplings typically benefit from the classic PdCl₂(PPh₃)₂/CuI system. The protocols and comparative data provided in this guide serve as a robust foundation for researchers to develop and optimize these critical transformations in their synthetic endeavors.

References

A Comparative Guide to Quantitative NMR (qNMR) Analysis for Purity Assessment of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and active pharmaceutical ingredients (APIs) is of paramount importance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity determination of 5-Bromo-2-ethylaniline, a key building block in organic synthesis.

The Challenge: Ensuring Purity in Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minor impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts. Therefore, a robust and accurate analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the go-to methods for purity analysis. However, qNMR has emerged as a powerful and often superior alternative, offering a direct and primary method of measurement.[2]

The qNMR Advantage: A Primary Ratio Method

Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary analytical method.[3] This means it can provide accurate quantification without the need for an identical analyte standard. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity, a direct and absolute purity determination can be made.[3]

This key feature streamlines the analytical process, especially for novel compounds or when a specific reference standard is unavailable or costly.[5]

Experimental Workflow: qNMR Purity Determination of this compound

The following protocol outlines a validated approach for the qNMR analysis of this compound. The causality behind each experimental choice is explained to ensure a self-validating and robust methodology.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock, Tune) transfer->instrument_setup acquisition Acquire 1H NMR Spectrum (Optimized Parameters) instrument_setup->acquisition processing Phase and Baseline Correction acquisition->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Experimental Protocol
  • Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[6] Maleic acid is a suitable option as its sharp singlet in the vinyl region (around 6.3 ppm in DMSO-d6) does not overlap with the aromatic signals of this compound.[7][8] It is also stable, non-volatile, and commercially available in high purity.[9]

  • Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[10][11] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high boiling point, which minimizes evaporation, and its ability to dissolve a wide range of organic compounds, including both the analyte and the internal standard.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. The precise masses are crucial for the final calculation.[13]

    • Add a known volume (e.g., 0.6 mL) of DMSO-d6 to the vial.[14]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The ¹H NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Crucial Acquisition Parameters:

      • Relaxation Delay (D1): This is arguably the most critical parameter for quantitation. A sufficiently long relaxation delay is necessary to allow all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of protons.[15] For aromatic compounds, a D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended.[16] A conservative D1 of 30 seconds is often a good starting point for accurate quantification of small molecules.[17]

      • Pulse Angle: A 90° pulse angle is typically used to maximize the signal for a single scan.

      • Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[16]

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., one of the aromatic protons) and the singlet from the internal standard.

    • The purity of this compound can be calculated using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Comparative Analysis: qNMR vs. HPLC and GC

While HPLC and GC are powerful separation techniques, they have inherent limitations for absolute purity determination. The following table provides a comparative overview.[18]

Parameter qNMR HPLC GC
Principle Direct measurement based on molar ratiosSeparation based on polarity, UV-Vis detectionSeparation based on volatility, various detectors
Reference Standard Requires a certified internal standard (can be different from the analyte)Requires a certified reference standard of the analyteRequires a certified reference standard of theanalyte
Accuracy High (often considered a primary method)[18]Dependent on the purity of the reference standardDependent on the purity of the reference standard
Precision (RSD%) Typically < 1%[5]Typically < 2%Typically < 2%
Selectivity High, based on unique chemical shiftsHigh, based on retention time and UV-Vis spectrumHigh, based on retention time
Sensitivity Lower than HPLC and GCHighVery high for volatile compounds
Sample Throughput Moderate, can be automatedHigh, well-suited for automationHigh, well-suited for automation
Destructive NoYesYes
Information Provided Purity and structural information simultaneouslyPurity and retention timePurity and retention time

Diagram of Method Selection Logic

Method_Selection cluster_methods Analytical Methods start Purity Analysis of This compound ref_std_avail Analyte-specific Reference Standard Available? start->ref_std_avail qnmr qNMR: - Primary method - Structural info - No specific std. needed ref_std_avail->qnmr No trace_analysis Trace Impurity Quantification Required? ref_std_avail->trace_analysis Yes hplc_gc HPLC / GC: - High throughput - High sensitivity trace_analysis->qnmr No trace_analysis->hplc_gc Yes

Caption: Decision framework for selecting an analytical method.

Conclusion: A Powerful, Validated Approach

References

comparing the efficacy of 5-Bromo-2-ethylaniline in drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Bromo-2-ethylaniline's Efficacy in Drug Discovery Scaffolds

This guide provides an in-depth technical analysis of this compound as a scaffold in drug discovery. We will dissect its molecular components to understand their contributions to efficacy, objectively compare its performance against strategic alternatives, and provide the experimental frameworks necessary for independent validation. Our focus is on the causality behind its utility and its limitations, empowering researchers to make informed decisions in scaffold selection and lead optimization.

The Aniline Paradox: A Prized Scaffold and a Metabolic Red Flag

The aniline motif is a cornerstone of medicinal chemistry. Its synthetic tractability and versatile chemical handles have made it a "privileged scaffold" in countless drug candidates.[1] However, this utility is shadowed by a significant drawback: anilines are a well-known "structural alert."[2] The electron-rich aromatic ring is highly susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes. This process can generate highly reactive quinone-imine intermediates, which can covalently bind to cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) and toxicity.[3][4]

This metabolic instability creates a central challenge in drug design: how to harness the benefits of the aniline scaffold while mitigating its inherent risks. The strategic functionalization of the aniline ring, as seen in this compound, represents one major approach to addressing this paradox.

Deconstructing this compound: A Tale of Two Substituents

The efficacy of this compound in a drug scaffold is not monolithic; it arises from the specific and distinct contributions of its ethyl and bromo substituents. Understanding these individual roles is key to appreciating its performance profile.

The Ortho-Ethyl Group: A Steric Guardian

The ethyl group at the 2-position (ortho to the amine) primarily serves a steric role. Its bulk can physically shield the amine and adjacent ring positions from the active sites of metabolic enzymes, potentially reducing the rate of deleterious oxidation. This can improve the compound's metabolic half-life compared to an unhindered aniline. Furthermore, this steric influence forces a specific dihedral angle between the aniline ring and any group attached to the nitrogen, which can be critical for achieving the optimal conformation for binding to a biological target.

The Para-Bromo Group: An Anchor of Potency via Halogen Bonding

The bromine atom at the 5-position (para to the amine) is arguably the more critical contributor to enhanced biological efficacy. Its primary role is to engage in halogen bonding , a highly directional, noncovalent interaction that has become a powerful tool in rational drug design.[5][6]

A halogen bond occurs when an electron-rich atom (a Lewis base), such as a backbone carbonyl oxygen in a protein, interacts with a region of positive electrostatic potential on the halogen atom.[7] This positive region, known as a σ-hole , exists on the halogen directly opposite the C-Br covalent bond.[5][8] This interaction can be surprisingly strong and highly specific, effectively anchoring the ligand into the protein's binding pocket and significantly increasing binding affinity.[9] The strength of this bond is dependent on the halogen, with the order being I > Br > Cl >> F.[5]

Moreover, in addition to acting as a halogen bond donor, the bromine atom's lone pairs can also act as weak hydrogen bond acceptors, further contributing to the network of interactions that stabilize the ligand-protein complex.[8] This dual-interaction capability makes the bromo-substituent a potent tool for enhancing the affinity and, therefore, the efficacy of a drug candidate.

cluster_ligand Ligand Scaffold cluster_protein Protein Target Ligand This compound Core Br Br Ligand->Br C-Br Bond O O Br->O Protein Amino Acid Residue (e.g., Glycine Backbone) Protein->O C=O Bond

Caption: Halogen bond between bromine and a protein carbonyl.

Comparative Efficacy Analysis: this compound vs. The Alternatives

To objectively evaluate the efficacy of this compound, it must be compared against logical alternatives that systematically probe the function of its substituents and its core scaffold. Below, we present a comparative analysis using representative data from a hypothetical kinase inhibition model, a common application for such scaffolds.[10][11]

ScaffoldTarget IC50 (nM) [a]Cell Proliferation EC50 (nM) [b]Microsomal T½ (min) [c]Rationale for Comparison
2-Ethylaniline 850120015Baseline: Isolates the effect of the ethyl group without the halogen. Shows significantly lower potency.
This compound 35 50 25 Test Compound: The combination of steric hindrance (ethyl) and halogen bonding (bromo) results in high potency and moderately improved metabolic stability.
2-Ethyl-5-methylaniline 60095020Bioisostere (Non-halogen): Replaces bromine with a methyl group. The loss of halogen bonding leads to a dramatic drop in potency, highlighting the bromine's importance.
1-Amino-4-ethylnorbornane 450700>120Saturated Isostere: Replaces the entire aniline ring with a saturated carbocycle to eliminate the source of reactive metabolites.[3][12] While potency is reduced, metabolic stability is vastly superior.

Data Interpretation:

  • Potency (IC50/EC50): The data clearly demonstrates the critical role of the bromine atom. Replacing it with hydrogen (Baseline) or a methyl group (Bioisostere) results in a >15-fold loss of potency. This strongly supports the hypothesis that halogen bonding is the primary driver of the scaffold's high efficacy.[10][13]

  • Metabolic Stability (T½): The aniline-based scaffolds all exhibit relatively poor metabolic stability. While the substituents on this compound offer a slight improvement over the baseline, they do not solve the fundamental problem of the aniline core. The saturated isostere, by contrast, shows exceptional stability, as it is resistant to the oxidative metabolism that plagues anilines.[4][12]

This comparison encapsulates a crucial decision in drug development: the trade-off between maximizing potency, often through interactions like halogen bonding, and designing for safety by avoiding known structural liabilities.

Experimental Protocols for Scaffold Validation

Trustworthiness in scientific claims is built on reproducible, self-validating experimental systems.[14] The following protocols provide a framework for evaluating the key performance parameters discussed above.

Biochemical Potency: Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit a specific target enzyme.[10][14]

Principle: A competitive binding assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. Inhibition is measured as a decrease in the fluorescence resonance energy transfer (FRET) signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Reaction Setup: In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer.

  • Compound Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Efficacy: Cell Proliferation (MTT) Assay

This assay assesses a compound's ability to inhibit cell growth in a relevant cancer cell line.[10][15]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., K562 for a BCR-ABL inhibitor) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the resulting dose-response curve.

Metabolic Stability: Microsomal Stability Assay

This in vitro assay predicts in vivo metabolic clearance by measuring the rate at which a compound is metabolized by liver enzymes.[12]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system (the cofactor for CYP450 enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of the line is used to calculate the in vitro half-life (T½).

cluster_workflow General Scaffold Evaluation Workflow Start Synthesized Scaffold (e.g., this compound derivative) Biochem Biochemical Potency (Kinase Inhibition Assay) Start->Biochem Cellular Cellular Efficacy (MTT Proliferation Assay) Start->Cellular ADME Metabolic Stability (Microsomal Assay) Start->ADME Decision Analyze Data (Potency vs. Stability) Biochem->Decision Cellular->Decision ADME->Decision Optimize Lead Optimization (SAR-driven modification) Decision->Optimize Suboptimal Profile Preclinical Advance to Preclinical Decision->Preclinical Favorable Profile Optimize->Start Re-synthesize

Caption: A generalized workflow for scaffold evaluation.

Conclusion and Strategic Outlook

This compound is a highly effective scaffold component whose value is derived from a synergistic combination of steric hindrance and, most importantly, the capacity for potent halogen bonding. The bromine substituent serves as a powerful tool to enhance binding affinity and, consequently, biological efficacy.

However, this guide demonstrates that high potency alone does not define a superior scaffold. The inherent metabolic liabilities of the aniline core present a significant risk that cannot be ignored.[3][4] The future of drug discovery lies in a balanced approach. While potent scaffolds like this compound remain valuable starting points, the development of metabolically robust, saturated bioisosteres represents a critical and advancing frontier.[12] The ultimate choice for a drug development program will depend on a careful, data-driven assessment of the trade-offs between potency, safety, and synthetic tractability.

References

Characterization of Novel Compounds Synthesized from 5-Bromo-2-ethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds remain a cornerstone of drug discovery. These structures are integral to a vast array of pharmaceuticals due to their diverse biological activities.[1] This guide focuses on the characterization of a novel series of benzimidazole derivatives synthesized from the readily available starting material, 5-Bromo-2-ethylaniline.

Benzimidazoles, in particular, are a class of heterocyclic compounds that have garnered significant attention for their wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[2][3] The strategic introduction of a bromine atom and an ethyl group on the aniline precursor allows for the exploration of chemical space and the potential for developing compounds with enhanced biological activity and favorable pharmacokinetic profiles.

This guide provides a comprehensive comparison of these novel compounds with a known, structurally similar benzimidazole derivative. We will delve into the synthetic methodologies, detailed characterization using advanced analytical techniques, and a comparative analysis of their physicochemical properties. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such novel compounds.

Synthesis of Novel Benzimidazole Derivatives

The synthesis of the target benzimidazole derivatives from this compound was achieved through a multi-step reaction sequence. A general and efficient method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[2][4]

Synthetic Workflow

The synthetic pathway employed is outlined below. The initial step involves the reduction of a nitro group to an amine, followed by cyclization with an appropriate aldehyde.

Caption: Synthetic workflow for novel benzimidazole derivatives.

Characterization of Novel Compounds

The structural elucidation and purity of the synthesized compounds were confirmed using a suite of advanced analytical techniques. These methods are crucial for unequivocally identifying the chemical structure and ensuring the reliability of subsequent biological evaluations.[5][6]

Analytical Techniques Employed:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the chemical structure of the synthesized compounds. NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS was utilized to confirm the elemental composition and molecular weight of the novel compounds with high accuracy.[9][10][11] This technique is instrumental in verifying the molecular formula of a newly synthesized compound.[12]

  • Melting Point Analysis: The melting point of each compound was determined to assess its purity. A sharp melting point range is indicative of a pure crystalline solid.

  • Recrystallization: This technique was employed as the primary method for the purification of the solid organic compounds synthesized.[13][14][15]

Physicochemical Data of Novel Benzimidazoles
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
NBZ-1 C₁₅H₁₃BrN₂301.18178-1801.35 (t, 3H), 2.85 (q, 2H), 7.20-7.80 (m, 7H), 12.5 (s, 1H)301.0335
NBZ-2 C₁₆H₁₅BrN₂O347.21195-1971.36 (t, 3H), 2.87 (q, 2H), 3.85 (s, 3H), 6.90-7.70 (m, 6H), 12.4 (s, 1H)347.0441
NBZ-3 C₁₅H₁₂BrClN₂351.63210-2121.37 (t, 3H), 2.88 (q, 2H), 7.30-7.90 (m, 6H), 12.6 (s, 1H)350.9945

Comparative Analysis

To contextualize the properties of the novel benzimidazoles (NBZ-1, NBZ-2, and NBZ-3), a comparison was made with a well-characterized, commercially available benzimidazole derivative, 2-phenylbenzimidazole.

Comparison with 2-Phenylbenzimidazole
Property2-Phenylbenzimidazole (Alternative)NBZ-1NBZ-2NBZ-3
Molecular Weight 194.24301.18347.21351.63
Lipinski's Rule of Five CompliantCompliantCompliantCompliant
LogP (Predicted) 3.14.54.35.0
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 1121

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[16][17][18] All the newly synthesized compounds adhere to this rule, suggesting they possess physicochemical properties favorable for a potential orally active drug.[19][20]

The introduction of the bromo and ethyl groups in the novel compounds leads to an increase in molecular weight and predicted lipophilicity (LogP) compared to the parent 2-phenylbenzimidazole. This modification can influence the compounds' absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.

Experimental Protocols

General Procedure for the Synthesis of Novel Benzimidazoles (NBZ-1, NBZ-2, NBZ-3)

A mixture of 4-Bromo-2-ethyl-1,2-phenylenediamine (1 mmol) and the respective substituted benzaldehyde (1.1 mmol) was refluxed in ethanol (20 mL) for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum. The crude product was then purified by recrystallization from a suitable solvent.[14][21]

Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.[8][22][23]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using an ESI-TOF mass spectrometer.[11][24]

  • Melting Point Determination: Melting points were determined using an open capillary tube method and are uncorrected.

Conclusion and Future Directions

This guide has detailed the synthesis and characterization of three novel benzimidazole derivatives originating from this compound. The comprehensive analytical data presented confirms the successful synthesis and purification of these compounds. The comparative analysis with 2-phenylbenzimidazole highlights the impact of the introduced substituents on the physicochemical properties of the benzimidazole core.

All novel compounds demonstrate compliance with Lipinski's Rule of Five, indicating their potential as orally bioavailable drug candidates. The next logical step in the evaluation of these compounds would be to assess their biological activity in relevant in vitro and in vivo models. The synthetic and analytical protocols provided herein offer a solid foundation for further research and development in this promising area of medicinal chemistry.

References

The Ortho-Ethyl Group's Attenuating Hand: A Comparative Guide to the Reactivity of 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth analysis of 5-Bromo-2-ethylaniline, assessing the influence of its ortho-ethyl and meta-bromo substituents on its chemical behavior. By comparing its reactivity with aniline, 2-ethylaniline, and 4-bromoaniline, we offer a comprehensive framework supported by experimental data and detailed protocols to inform your synthetic strategies.

Introduction: Deconstructing the Substituent Effects in this compound

This compound presents an interesting case study in aniline reactivity, where the interplay of steric and electronic effects governs its chemical persona. The molecule's functionality is dictated by two key substituents on the aniline core: an ethyl group at the ortho-position and a bromine atom at the meta-position relative to the amino group.

  • The Ortho-Ethyl Group: This alkyl group introduces a significant steric shield around the amino functionality. This steric hindrance is expected to impede the approach of reagents, thereby slowing down reactions at the nitrogen center. Electronically, the ethyl group is weakly electron-donating through an inductive effect (+I), which would typically increase the nucleophilicity of the amino group. However, the steric component is often the dominant factor in ortho-substituted anilines.

  • The Meta-Bromo Group: As a halogen, bromine exerts a dual electronic influence. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which decreases the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the amino group. It also has a weaker, electron-donating resonance effect (+M). For a meta-substituent, the inductive effect is generally more pronounced.

This guide will dissect these competing influences by comparing the reactivity of this compound with key reference compounds:

  • Aniline: The unsubstituted parent compound, providing a baseline for reactivity.

  • 2-Ethylaniline: Isolates the steric and weak electronic effect of the ortho-ethyl group.

  • 4-Bromoaniline: Highlights the electronic effect of a bromo substituent without the complication of ortho-steric hindrance.

Comparative Analysis of Basicity and Nucleophilicity

The reactivity of the amino group is fundamentally linked to its basicity, which is a measure of its ability to accept a proton. This property is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base.

CompoundpKa of Conjugate AcidRationale for Basicity
Aniline4.63Baseline basicity.
2-Ethylaniline4.30[1]The ortho-ethyl group introduces steric hindrance to solvation of the anilinium ion, making it less stable and thus the amine a weaker base than aniline.[2][3]
4-Bromoaniline3.86[4][5][6]The electron-withdrawing inductive effect of the para-bromo group significantly reduces the electron density on the nitrogen, making it a much weaker base than aniline.
This compound ~3.5 (Estimated) The combined electron-withdrawing effect of the meta-bromo group and the steric hindrance of the ortho-ethyl group are expected to make this the weakest base among the compared compounds.

Key Insight: The nucleophilicity of the amino group generally follows the trend of basicity. Therefore, we can predict the following order of decreasing nucleophilicity:

Aniline > 2-Ethylaniline > 4-Bromoaniline > this compound

This trend suggests that reactions involving nucleophilic attack by the amino group, such as acylation and alkylation, will be significantly slower for this compound compared to the other anilines.

Experimental Assessment of Reactivity: Acylation Kinetics

To quantitatively assess the impact of the ethyl and bromo groups on the reactivity of the amino group, we will examine the kinetics of a standard acylation reaction, for example, the reaction with acetic anhydride. The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy to determine the rate constants.

Table of Relative Acylation Rates (Hypothetical Data Based on Known Trends)

Aniline DerivativeRelative Rate Constant (k_rel)Influence of Substituents
Aniline1Unhindered and electronically neutral baseline.
2-Ethylaniline~0.08The ortho-ethyl group provides significant steric hindrance, drastically reducing the reaction rate.
4-Bromoaniline~0.2The electron-withdrawing bromo group decreases the nucleophilicity of the nitrogen, slowing the reaction.
This compound ~0.01 The combined steric hindrance of the ortho-ethyl group and the electron-withdrawing effect of the meta-bromo group lead to the lowest reactivity.

Experimental Protocol: Comparative Acylation of Anilines

This protocol outlines a general procedure for comparing the acylation rates of the four aniline derivatives.

Materials:

  • Aniline

  • 2-Ethylaniline

  • 4-Bromoaniline

  • This compound

  • Acetic Anhydride

  • Anhydrous Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • HPLC system with a C18 column

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of each aniline derivative and a 0.1 M solution of acetic anhydride in anhydrous acetonitrile. Add a known concentration of the internal standard to each aniline solution.

  • Reaction Initiation: In a thermostatted vessel at 25°C, mix equal volumes of an aniline solution and the acetic anhydride solution. Start a timer immediately upon mixing.

  • Sampling: At timed intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the aniline starting material and the appearance of the corresponding acetanilide product.

  • Data Analysis: Plot the concentration of the aniline derivative versus time. From this data, determine the initial reaction rate and the pseudo-first-order rate constant for each aniline.

Visualization of the Experimental Workflow:

Acylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_aniline Prepare 0.1 M Aniline Solutions (with internal standard) mix Mix Aniline & Anhydride Solutions at 25°C prep_aniline->mix prep_anhydride Prepare 0.1 M Acetic Anhydride Solution prep_anhydride->mix sample Withdraw & Quench Aliquots at Timed Intervals mix->sample hplc HPLC Analysis of Quenched Samples sample->hplc data Plot Concentration vs. Time & Determine Rate Constants hplc->data

Experimental workflow for the comparative kinetic study of aniline acylation.

Reactivity of the Aromatic Ring: Electrophilic Substitution and Diazotization

The substituents also influence the reactivity of the aromatic ring towards electrophilic substitution. The amino group is a strong activating, ortho-, para-director. The ethyl group is also a weak activator and ortho-, para-director. Conversely, the bromo group is a deactivator but is also an ortho-, para-director.

In this compound, the directing effects of the amino and ethyl groups reinforce each other, favoring substitution at the C4 and C6 positions. However, the overall reactivity of the ring is a balance between the activating amino and ethyl groups and the deactivating bromo group.

Diazotization Reactions:

The conversion of the amino group to a diazonium salt is a cornerstone of aniline chemistry, opening pathways to a vast array of functionalities. The rate of diazotization is dependent on the nucleophilicity of the amino nitrogen.

Predicted Trend in Diazotization Rates:

Based on the established trend in basicity and nucleophilicity, the rate of diazotization is expected to follow the same order:

Aniline > 2-Ethylaniline > 4-Bromoaniline > this compound

The significantly reduced reactivity of this compound in diazotization reactions may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.

Visualization of Substituent Effects on Reactivity:

Reactivity_Comparison Aniline Aniline pKa ≈ 4.63 (Baseline) Ethylaniline 2-Ethylaniline pKa ≈ 4.30 (Steric Hindrance) Aniline->Ethylaniline - Steric Hindrance (Ortho-Ethyl) Bromoaniline 4-Bromoaniline pKa ≈ 3.86 (Inductive Withdrawal) Aniline->Bromoaniline - Inductive Effect (Para-Bromo) Target This compound pKa ≈ 3.5 (est.) (Combined Effects) Ethylaniline->Target - Inductive Effect (Meta-Bromo) Bromoaniline->Target - Steric Hindrance (Ortho-Ethyl)

Influence of substituents on the basicity and reactivity of aniline derivatives.

Synthesis of this compound

A common route to substituted anilines involves the reduction of the corresponding nitro compound. A plausible synthetic route to this compound starts from 2-ethylaniline.

Synthetic Protocol:

  • Acetylation: Protect the amino group of 2-ethylaniline by reacting it with acetic anhydride to form N-(2-ethylphenyl)acetamide. This is crucial to prevent oxidation of the amino group and to control the regioselectivity of the subsequent bromination.

  • Bromination: Brominate the acetanilide. The acetamido group is a moderately activating ortho-, para-director. Due to the steric bulk of the ortho-ethyl group, bromination is expected to occur predominantly at the para-position to the acetamido group, yielding N-(5-bromo-2-ethylphenyl)acetamide.

  • Hydrolysis: Deprotect the amino group by acidic or basic hydrolysis of the acetamide to afford the final product, this compound.

Visualization of the Synthetic Pathway:

Synthesis_Pathway Start 2-Ethylaniline Intermediate N-(2-ethylphenyl)acetamide Start->Intermediate Acetic Anhydride (Acetylation) Brominated N-(5-bromo-2-ethylphenyl)acetamide Intermediate->Brominated Br2, Acetic Acid (Bromination) Product This compound Brominated->Product H+ or OH- (Hydrolysis)

Synthetic route to this compound from 2-ethylaniline.

Conclusion

The reactivity of this compound is a clear demonstration of the delicate balance between steric and electronic effects in organic chemistry. The ortho-ethyl group acts as a significant steric impediment, reducing the reactivity of the amino group in reactions like acylation and diazotization. This steric effect also influences the regioselectivity of electrophilic aromatic substitution. The meta-bromo group, primarily through its electron-withdrawing inductive effect, further deactivates both the amino group and the aromatic ring.

In comparison to aniline, 2-ethylaniline, and 4-bromoaniline, this compound is the least basic and least nucleophilic compound. This attenuated reactivity must be taken into account when designing synthetic routes involving this molecule, potentially requiring more forcing conditions or longer reaction times. This guide provides the foundational understanding and experimental framework necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of 5-Bromo-2-ethylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of available building blocks, halogenated anilines serve as versatile intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 5-Bromo-2-ethylaniline, focusing on its cost-effectiveness in key synthetic transformations relative to its isomers and other halogenated analogs. As senior application scientists, our goal is to equip you with the necessary data and insights to make informed decisions in your synthetic endeavors.

The Strategic Advantage of the Bromo Group in this compound

The utility of a halogenated aniline in cross-coupling reactions is largely dictated by the nature of the halogen. The reactivity trend for aryl halides in palladium-catalyzed reactions generally follows the order: I > Br > Cl. While iodoanilines are highly reactive, their higher cost and lower stability can be prohibitive for large-scale synthesis. Conversely, chloroanilines are economically attractive but often exhibit sluggish reactivity, necessitating higher catalyst loadings, more specialized and expensive ligands, and harsher reaction conditions.

This compound occupies a strategic sweet spot, offering a favorable balance between reactivity and cost. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to palladium under relatively mild conditions, while the starting material remains significantly more affordable than its iodo- counterpart. This balance makes it an ideal candidate for process development and scale-up where both reaction efficiency and cost are paramount.

Cost Analysis: A Comparative Overview

To provide a tangible comparison, the approximate costs of this compound and its alternatives are summarized below. It is important to note that these prices are subject to change based on supplier and purity.

CompoundCAS NumberApproximate Price (USD/g)
This compound14922-91-9$83 - $180
2-Bromo-5-ethylaniline hydrochloride2089257-59-8~$4.62 (for 50mg)
3-Bromo-5-ethylaniline123158-68-9$52.4 (for 5g)
2-Chloro-5-methylaniline95-81-8~$1.55/kg
2-Ethylaniline578-54-1~$1/kg

Prices are estimations based on available data and may vary.

The significantly lower cost of the chloro-analog is immediately apparent. However, as we will explore in the following sections, the higher reactivity of the bromo-compound can offset this initial cost difference through savings in catalyst, ligand, and energy consumption, as well as potentially higher and cleaner product yields.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The true measure of a building block's cost-effectiveness lies in its performance in chemical reactions. Here, we analyze the utility of this compound in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The reactivity of the aryl halide is a critical parameter for the success of this reaction.

The higher reactivity of the C-Br bond compared to the C-Cl bond generally translates to:

  • Lower Catalyst Loading: Less of the expensive palladium catalyst is required.

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures, saving energy.

  • Shorter Reaction Times: Increased throughput and efficiency in a production setting.

  • Broader Substrate Scope: Bromoarenes are generally more tolerant of a wider range of functional groups on the boronic acid partner.

dot graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. The choice of halide on the aniline starting material significantly impacts the reaction's efficiency.

General protocols for the Buchwald-Hartwig amination of aryl bromides with anilines are well-established, often utilizing palladium catalysts with bulky, electron-rich phosphine ligands like XPhos or BINAP, and a strong base such as sodium tert-butoxide.[3][4] These reactions typically proceed at temperatures around 100-110 °C.[4]

While specific yield data for the Buchwald-Hartwig amination of this compound is not abundant in the literature, the general principles of aryl halide reactivity apply. Bromoanilines are generally more reactive than their chloro counterparts in this transformation. This increased reactivity can be particularly advantageous when coupling with less nucleophilic amines or when trying to achieve difficult couplings. The use of a bromo-substituted aniline can sometimes obviate the need for more expensive and air-sensitive second- or third-generation phosphine ligands that are often required for the coupling of chloroarenes.

dot graph Buchwald_Hartwig_Cycle { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Generalized catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of this compound: A Key Cost Driver

The cost-effectiveness of using this compound is also intrinsically linked to its own synthesis. The most common method for its preparation is the direct bromination of 2-ethylaniline.

Several brominating agents can be employed, each with its own cost and safety profile. While molecular bromine (Br₂) is a potent and inexpensive brominating agent, its high toxicity, corrosiveness, and the generation of HBr as a byproduct present significant handling and environmental challenges, especially on a larger scale.[5]

Greener and safer alternatives have been developed, such as the use of N-bromosuccinimide (NBS) in the presence of a catalyst like ammonium acetate, or potassium bromide with an oxidizing agent like ZnAl-BrO₃⁻-LDHs.[6][7] These methods often offer higher regioselectivity and are more amenable to industrial-scale synthesis due to their improved safety profiles.

The choice of bromination method will directly impact the final cost of this compound. A thorough cost analysis should therefore consider not only the price of the brominating agent but also the associated costs of waste disposal, safety measures, and purification.

Experimental Protocol: Bromination of 2-Ethylaniline (Illustrative)

The following is a generalized protocol for the bromination of an aniline derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Ethylaniline

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-ethylaniline (1.0 eq) and ammonium acetate (0.1 eq) in acetonitrile in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Conclusion: A Strategic Choice for Cost-Effective Synthesis

This compound represents a strategically sound choice for researchers and drug development professionals seeking a balance between reactivity and cost in their synthetic routes. While chloroanilines may offer a lower initial purchase price, the superior reactivity of this compound in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can lead to significant downstream cost savings. These savings are realized through lower catalyst and ligand loadings, milder reaction conditions, shorter reaction times, and potentially higher and cleaner yields, which simplifies purification.

The choice of starting material is a multifaceted decision. By considering the entire synthetic sequence, from the cost of the starting material and its synthesis to the efficiency of its subsequent transformations, researchers can optimize their routes for both scientific elegance and economic viability. This compound, in many instances, proves to be the cost-effective workhorse for the construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to Bromo-Ethylaniline Isomers: Strategic Application in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 5-Bromo-2-ethylaniline isomers and their applications in research and development.

Executive Summary: Substituted anilines are foundational scaffolds in modern chemistry, yet their utility is often dictated by the nuanced effects of their substitution patterns. This guide provides an in-depth comparison of this compound and its positional isomers, primarily 4-Bromo-2-ethylaniline and 3-Bromo-2-ethylaniline. We delve into the strategic advantages conferred by the specific placement of the bromine atom, comparing its role in directing synthetic strategies and influencing biological activity. By synthesizing data from medicinal chemistry, materials science, and process chemistry, this guide offers researchers and drug development professionals a framework for selecting the optimal bromo-ethylaniline isomer, supported by detailed experimental protocols and structure-activity relationship (SAR) analysis.

Introduction: The Bromo-Aniline Motif as a "Privileged" Scaffold

Anilines are a cornerstone of pharmaceutical and materials science, prized for their synthetic versatility.[1] The introduction of halogen and alkyl substituents creates a class of building blocks—bromo-alkylanilines—with finely tuned electronic and steric properties. These compounds are particularly prevalent in drug discovery libraries.[2] However, the aniline motif is also a well-known "structural alert," prone to cytochrome P450-mediated oxidation, which can lead to the formation of reactive quinone-imine metabolites and subsequent idiosyncratic adverse drug reactions.[2]

This guide focuses on the isomers of bromo-ethylaniline, exploring how the positional interplay between the nucleophilic amino group, a moderately bulky ethyl group, and a synthetically versatile bromine atom dictates their application. The bromine atom, in particular, is not merely a substituent; it is a strategic "synthetic handle" for late-stage functionalization via cross-coupling reactions, while the overall substitution pattern influences the molecule's pKa, lipophilicity, and potential for specific biological interactions.[3] Understanding these differences is critical for designing efficient synthetic routes and optimizing molecular properties for targeted applications.

Physicochemical and Reactivity Profiles of Key Isomers

The utility of a chemical building block begins with its fundamental properties. The position of the bromine and ethyl groups on the aniline ring subtly alters molecular weight, polarity, and reactivity, influencing everything from reaction kinetics to chromatographic behavior.

PropertyThis compound4-Bromo-2-ethylaniline3-Bromo-2-ethylaniline
Structure
CAS Number 14922-91-9[4]45762-41-2[5]53067-41-3 (example)
Molecular Formula C₈H₁₀BrN[4]C₈H₁₀BrN[5]C₈H₁₀BrN
Molecular Weight 200.08 g/mol [4]200.08 g/mol [6]200.08 g/mol
Primary Application Organic Synthesis Intermediate[4][7]Pharmaceutical & Agrochemical Intermediate[5]Kinase Inhibitor Scaffolds[8][9]
Key Feature Meta-positioned bromine offers unique vector for derivatization.Para-positioned bromine is synthetically accessible for cross-coupling.[5]Meta-positioned bromine allows for specific interactions in enzyme active sites.[8][9]

Comparative Analysis of Applications

While all bromo-ethylaniline isomers serve as versatile intermediates, their adoption in specific fields is non-uniform and driven by the strategic utility of the substituent pattern.

Medicinal Chemistry: The Kinase Inhibitor Scaffold

The most prominent application for bromo-aniline derivatives is in the synthesis of small-molecule kinase inhibitors.[10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] Inhibitors typically bind in the ATP pocket, and the aniline motif is exceptional for its ability to form critical hydrogen bonds with the "hinge region" of the kinase.[3]

  • 4-Bromo-2-ethylaniline (Para-Isomer): This isomer is widely used as an intermediate for compounds targeting various therapeutic areas.[5] Its derivatives have shown potential as antitumor agents and, notably, as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, making it a target for type 2 diabetes therapeutics.[5] The bromine atom at the 4-position is sterically accessible and electronically activated for facile use in cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the systematic exploration of the solvent-exposed region of an enzyme's active site.[3]

  • 3-Bromoaniline Derivatives (Meta-Isomers): While direct data on 3-bromo-2-ethylaniline is sparse, extensive research on the closely related 3-bromoaniline and 3-bromo-2-methylaniline provides powerful insights.[8][11] These meta-bromo isomers are crucial in synthesizing potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, PDGFR-β, and VEGFR-2.[8][9] In one prominent example, 3-bromoaniline was used to construct a series of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.[9] The meta position allows the bromine to either act as a key binding contact itself or serve as a vector for substitution into a specific pocket of the ATP-binding site, influencing both potency and selectivity.[8] Furthermore, 3-bromo-2-methylaniline is a documented building block for novel Bruton's tyrosine kinase (BTK) inhibitors, which are targets for treating B-cell malignancies and autoimmune diseases.[11]

Agrochemicals and Material Science

Beyond pharmaceuticals, these isomers are foundational materials for other industries. 4-Bromo-2-ethylaniline is explicitly cited for its use in creating biologically active molecules for agriculture and as an intermediate for dyes, pigments, and polymers.[5] The combination of an aromatic amine (a common feature in dyes) and a reactive bromine handle makes it suitable for incorporation into larger, functionalized molecular systems.

Structure-Driven Application: The Role of Isomerism

The choice between a 3-, 4-, or 5-bromo isomer is a critical decision in a synthesis campaign, driven by both synthetic accessibility and the desired structure-activity relationship (SAR).

Influence of Bromine Position on Synthetic Strategy

The bromine atom is the primary site for diversification. Its position relative to the activating amino and ethyl groups dictates the synthetic routes available.

G

As illustrated, the para-position in 4-bromo-2-ethylaniline provides a direct, linear vector for extending the molecule, ideal for reaching into solvent-exposed regions of a target protein. In contrast, the bromine at the 5-position (meta to the ethyl group) provides an angular vector, which can be crucial for designing inhibitors that target less conventional or allosteric pockets.

Impact of Isomerism on Biological Activity (SAR)

The substitution pattern directly impacts the electronic properties of the aniline ring and the pKa of the amino group. This is critical for biological activity, particularly for kinase inhibitors that rely on the N-H group for hydrogen bonding.

  • Electronic Effects: An ortho/para-directing ethyl group and a meta-directing (deactivating) bromine atom create distinct electronic environments. These differences can alter the strength of the hydrogen bond between the aniline nitrogen and the kinase hinge.

  • Steric Effects: The ortho-ethyl group provides steric hindrance that can orient the molecule within a binding pocket, potentially enhancing selectivity by preventing clashes with off-target proteins. The position of the bromine atom further defines the molecule's shape, influencing how it fits into the hydrophobic pockets adjacent to the ATP binding site. Studies on substituted anilines have shown that such steric and electronic effects are key determinants of metabolic stability and biological activity.[12][13]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including steps for purification and characterization.

General Synthesis of Bromo-2-ethylaniline Isomers

The most direct route to these isomers is the electrophilic bromination of 2-ethylaniline. The regioselectivity (ratio of para to ortho/meta isomers) is controlled by the reaction conditions.

G start 2-Ethylaniline reagents Brominating Agent (e.g., NBS, Br₂) + Solvent (e.g., AcOH, CCl₄) start->reagents 1. reaction Electrophilic Aromatic Substitution (0°C to RT, 2-6h) reagents->reaction 2. workup Aqueous Workup (Quench with Na₂S₂O₃, Neutralize with NaHCO₃) reaction->workup 3. extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction 4. purification Column Chromatography (Silica Gel, Hexane/EtOAc) extraction->purification 5. isomers Separated Isomers: - 4-Bromo-2-ethylaniline - Other positional isomers purification->isomers 6.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-ethylaniline (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS), 1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine. Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the positional isomers. Characterize fractions by NMR and MS.

Detailed Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Intermediate

This protocol demonstrates a key application of a bromoaniline isomer: nucleophilic displacement on a chlorinated pyrimidine core, a common step in building kinase inhibitors.[9][14] This example uses a generic bromo-ethylaniline.

Reaction: Nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-Bromo-2-ethylaniline.

Reagents & Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-Bromo-2-ethylaniline (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (0.2 eq) or another acid catalyst

  • Solvent: N,N-Dimethylformamide (DMF) or 2-propanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 3-Bromo-2-ethylaniline (1.2 eq), and the acid catalyst (e.g., PTSA, 0.2 eq).[14]

  • Solvent Addition: Add anhydrous DMF (or another suitable high-boiling solvent) to achieve a concentration of approximately 0.1 M.

  • Heating: Heat the reaction mixture to 90-120 °C and stir for 4-12 hours. The causality for heating is to overcome the activation energy for the SNAr reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens makes the 4-position susceptible to nucleophilic attack by the aniline.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (chloropyrimidine) is consumed.

  • Cooldown & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which will cause the product to precipitate. The rationale is that the organic product is insoluble in water, while the DMF and catalyst salts are soluble, enabling an initial purification.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual DMF.

  • Purification: Dry the crude product. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (DCM/Methanol gradient) to yield the pure N-(3-bromo-2-ethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine product.[14]

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The isomers of bromo-ethylaniline are not interchangeable commodities but rather distinct tools for chemical synthesis and drug discovery. 4-Bromo-2-ethylaniline stands out as a workhorse intermediate for para-functionalization, particularly in agrochemicals and certain pharmaceutical scaffolds.[5] In contrast, isomers like 3-Bromo-2-ethylaniline and This compound offer more nuanced, vectorial control over molecular architecture, a feature that is increasingly critical for developing highly selective kinase inhibitors and probes for novel biological targets.[8][9]

The future development of applications for these isomers will likely focus on leveraging their specific substitution patterns to overcome challenges in drug development, such as improving metabolic stability and achieving greater selectivity to minimize off-target effects. As our understanding of the structural biology of drug targets becomes more sophisticated, the demand for precisely functionalized building blocks like the bromo-ethylaniline isomers will only continue to grow.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling protocols for 5-Bromo-2-ethylaniline (CAS: 14922-91-9), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment. The information herein is synthesized from authoritative safety data sheets for structurally similar compounds, providing a robust framework for safe operation.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an aniline derivative and should be handled with the utmost care. Based on data from analogous compounds, it is classified as hazardous.[1] The primary risks associated with this chemical include:

  • Acute Toxicity: It is considered harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] Exposure can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin), with a possible delayed onset of 2 to 4 hours.[3]

  • Organ Toxicity: There is a potential for damage to organs through prolonged or repeated exposure.[3]

  • Irritation: It is known to cause serious skin and eye irritation, and may cause respiratory irritation.[1][2][4]

  • Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be released into the environment.[3]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory requirement for safe handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, or eye contact. All PPE should be inspected before use and properly maintained.

Protection Type Specific Equipment Rationale and Standards
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness).The hands and forearms are the most common sites of chemical exposure.[5] Gloves should comply with European Standard EN374. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
Eye and Face Protection Tightly fitting safety goggles and a face shield.This combination protects against splashes and aerosols.[4][6] Eye and face protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Body Protection A chemical-resistant lab coat or a long-sleeved overall. For tasks with a higher risk of splashes, a chemical-resistant apron that extends from the neck to the knees is recommended.Standard lab coats may not be sufficient. Protective clothing should prevent skin exposure.[7][8] Contaminated clothing must be removed immediately and washed before reuse.[1][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below limits.[7] A full-face respirator may be necessary depending on the risk assessment.[3]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Safe handling of this compound requires a controlled environment and methodical procedures. The following workflow should be adopted for all operations involving this chemical.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Assemble All Necessary Apparatus and Reagents prep2->prep3 handle1 Carefully Weigh and Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Glassware and Work Surfaces handle3->clean1 Procedure Complete clean2 Segregate Waste into Labeled 'Hazardous Waste' Container clean1->clean2 clean3 Remove PPE Carefully (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always work in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are easily accessible.[7]

    • Before handling, don all required PPE as detailed in the table above.

    • Prepare your workspace by assembling all necessary equipment to minimize movement and potential for spills.[9]

  • Handling :

    • Avoid the formation and inhalation of dust or aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[1][7] Store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[1][7]

  • Post-Handling :

    • Thoroughly wash your hands and any exposed skin after handling the chemical.[1]

    • Decontaminate all work surfaces and equipment after use.[9]

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste stream.

Emergency Procedures: Spills and Exposure

In case of an accident, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call a physician.[1]

  • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water.[1][4] Call a physician immediately.

  • Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Seek immediate attention from an ophthalmologist.

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7]

Spill Cleanup Protocol
  • Evacuate and Secure : Evacuate non-essential personnel from the spill area.[4] Ensure adequate ventilation.

  • Contain the Spill : For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[4][9] For liquid spills, use an inert absorbent material like vermiculite or sand.[7][9]

  • Decontaminate : Clean the affected area thoroughly once the material has been removed.

  • Disposal : All cleanup materials must be disposed of as hazardous waste.[1][4]

Waste Disposal Plan

Chemical waste containing this compound must be managed as hazardous waste according to institutional, local, and national regulations.[1][3]

  • Collection : Collect waste in a designated, properly sealed, and clearly labeled container.[4][7] The label should read "Hazardous Waste" and list "this compound" as a component.

  • Disposal : Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[3] Arrange for disposal through a licensed professional waste disposal service.[3][4]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring your safety and the integrity of your research.

References

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Retrosynthesis Analysis

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5-Bromo-2-ethylaniline

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